P021
Description
Properties
Molecular Formula |
C26H40N6O8 |
|---|---|
Molecular Weight |
564.64 |
IUPAC Name |
(R)-2-Acetamido-3-((2-((2-(((S)-1-(((1s,3S,5R,7S)-3-carbamoyladamantan-1-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-2-oxoethyl)amino)-3-oxopropanoic acid |
InChI |
InChI=1S/C26H40N6O8/c1-13(2)4-17(21(36)32-26-8-15-5-16(9-26)7-25(6-15,12-26)24(27)40)31-19(35)11-28-18(34)10-29-22(37)20(23(38)39)30-14(3)33/h13,15-17,20H,4-12H2,1-3H3,(H2,27,40)(H,28,34)(H,29,37)(H,30,33)(H,31,35)(H,32,36)(H,38,39)/t15-,16+,17-,20+,25+,26-/m0/s1 |
InChI Key |
JVEUUNFEERCKEU-DSRHTMGUSA-N |
SMILES |
O=C(O)[C@H](NC(C)=O)C(NCC(NCC(N[C@@H](CC(C)C)C(N[C@@]12C[C@]3(C(N)=O)C[C@@](C2)([H])C[C@](C3)([H])C1)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
P021; P-021; P 021 |
Origin of Product |
United States |
Foundational & Exploratory
P021 Peptide: A Deep Dive into its Neurotrophic Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The P021 peptide has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. A synthetic tetrapeptide derived from the active region of ciliary neurotrophic factor (CNTF), this compound has been modified with an adamantylated glycine at its C-terminus, enhancing its stability and permeability across the blood-brain barrier.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action of the this compound peptide, focusing on its molecular pathways, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Neurogenesis and Synaptic Plasticity
The therapeutic effects of this compound are primarily attributed to its potent neurotrophic and neurogenic properties. The peptide orchestrates a multi-pronged approach to combat neurodegeneration by fostering the creation of new neurons and strengthening existing synaptic connections. This is achieved through the modulation of key signaling pathways, most notably by augmenting Brain-Derived Neurotrophic Factor (BDNF) signaling and inhibiting the Leukemia Inhibitory Factor (LIF) pathway.[3][4][5]
Upregulation of the BDNF Signaling Pathway
This compound consistently demonstrates the ability to increase the expression of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[1][4][6] This elevation in BDNF triggers a cascade of downstream signaling events, primarily through the Tropomyosin receptor kinase B (TrkB). The activation of the TrkB receptor initiates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. A key consequence of Akt activation is the inhibitory phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β).[1][4][6]
GSK-3β is a pivotal enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease pathology. By inhibiting GSK-3β, this compound effectively reduces the formation of neurofibrillary tangles. Furthermore, the BDNF-TrkB signaling axis enhances the expression of crucial synaptic proteins and receptors, including synaptophysin, microtubule-associated protein 2 (MAP2), postsynaptic density protein 95 (PSD-95), and glutamate receptor subunits (GluA1, GluN1, GluN2A), thereby promoting synaptic integrity and function.[1][7] This signaling cascade also leads to the activation of the transcription factor CREB (cAMP response element-binding protein), which further promotes the transcription of BDNF, creating a positive feedback loop that sustains a neuroprotective environment.[6][7]
Inhibition of the LIF Signaling Pathway
In addition to its effects on BDNF, this compound competitively inhibits the Leukemia Inhibitory Factor (LIF) signaling pathway.[3] LIF signaling is known to suppress the differentiation of neural progenitor cells. By blocking this pathway, this compound promotes the generation of new neurons from neural stem cells, a process known as neurogenesis.[1][3] In cell culture experiments, this compound has been shown to inhibit LIF-induced phosphorylation of STAT3 by approximately 30%.[1]
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Neurogenesis | 3xTg-AD Mice | 60 nmol/g of feed for 9 months | ~4-fold increase in DCX+ and Ki-67+ cells in the dentate gyrus | [1] |
| BDNF Levels | 3xTg-AD Mice | This compound from postnatal day 1 for 120 days | Restored hippocampal BDNF protein levels to that of wild-type mice | [1] |
| LIF Signaling | Cell Culture | N/A | ~30% inhibition of LIF-induced STAT3 phosphorylation | [1] |
| Survival Rate | 3xTg-AD Mice | 60 nM/g of feed from 3 to 18 months of age | Increased survival rate from 41% (vehicle) to 87% (this compound) at 71 weeks | [1][8] |
| Synaptic Markers | 3xTg-AD Mice | 60 nmol/g of feed for 18 months | Increased synaptophysin and MAP2 in the cortex; Increased PSD-95, GluA1, and pCREB/CREB in the hippocampus | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the complex mechanisms of this compound, the following diagrams have been generated using Graphviz.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
The following are generalized protocols for key experiments cited in this compound research. These should be adapted and optimized for specific laboratory conditions.
Animal Model and Treatment
-
Animal Model: Triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) is commonly used.[3]
-
Treatment: this compound is typically administered orally, mixed in the animal's feed at a concentration of 60 nmol/g.[1] Treatment duration varies depending on the study, ranging from 120 days to 18 months.[1]
Western Blotting for BDNF and pCREB/CREB
-
Tissue Homogenization: Hippocampal or cortical tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on a 12% SDS-PAGE gel and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against BDNF (e.g., 1:1000 dilution), pCREB (e.g., 1:1000 dilution), and CREB (e.g., 1:1000 dilution). A loading control such as GAPDH or β-actin is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.
Immunohistochemistry for Neurogenesis Markers (DCX, Ki-67)
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then transferred to a 30% sucrose solution. Coronal sections (e.g., 30-40 µm) are cut using a cryostat or vibratome.
-
Antigen Retrieval: For some antibodies, antigen retrieval (e.g., heating in citrate buffer) may be necessary.
-
Blocking and Permeabilization: Sections are blocked in a solution containing normal goat serum and Triton X-100 in PBS for 1-2 hours.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against DCX (e.g., 1:500) and Ki-67 (e.g., 1:250).
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI for nuclear staining. Images are captured using a confocal or fluorescence microscope.
-
Quantification: The number of DCX-positive and Ki-67-positive cells in the subgranular zone of the dentate gyrus is counted.
Morris Water Maze for Spatial Memory
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water. A hidden platform is submerged beneath the water surface. Visual cues are placed around the room.
-
Acquisition Phase: Mice are trained over several days (e.g., 5-7 days) with multiple trials per day to find the hidden platform from different starting locations. The time to reach the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
Conclusion
The this compound peptide represents a promising therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders. Its multifaceted mechanism of action, centered on the enhancement of BDNF signaling and the promotion of neurogenesis, addresses key pathological features of these conditions. The preclinical data strongly support its potential to improve cognitive function, reduce neuropathology, and increase neuronal resilience. Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in human patients. As of now, this compound has not been tested in humans.[1]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Water and T-maze protocols are equally efficient methods to assess spatial memory in 3xTg Alzheimer’s disease mice | Semantic Scholar [semanticscholar.org]
- 3. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidesciences.com [peptidesciences.com]
- 5. nuvamedacademy.com [nuvamedacademy.com]
- 6. corepeptides.com [corepeptides.com]
- 7. Prevention of dendritic and synaptic deficits and cognitive impairment with a neurotrophic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptidesociety.org [peptidesociety.org]
Part 1: The p21 Protein (CDKN1A/WAF1/CIP1)
An In-depth Technical Guide on the Core Functions of p21 (CDKN1A) and the P021 Peptide
Executive Summary
The designation "this compound" can refer to two distinct biomolecules of significant interest to the research and drug development community: the endogenous protein p21, a critical regulator of cell cycle progression and tumor suppressor, and this compound, a synthetic peptide with neuroprotective properties. This guide provides a comprehensive technical overview of the core functions, signaling pathways, and experimental methodologies associated with each molecule, tailored for researchers, scientists, and drug development professionals.
The p21 protein, encoded by the CDKN1A gene, is a potent cyclin-dependent kinase inhibitor (CKI) that plays a pivotal role in cellular responses to DNA damage, leading to cell cycle arrest.[1] Its function is intricately linked to the tumor suppressor protein p53, which transcriptionally activates p21 in response to genotoxic stress.[2]
Core Functions of p21
The primary function of p21 is to halt the cell cycle in the G1 and S phases, providing time for DNA repair.[1] This is achieved through two main mechanisms:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): p21 directly binds to and inhibits the activity of cyclin-CDK complexes, particularly cyclin E/CDK2 and cyclin D/CDK4/6.[1][3] This inhibition prevents the phosphorylation of key substrates required for the G1/S transition, most notably the retinoblastoma protein (Rb).
-
Interaction with Proliferating Cell Nuclear Antigen (PCNA): p21 can also bind to PCNA, a critical component of the DNA replication machinery. This interaction directly inhibits DNA synthesis during the S phase.
Beyond cell cycle control, p21 is involved in transcription regulation, apoptosis, and cellular senescence.[4] Its role in cancer is complex; while it primarily acts as a tumor suppressor, cytoplasmic p21 has been associated with oncogenic functions.[5]
Data Presentation: p21 Inhibition of Cyclin-CDK Complexes
The inhibitory activity of p21 on various cyclin-CDK complexes has been quantified, demonstrating its selectivity for those involved in the G1/S transition.
| Cyclin-CDK Complex | Inhibition Constant (Ki) | Reference |
| Cyclin E-CDK2 | ~0.5 nM | [6] |
| Cyclin D1-CDK4 | ~15 nM | [6] |
| Cyclin A-CDK2 | Not specified | |
| Cyclin B-Cdc2 | ~400 nM | [6] |
| Cdk5/p35 | > 2 µM | [6] |
Signaling Pathways
p53-p21 Signaling Pathway in Response to DNA Damage
Upon DNA damage, the p53 tumor suppressor protein is activated and acts as a transcription factor for the CDKN1A gene, leading to the production of p21.
p53-mediated activation of p21 in response to DNA damage.
p21-Mediated Cell Cycle Arrest
p21 inhibits cyclin-CDK complexes, preventing the phosphorylation of Rb and halting the cell cycle at the G1/S checkpoint.
Mechanism of p21-induced cell cycle arrest.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for p21-CDK2 Interaction
This technique is used to demonstrate the physical interaction between p21 and its binding partners like CDK2.[7][8]
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: The lysate is incubated with beads to reduce non-specific binding.
-
Immunoprecipitation: An antibody specific to the "bait" protein (e.g., CDK2) is added to the lysate and incubated to form an antibody-protein complex.
-
Complex Capture: Protein A/G beads are added to bind to the antibody, thus capturing the entire complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and probed with an antibody against the "prey" protein (e.g., p21) to confirm the interaction.
Chromatin Immunoprecipitation (ChIP) for p53 Binding to the p21 Promoter
ChIP is used to identify the regions of the genome that a particular protein (e.g., p53) binds to.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is fragmented into smaller pieces, typically by sonication.
-
Immunoprecipitation: An antibody specific to the protein of interest (p53) is used to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
DNA Analysis: The purified DNA is analyzed by qPCR or sequencing to determine the enrichment of specific DNA sequences, such as the p21 promoter.
Part 2: The this compound Synthetic Peptide
This compound is a synthetic tetrapeptide derived from ciliary neurotrophic factor (CNTF), a protein known for its role in neuronal growth and survival.[9] To enhance its stability and ability to cross the blood-brain barrier, an adamantane group is attached to its C-terminus.[6] this compound is being investigated for its neuroprotective and neurogenic potential, particularly in the context of neurodegenerative diseases like Alzheimer's.[9]
Core Functions of this compound Peptide
The primary proposed function of the this compound peptide is to mimic the neurotrophic effects of CNTF. It is believed to interact with the CNTF receptor complex and activate downstream signaling pathways that promote:
-
Neurogenesis: The growth of new neurons.[9]
-
Synaptic Plasticity: The ability of synapses to strengthen or weaken over time, which is crucial for learning and memory.[9]
-
Neuroprotection: The preservation of neuronal structure and function against insults like inflammation and amyloid-beta toxicity.[9]
Data Presentation: Effects of this compound Peptide in a Mouse Model of Alzheimer's Disease
Studies in the 3xTg-AD mouse model have shown that chronic treatment with this compound can ameliorate several pathological features of the disease.
| Parameter | Observation | Reference |
| Cognition | Rescued deficits in cognitive performance. | [9] |
| Neurogenesis | Rescued deficits and boosted the number of new neurons. | [9] |
| Synaptic Plasticity | Rescued deficits in synaptic markers. | [9] |
| Tau Pathology | Attenuated abnormal hyperphosphorylation and accumulation of tau. | [9] |
| Amyloid-beta Pathology | Decreased soluble Aβ levels. | [9] |
Signaling Pathways
Proposed Signaling Pathway of this compound Peptide
This compound is thought to bind to the CNTF receptor complex, initiating a cascade of intracellular signaling events that involve the BDNF/TrkB pathway and subsequent activation of PI3K/Akt and MEK/ERK pathways.
Hypothesized signaling cascade initiated by the this compound peptide.
Experimental Protocols
Morris Water Maze for Assessing Spatial Learning and Memory
This behavioral test is commonly used to evaluate the effect of treatments on cognitive function in rodent models.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Training: The animal is placed in the pool and must learn the location of the hidden platform using spatial cues around the room. This is repeated over several days.
-
Probe Trial: The platform is removed, and the animal's memory for the platform's location is assessed by measuring the time spent in the target quadrant.
-
Data Analysis: Parameters such as escape latency (time to find the platform) and time in the target quadrant are analyzed to assess cognitive performance.
Immunohistochemistry (IHC) for Neurogenesis Markers (Ki-67 and DCX)
IHC is used to visualize the presence and location of specific proteins in tissue sections. Ki-67 is a marker of cell proliferation, and Doublecortin (DCX) is a marker of immature neurons.
-
Tissue Preparation: Brain tissue is fixed, sectioned, and mounted on slides.
-
Antigen Retrieval: The tissue is treated to unmask the antigenic sites.
-
Primary Antibody Incubation: The slides are incubated with primary antibodies specific for Ki-67 or DCX.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added.
-
Detection: The label on the secondary antibody (e.g., a fluorescent tag or an enzyme) is visualized using a microscope.
-
Quantification: The number of positive cells is counted to assess the level of neurogenesis.
Western Blotting for Synaptic Proteins
This technique is used to measure the levels of specific proteins, such as synaptic markers, in tissue homogenates.
-
Protein Extraction: Proteins are extracted from brain tissue.
-
SDS-PAGE: The protein extracts are separated by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the synaptic protein of interest, followed by a labeled secondary antibody.
-
Detection: The signal from the labeled secondary antibody is detected, and the intensity of the bands is quantified to determine the relative protein levels.
References
- 1. p21 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CDKN1A/p21 in Breast Cancer: Part of the Problem, or Part of the Solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Loss of p21Cip1/CDKN1A renders cancer cells susceptible to Polo-like kinase 1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin-dependent kinases by p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p21Waf1/Cip1 Inhibition of Cyclin E/Cdk2 Activity Prevents Endoreduplication after Mitotic Spindle Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nuvamedacademy.com [nuvamedacademy.com]
P021 and Ciliary Neurotrophic Factor: A Technical Guide to their Interplay in Neuroprotection and Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciliary neurotrophic factor (CNTF), a potent cytokine, has demonstrated significant neuroprotective properties, yet its therapeutic application is hampered by a short half-life and poor blood-brain barrier permeability. This has led to the development of P021, a synthetic mimetic derived from the most biologically active region of CNTF. This compound is engineered for enhanced stability and central nervous system penetration, positioning it as a promising therapeutic candidate for neurodegenerative disorders. This technical guide provides an in-depth examination of the relationship between this compound and CNTF, focusing on their signaling pathways, mechanisms of action, and the experimental methodologies used to elucidate their functions. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction: this compound as a CNTF Mimetic
This compound is a tetrapeptide compound derived from the active site of human CNTF and has been modified to improve its drug-like properties. Specifically, it is C-terminally adamantylated to increase its lipophilicity and resistance to exopeptidase degradation, thereby enhancing its ability to cross the blood-brain barrier and its overall stability.[1] this compound is designed to replicate the neurotrophic and neurogenic effects of CNTF, which include promoting neuronal survival, stimulating neurite outgrowth, and enhancing synaptic plasticity.[2][3]
The CNTF Signaling Cascade
CNTF exerts its effects by binding to a tripartite receptor complex on the cell surface. This complex consists of the non-signaling CNTF receptor alpha (CNTFRα) and two signal-transducing subunits: glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor beta (LIFRβ).[4] The binding of CNTF to this receptor complex initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the Ras-mitogen-activated protein kinase (Ras-MAPK) pathway.
The JAK-STAT Pathway
Upon ligand binding, the associated Janus kinases (JAKs) are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domains of gp130 and LIFRβ. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell survival and differentiation.[5]
The Ras-MAPK and PI3K-Akt Pathways
In addition to the JAK-STAT pathway, CNTF receptor activation can also trigger the Ras-MAPK and the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascades. These pathways are crucial for mediating neuronal survival and neurite growth.[2]
This compound Mechanism of Action: Mimicking and Enhancing CNTF Signaling
This compound is believed to exert its neuroprotective and neurogenic effects through multiple mechanisms that converge on the potentiation of neurotrophic signaling.
Interaction with the CNTF Receptor Complex
While direct binding affinity data for this compound to the CNTF receptor complex is not extensively published, studies suggest that this compound can interact with this complex to initiate downstream signaling. For instance, in-cell culture experiments have shown that this compound treatment can inhibit the leukemia inhibitory factor (LIF)-induced phosphorylation of STAT3 by approximately 30%, indicating an interaction with the shared receptor components.[6]
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
A significant component of this compound's mechanism of action is its ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of synaptic plasticity, neurogenesis, and neuronal survival.[7][8] This effect is thought to be mediated through the activation of the TrkB-PI3K-Akt signaling pathway, which leads to the inhibition of glycogen synthase kinase-3β (GSK-3β), a major kinase involved in tau hyperphosphorylation.[6]
Quantitative Data Summary
The following tables summarize quantitative findings from key in vitro and in vivo studies on this compound.
Table 1: In Vitro Studies of this compound
| Cell Line | This compound Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y (CDKL5-KO) | 10 µM | Neurite Outgrowth | Restored neuritic length to control levels. | [2] |
| SH-SY5Y (CDKL5-KO) | Not specified | GSK3β Phosphorylation | Restored P-GSK3β levels to control levels. | [2] |
| Cell Culture | Not specified | LIF-induced STAT3 Phosphorylation | Inhibited by ~30% | [6] |
Table 2: In Vivo Studies of this compound in 3xTg-AD Mice
| This compound Administration | Duration | Outcome Measure | Result | Reference |
| 60 nmol/g in diet | 9 months | Neurogenesis (DCX+ cells) | Significantly increased and rescued deficits. | [6] |
| 60 nmol/g in diet | 9 months | Neurogenesis (Ki-67+ cells) | Significantly increased and rescued deficits. | [6] |
| Diet (from birth to 120 days) | 120 days | BDNF mRNA (hippocampus) | Significantly increased (p=0.0001 vs. vehicle). | [7] |
| Diet (from birth to 120 days) | 120 days | BDNF protein (cortex) | Significantly increased (p=0.0172 vs. vehicle). | [7] |
| 60 nmol/g in diet | 6 months | Synaptic Markers (MAP2, Synaptophysin in hippocampus) | Restored levels in CA1, CA3, and dentate gyrus. | [6] |
Experimental Protocols
In Vitro Neurite Outgrowth Assay in SH-SY5Y Cells
This protocol is adapted from studies investigating the effect of neurotrophic compounds on neuronal differentiation.[3][9]
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Plate cells in 24-well plates at a density of 1 x 10^5 cells/mL.
-
Differentiation: After 24 hours, induce differentiation by adding 10 µM all-trans-retinoic acid (RA) to the medium.
-
Treatment: Concurrently with RA, add this compound at the desired concentrations (e.g., 10 µM).
-
Incubation: Incubate the cells for 48-72 hours.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker such as β-III tubulin. Nuclei can be counterstained with DAPI.
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify neurite outgrowth by measuring parameters such as the number of neurites per cell, total neurite length, and number of branch points using image analysis software (e.g., ImageJ with the NeuronJ plugin).
In Vivo Neurogenesis Assessment in Mice
This protocol is based on studies evaluating the neurogenic effects of this compound in mouse models of neurodegeneration.[6]
-
Animal Model: Utilize a relevant mouse model, such as the 3xTg-AD mouse model for Alzheimer's disease.
-
This compound Administration: Administer this compound through the diet at a concentration of 60 nmol/g of feed.
-
Treatment Duration: Continue the treatment for a specified period (e.g., 9 months).
-
Tissue Preparation: At the end of the treatment period, perfuse the mice with 4% paraformaldehyde and dissect the brains.
-
Immunohistochemistry:
-
Prepare 40 µm thick coronal brain sections.
-
Perform antigen retrieval if necessary.
-
Incubate sections with primary antibodies against neurogenesis markers:
-
Doublecortin (DCX) for immature neurons.
-
Ki-67 for proliferating cells.
-
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
-
Imaging and Quantification:
-
Capture images of the dentate gyrus of the hippocampus using a confocal microscope.
-
Quantify the number of DCX-positive and Ki-67-positive cells in the subgranular zone of the dentate gyrus using stereological methods or by analyzing a defined area across multiple sections.
-
Morris Water Maze Test for Spatial Learning and Memory
This is a standard protocol for assessing hippocampal-dependent spatial memory in rodents.[10][11]
-
Apparatus: Use a circular pool (approximately 120 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1-2 cm below the water surface in one of the four quadrants.
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, release the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Visualizations of Signaling Pathways and Workflows
CNTF Signaling Pathway
Caption: CNTF signaling cascade.
This compound's Proposed Mechanism of Action
Caption: this compound's proposed mechanism.
Experimental Workflow for In Vivo Neurogenesis Study
Caption: In vivo neurogenesis workflow.
Conclusion
This compound represents a promising therapeutic strategy for neurodegenerative diseases by effectively mimicking and potentially enhancing the neuroprotective signaling of CNTF. Its improved pharmacokinetic profile allows for sustained central nervous system activity, leading to increased BDNF expression, enhanced neurogenesis, and improved synaptic health. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel treatments for a range of debilitating neurological conditions. Further research is warranted to fully elucidate the direct binding kinetics of this compound to the CNTF receptor complex and to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Propolis Inhibits Neurite Outgrowth in Differentiating SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
P021 Peptide: A Technical Guide to its Discovery, Synthesis, and Neurotrophic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the P021 peptide, a promising neurotrophic agent with therapeutic potential for neurodegenerative disorders, particularly Alzheimer's disease. This compound is a synthetic tetrapeptide derived from ciliary neurotrophic factor (CNTF), modified to enhance its stability and blood-brain barrier permeability. This document details the discovery and synthesis of this compound, its mechanism of action through the modulation of key signaling pathways, and a summary of preclinical data from animal models. Detailed experimental protocols for its synthesis and for key behavioral and molecular assays are provided to facilitate further research and development.
Discovery and Rationale
This compound was developed from ciliary neurotrophic factor (CNTF), a protein known to promote neuron growth and survival.[1] However, the therapeutic use of full-length CNTF is limited by its inability to cross the blood-brain barrier, poor plasma stability, and potential for an immune response.[1] To overcome these limitations, this compound was designed by identifying the most active region of CNTF, specifically the amino acid residues 148-151, through a process called epitope mapping.[1]
To improve its drug-like properties, an adamantylated glycine was added to the C-terminus of this tetrapeptide.[2] The adamantane group is a bulky, lipophilic moiety that increases the peptide's resistance to enzymatic degradation by exopeptidases and enhances its ability to penetrate the blood-brain barrier.[1][2] The resulting peptide, designated this compound, has the amino acid sequence Ac-DGGLAG-NH2.[2][3]
Synthesis of this compound Peptide
This compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of this compound (Ac-DGGLAG-NH2) on a Rink Amide resin, which yields a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Leu-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Gly-OH (for the second glycine)
-
1-(Adamantane-1-carbonyl)-glycine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Glycine):
-
Dissolve Fmoc-Gly-OH (3 equivalents), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings (Leu, Gly, Asp): Repeat the Fmoc deprotection and coupling steps for Fmoc-Leu-OH, Fmoc-Gly-OH, and Fmoc-Asp(OtBu)-OH sequentially.
-
Adamantylated Glycine Coupling: Couple 1-(Adamantane-1-carbonyl)-glycine using the same activation and coupling procedure.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Experimental Protocol: HPLC Purification of this compound
Materials:
-
Crude this compound peptide
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Buffer A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5%).
-
Injection and Gradient Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of Buffer B (e.g., 5-95% over 60 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 220 nm).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide as a white powder.
Mechanism of Action
This compound exerts its neurotrophic and neuroprotective effects through a dual mechanism of action: activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway and inhibition of the Leukemia Inhibitory Factor (LIF) signaling pathway.
Activation of the BDNF/TrkB Signaling Pathway
This compound has been shown to increase the expression of BDNF. BDNF is a critical neurotrophin that plays a key role in neuronal survival, growth, differentiation, and synaptic plasticity. BDNF binds to its receptor, TrkB, leading to the activation of several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways ultimately promote the expression of genes involved in neurogenesis and cell survival.
Inhibition of the LIF Signaling Pathway
This compound competitively inhibits the LIF signaling pathway. LIF, a member of the IL-6 cytokine family, can promote the proliferation of neural stem cells but may inhibit their differentiation into mature neurons. By inhibiting LIF signaling, this compound is thought to shift the balance from proliferation towards neuronal differentiation and maturation.
Preclinical Efficacy in Alzheimer's Disease Models
The therapeutic potential of this compound has been primarily investigated in the 3xTg-AD mouse model of Alzheimer's disease. These studies have demonstrated that this compound can prevent and rescue cognitive deficits, reduce amyloid-beta (Aβ) and tau pathologies, and promote neurogenesis and synaptic plasticity.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies of this compound in the 3xTg-AD mouse model.
Table 1: Effect of this compound on Survival Rate in 3xTg-AD Mice
| Treatment Group | Survival Rate (%) | Reference |
| 3xTg-AD Vehicle | 41 | [4][5] |
| 3xTg-AD this compound | 87 | [4][5] |
Table 2: Effect of this compound on Neurogenesis and Synaptic Markers in 3xTg-AD Mice
| Marker | Region | Effect of this compound Treatment | Reference |
| Ki-67+ cells (proliferation) | Dentate Gyrus | Increased | [6] |
| DCX+ cells (immature neurons) | Dentate Gyrus | Increased | [6] |
| PSD-95 (postsynaptic density) | Hippocampus, Cortex | Increased | [6] |
| Synaptophysin (presynaptic vesicles) | Hippocampus | Increased | [6] |
| BDNF | Hippocampus, Cortex | Increased |
Table 3: Effect of this compound on Cognitive Performance in 3xTg-AD Mice
| Behavioral Test | Cognitive Domain | Outcome of this compound Treatment | Reference |
| Morris Water Maze | Spatial Learning & Memory | Rescued deficits | [4] |
| Novel Object Recognition | Recognition Memory | Rescued deficits | [4] |
Experimental Protocols for Key Behavioral Assays
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.
Materials:
-
Circular pool (typically 1.2-1.8 m in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
Escape platform, submerged just below the water surface
-
Visual cues placed around the room
-
Video tracking system
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.
-
Training Phase (4-5 days):
-
Place the mouse into the pool facing the wall from one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each mouse, with different starting positions.
-
-
Probe Trial (Day after last training day):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze escape latency (time to find the platform) during training and performance in the probe trial using the video tracking software.
The Novel Object Recognition test assesses recognition memory based on the innate tendency of rodents to explore novel objects.
Materials:
-
Open-field arena
-
Two identical objects (familiar objects)
-
One novel object
-
Video recording and analysis software
Procedure:
-
Habituation Phase (Day 1): Allow each mouse to freely explore the empty open-field arena for 5-10 minutes.
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Testing Phase (Day 2, after a retention interval):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
-
Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory. A discrimination index can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Experimental Protocol: Western Blot for BDNF and TrkB
Western blotting is used to quantify the levels of specific proteins in tissue samples.
Materials:
-
Mouse brain tissue (hippocampus or cortex)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BDNF, anti-TrkB, anti-p-TrkB, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in lysis buffer and determine protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal and quantify band intensities. Normalize the protein of interest to the loading control.
Conclusion and Future Directions
This compound is a promising neurotrophic peptide with a well-defined mechanism of action and encouraging preclinical data in a relevant animal model of Alzheimer's disease. Its ability to enhance neurogenesis and synaptic plasticity while reducing key pathological hallmarks of the disease makes it a strong candidate for further development as a disease-modifying therapy. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, long-term safety and toxicology assessments, and ultimately, clinical trials in human subjects to evaluate its therapeutic efficacy in Alzheimer's disease and other neurodegenerative conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their investigation of this novel therapeutic agent.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The leukemia inhibitory factor (LIF) and p21 mediate the TGFβ tumor suppressive effects in human cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. chem.uci.edu [chem.uci.edu]
- 6. The leukemia inhibitory factor (LIF) and p21 mediate the TGFβ tumor suppressive effects in human cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
P021 biological targets and signaling pathways
An important clarification regarding the subject "P021" is necessary. Initial research has revealed that the term "this compound" or "p21" is used to refer to several distinct biological molecules, each with its own unique set of targets and signaling pathways. The primary entities identified are:
-
Ras p21 : A family of small GTPases that act as molecular switches in signal transduction pathways, regulating processes such as cell proliferation, differentiation, and survival.
-
p21-Activated Kinases (PAKs) : A family of serine/threonine kinases that are effectors of the Rho family of small GTPases (e.g., Rac and Cdc42) and are involved in cytoskeletal dynamics, cell motility, and survival signaling.
-
p21(WAF1/Cip1) : A cyclin-dependent kinase inhibitor (CKI) that plays a crucial role in cell cycle arrest in response to DNA damage and other cellular stressors.
-
This compound Peptide : A synthetic peptide derived from parathyroid hormone (PTH) that is being investigated for its potential therapeutic effects on cognitive function and bone metabolism.[1]
Given the breadth and depth of research associated with both Ras p21 and the p21-activated kinases in the context of signaling pathways, this guide will focus on these two families of proteins. They represent central nodes in cellular signaling and are of significant interest to researchers in drug development.
Part 1: Ras p21
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal components of signal transduction pathways that control cellular growth, differentiation, and survival.[2] They function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.
Biological Targets and Signaling Pathways
Upon activation by upstream signals, such as growth factor receptor tyrosine kinases, Ras p21 interacts with a variety of downstream effectors to initiate multiple signaling cascades.
-
Raf-MEK-ERK Pathway : This is the best-characterized Ras effector pathway. Activated Ras recruits Raf kinases (A-Raf, B-Raf, C-Raf) to the plasma membrane, leading to their activation. Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, promoting cell proliferation and survival.
-
Phosphoinositide 3-kinase (PI3K) Pathway : Ras can directly bind to and activate the p110 catalytic subunit of PI3K. This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to activate downstream kinases such as PDK1 and Akt. The PI3K-Akt pathway is critical for cell survival, growth, and proliferation.
-
RalGDS Pathway : Ras can also activate Ral Guanine Nucleotide Dissociation Stimulator (RalGDS), which in turn activates the Ral small GTPases (RalA and RalB). This pathway is implicated in the regulation of the cytoskeleton, vesicle transport, and gene expression, and has been linked to tumorigenesis.
Below is a diagram illustrating the major signaling pathways downstream of Ras p21.
Quantitative Data
The following table summarizes key quantitative parameters related to Ras p21 interactions.
| Interacting Protein | Parameter | Value | Experimental Context |
| Raf-1 | Kd | 20-80 nM | Binding of GTP-bound H-Ras to the Ras-binding domain (RBD) of Raf-1 |
| PI3Kγ | Kd | ~150 nM | Interaction of GTP-bound K-Ras with the p110γ catalytic subunit of PI3Kγ |
| RalGDS | Kd | ~300 nM | Binding of GTP-bound H-Ras to the RBD of RalGDS |
Experimental Protocols
This assay is used to measure the amount of active, GTP-bound Ras in cell lysates.
-
Cell Lysis : Cells are lysed in a magnesium-containing lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol) supplemented with protease and phosphatase inhibitors.
-
Affinity Precipitation : A fusion protein consisting of Glutathione S-transferase (GST) and the Ras-binding domain (RBD) of a Ras effector (e.g., Raf1), pre-coupled to glutathione-sepharose beads, is added to the cell lysates. The RBD specifically binds to GTP-bound Ras.
-
Incubation : Lysates are incubated with the beads for 1 hour at 4°C with gentle rocking to allow for the binding of active Ras.
-
Washing : The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection : The bound proteins are eluted with SDS-PAGE sample buffer and subjected to Western blotting using a Ras-specific antibody to detect the amount of active Ras. Total Ras levels in the initial lysates are also measured by Western blot for normalization.
Part 2: p21-Activated Kinases (PAKs)
The p21-activated kinases are a family of six serine/threonine kinases that are divided into two groups: Group I (PAK1, 2, 3) and Group II (PAK4, 5, 6).[3] They are key effectors of the Rho family of small GTPases, particularly Cdc42 and Rac, and are involved in regulating a wide array of cellular processes.
Biological Targets and Signaling Pathways
PAKs are activated by the binding of GTP-bound Rac or Cdc42, which disrupts an autoinhibitory mechanism and leads to autophosphorylation and full kinase activation.[4] Activated PAKs then phosphorylate a multitude of downstream substrates.
-
Cytoskeletal Regulation : PAKs play a crucial role in regulating the actin and microtubule cytoskeletons. They can phosphorylate and activate LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to actin stabilization and the formation of filopodia and lamellipodia, structures essential for cell migration. PAKs also phosphorylate and regulate microtubule-associated proteins.
-
MAPK Signaling : PAKs can act as upstream regulators of the MAPK pathways. For instance, PAKs can phosphorylate and activate Raf-1, leading to the activation of the ERK pathway. They can also phosphorylate MEK1, providing another layer of regulation.
-
Survival and Apoptosis : PAKs can promote cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad. This prevents Bad from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.
Below is a diagram illustrating the activation and major downstream signaling of Group I PAKs.
Quantitative Data
The following table provides a summary of key quantitative data for PAKs.
| Kinase | Substrate | Km | kcat |
| PAK1 | Generic Peptide Substrate | 5-20 µM | 1-5 s⁻¹ |
| PAK2 | Myelin Basic Protein (MBP) | ~10 µM | ~2 s⁻¹ |
| PAK4 | GEF-H1 | ~8 µM | Not reported |
Experimental Protocols
This assay measures the kinase activity of PAKs using a radioactive or non-radioactive method.
-
Kinase Reaction : The reaction is typically carried out in a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT). The reaction mixture contains the purified active PAK enzyme, a specific peptide or protein substrate (e.g., Myelin Basic Protein), and ATP. For radioactive assays, [γ-³²P]ATP is used.
-
Incubation : The reaction is incubated at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination : The reaction is stopped by adding a solution such as phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection :
-
Radioactive : The phosphorylated substrate is separated from the free [γ-³²P]ATP by washing the phosphocellulose paper. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Non-Radioactive : A phosphospecific antibody that recognizes the phosphorylated substrate is used in an ELISA or Western blot format. Alternatively, ADP-Glo™ Kinase Assay can be used which measures the amount of ADP produced in the kinase reaction.
-
-
Data Analysis : The kinase activity is calculated based on the amount of phosphate incorporated into the substrate over time. For inhibitor studies, IC50 values are determined by measuring the kinase activity at various inhibitor concentrations.
References
- 1. peptidehub.com [peptidehub.com]
- 2. Involvement of ras p21 protein in signal-transduction pathways from interleukin 2, interleukin 3, and granulocyte/macrophage colony-stimulating factor, but not from interleukin 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group II p21-activated kinases as therapeutic targets in gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biology of the p21-activated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
P021 Peptide in Neurodegenerative Disease Models: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), present a formidable challenge to modern medicine due to their complex pathophysiology and the current lack of disease-modifying therapies. A promising therapeutic avenue lies in the modulation of neurotrophic pathways to promote neuronal survival, regeneration, and synaptic plasticity. P021, a small, adamantylated tetrapeptide mimetic of the most biologically active region of Ciliary Neurotrophic Factor (CNTF), has emerged as a compelling candidate in preclinical studies.[1] This technical guide provides an in-depth overview of the core research on this compound, with a primary focus on its effects in the 3xTg-AD mouse model of Alzheimer's disease, the most extensively studied model for this peptide. We consolidate quantitative data from key studies, detail experimental methodologies, and provide visual representations of the implicated signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction: The Therapeutic Potential of this compound
This compound is a synthetic peptide (Ac-DGGLAG-NH2) derived from the active region of human CNTF (amino acid residues 148-151).[2] A key modification is the addition of an adamantylated glycine to its C-terminus, which enhances its lipophilicity and is designed to increase its permeability across the blood-brain barrier and reduce degradation by exopeptidases.[2] CNTF itself has potent neurotrophic effects but its therapeutic use is hampered by a short plasma half-life, poor blood-brain barrier penetration, and significant side effects.[1][3] this compound was developed to overcome these limitations while retaining the neuroprotective and neurogenic properties of the parent molecule.[3]
Preclinical research, predominantly in the 3xTg-AD mouse model of Alzheimer's disease, suggests that chronic treatment with this compound can effectively restore cognitive function, promote neurogenesis and synaptic health, and mitigate the hallmark pathologies of amyloid-beta (Aβ) and hyperphosphorylated tau.[2]
Mechanism of Action: Modulating Key Signaling Pathways
This compound exerts its neuroprotective and neurogenic effects through a multi-pronged mechanism of action, primarily by modulating the CNTF and Brain-Derived Neurotrophic Factor (BDNF) signaling pathways.
CNTF Pathway Modulation
This compound, as a CNTF mimetic, is understood to interact with components of the CNTF receptor complex. This complex consists of the CNTF receptor α (CNTFRα), the leukemia inhibitory factor receptor β (LIFRβ), and the glycoprotein 130 (gp130).[2] this compound is reported to competitively inhibit the leukemia inhibitory factor (LIF) signaling pathway, which is known to inhibit the formation of neural progenitor cells from stem cells.[2] By modulating this pathway, this compound is thought to promote a cellular environment conducive to neurogenesis.
Upregulation of BDNF Signaling
A significant component of this compound's mechanism of action is the upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression.[2] BDNF is a crucial neurotrophin for neuronal survival, differentiation, and synaptic plasticity. This compound treatment has been shown to increase BDNF mRNA and protein levels in the hippocampus.[2] This increase in BDNF activates its cognate receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream signaling cascades, including the PI3K/Akt pathway.
Inhibition of GSK-3β and Reduction of Tau Pathology
The activation of the BDNF/TrkB/PI3K/Akt pathway by this compound leads to the inhibitory phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β).[1] GSK-3β is a key kinase implicated in the hyperphosphorylation of the tau protein, a central event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease. By inhibiting GSK-3β, this compound reduces tau hyperphosphorylation, thereby mitigating a core pathology of the disease.[1]
Efficacy in the 3xTg-AD Mouse Model
The triple-transgenic (3xTg-AD) mouse model of Alzheimer's disease harbors three human gene mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both Aβ plaques and neurofibrillary tangles in an age-dependent manner, closely mimicking the pathology of human Alzheimer's disease. This model has been instrumental in evaluating the therapeutic potential of this compound.
Quantitative Effects of this compound Treatment
The following tables summarize the key quantitative findings from studies administering this compound to 3xTg-AD mice.
Table 1: Effects of this compound on Cognitive Function in 3xTg-AD Mice
| Behavioral Test | Treatment Group | Age at Treatment Initiation | Treatment Duration | Outcome Measure | Result | Citation |
| Morris Water Maze | 3xTg-AD + this compound | 14 weeks | 9 months | Escape Latency | Prevented cognitive impairment | [4][5] |
| Novel Object Recognition | 3xTg-AD + this compound | 3 months | 16-17 months | Discrimination Index | Rescued episodic memory impairment | [6] |
Table 2: Effects of this compound on Neuropathology in 3xTg-AD Mice
| Pathological Marker | Treatment Group | Age at Treatment Initiation | Treatment Duration | Outcome Measure | Result | Citation |
| Aβ Pathology | 3xTg-AD + this compound | 3 months | 9-18 months | Aβ plaque load | Prevented Aβ pathology | [4][6] |
| Tau Pathology | 3xTg-AD + this compound | 3 months | 9-18 months | Hyperphosphorylated tau | Prevented tau pathology | [4][6] |
| Synaptic Markers (e.g., PSD-95) | 3xTg-AD + this compound | 3 months | 9 months | Protein levels in hippocampus and cortex | Increased synaptic markers | [2] |
| Neurogenesis (Ki-67+, DCX+) | 3xTg-AD + this compound | 9-10 months | 6-12 months | Number of positive cells in dentate gyrus | Rescued impaired neurogenesis | [2] |
Table 3: Effects of this compound on Survival Rate in 3xTg-AD Mice
| Treatment Group | Age at Treatment Initiation | Treatment Duration | Outcome Measure | Result | Citation |
| 3xTg-AD + this compound | 3 months | 18 months | Survival Rate | Increased from 41% to 87% | [4][6] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the evaluation of this compound in the 3xTg-AD mouse model.
Animal Model and this compound Administration
-
Animal Model: Female triple-transgenic (3xTg-AD) mice are predominantly used.
-
This compound Administration: this compound is typically administered in the diet at a concentration of 60 nmol/g of feed. Treatment is often initiated at a young age (e.g., 3 months) before the onset of significant pathology and continued for extended periods (e.g., up to 18 months).
Behavioral Testing
-
Morris Water Maze: This task assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.2 m in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface.
-
Procedure: Mice are trained over several days to find the hidden platform using spatial cues in the room. Each trial begins with the mouse being placed in the pool at one of four starting positions. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: Following training, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Novel Object Recognition: This test evaluates recognition memory.
-
Apparatus: An open-field arena.
-
Procedure: The test consists of three phases:
-
Habituation: The mouse is allowed to freely explore the empty arena.
-
Familiarization: Two identical objects are placed in the arena, and the mouse is allowed to explore them.
-
Test: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A higher discrimination index (time with novel object / total exploration time) indicates better recognition memory.
-
-
Immunohistochemistry
-
Purpose: To visualize and quantify Aβ plaques, neurofibrillary tangles, and other cellular markers in brain tissue.
-
General Protocol:
-
Tissue Preparation: Mice are perfused, and brains are fixed (e.g., in 4% paraformaldehyde), and sectioned.
-
Antigen Retrieval: Sections are treated to unmask epitopes (e.g., with formic acid for Aβ).
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies targeting specific proteins (e.g., anti-Aβ, anti-phospho-tau).
-
Secondary Antibody Incubation: Sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Imaging: Sections are imaged using a fluorescence or confocal microscope.
-
Western Blotting
-
Purpose: To detect and quantify the levels of specific proteins in brain homogenates.
-
General Protocol:
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer to extract proteins.
-
Protein Quantification: The total protein concentration of the lysate is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-BDNF, anti-synaptophysin, anti-p-GSK-3β).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
This compound in Other Neurodegenerative Disease Models: A Gap in the Research
While the evidence for this compound's efficacy in Alzheimer's disease models is compelling, there is a notable lack of published research on its effects in animal models of other major neurodegenerative diseases such as Parkinson's disease, Huntington's disease, and ALS. However, the underlying mechanism of action of this compound, particularly its ability to enhance neurotrophic support and promote neurogenesis, suggests a potential therapeutic role in these conditions as well.
-
Parkinson's Disease: The degeneration of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. CNTF, the parent molecule of this compound, has been shown to have protective effects on dopaminergic neurons.
-
Huntington's Disease: This disease is caused by a mutation in the huntingtin gene and is characterized by the loss of medium spiny neurons in the striatum. Neurotrophic factors, including BDNF, are known to be crucial for the survival of these neurons.
-
Amyotrophic Lateral Sclerosis (ALS): ALS involves the progressive loss of motor neurons. While clinical trials with CNTF in ALS patients have not yielded significant benefits, the improved properties of this compound could warrant further investigation in preclinical ALS models.
Future research should aim to explore the therapeutic potential of this compound in these and other neurodegenerative disease models to broaden its clinical applicability.
Conclusion and Future Directions
This compound represents a promising, next-generation neurotrophic agent with a well-defined mechanism of action and robust preclinical efficacy in a mouse model of Alzheimer's disease. Its ability to be administered orally and its positive safety profile in animal studies further enhance its therapeutic potential.
Future research should focus on several key areas:
-
Elucidation of the full pharmacokinetic and pharmacodynamic profile of this compound.
-
Investigation of this compound's efficacy in other neurodegenerative disease models.
-
Combination therapy studies to assess potential synergistic effects with other therapeutic agents.
-
Progression towards clinical trials to evaluate the safety and efficacy of this compound in human patients.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The compelling preclinical data strongly support its continued investigation as a disease-modifying therapy for Alzheimer's disease and potentially other devastating neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides Derived from Growth Factors to Treat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. scispace.com [scispace.com]
P021: A Neurotrophic Peptide's Role in Neuronal Survival and its Therapeutic Potential in Neurodegenerative Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
P021 is a synthetic, adamantylated tetrapeptide derived from the most active region of the ciliary neurotrophic factor (CNTF). It is a small molecule designed to be orally bioavailable and capable of crossing the blood-brain barrier. Preclinical studies have demonstrated its potent neurotrophic and neurogenic properties, positioning it as a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease. This document provides a comprehensive overview of the core scientific findings related to this compound, focusing on its mechanism of action and its profound effects on neuronal survival. It includes a summary of key quantitative data, detailed experimental protocols from pivotal studies, and visualizations of the involved signaling pathways to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action: Enhancing Neurotrophic Support
This compound exerts its neuroprotective effects primarily by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1] Unlike direct administration of neurotrophic factors, which is hampered by poor blood-brain barrier permeability and a short half-life, this compound offers a viable therapeutic strategy by stimulating the endogenous production of BDNF.[2] This leads to the activation of the Tropomyosin receptor kinase B (TrkB) and the subsequent downstream PI3K/Akt/GSK3β signaling cascade.[1] This pathway is crucial for promoting neuronal survival, synaptic plasticity, and neurogenesis.
A key study in the triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) demonstrated that this compound treatment significantly increased the survival rate of these mice from 41% in the vehicle-treated group to 87% in the this compound-treated group.[3] This remarkable increase in lifespan highlights the potent neuroprotective effects of the compound.
Quantitative Data on the Efficacy of this compound
The neuroprotective and restorative effects of this compound have been quantified in several preclinical studies. The following tables summarize key findings from research conducted on the 3xTg-AD mouse model of Alzheimer's disease.
| Parameter | Vehicle-Treated 3xTg-AD Mice | This compound-Treated 3xTg-AD Mice | Reference |
| Survival Rate | 41% | 87% | [3] |
| Cognitive Function (Morris Water Maze) | Vehicle-Treated 3xTg-AD Mice | This compound-Treated 3xTg-AD Mice | Reference |
| Escape Latency (seconds) | Significantly longer | Significantly shorter | [3] |
| Time in Target Quadrant (%) | Reduced | Increased | [3] |
| Synaptic Marker Expression | Vehicle-Treated 3xTg-AD Mice | This compound-Treated 3xTg-AD Mice | Reference |
| Synaptophysin Levels | Decreased | Rescued to near wild-type levels | [4] |
| MAP2 Levels | Decreased | Rescued to near wild-type levels | [5] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Neurotrophic Treatment Initiated During Early Postnatal Development Prevents the Alzheimer-Like Behavior and Synaptic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer’s Disease: Challenges and a Therapeutic Opportunity to Treat It with a Neurotrophic Compound [mdpi.com]
- 3. peptidesociety.org [peptidesociety.org]
- 4. Neuroprotective Effects of Chronic Resveratrol Treatment and Exercise Training in the 3xTg-AD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Neurotrophic Effects of P021: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P021 is a synthetic, adamantylated tetrapeptide derived from the active region of ciliary neurotrophic factor (CNTF). It is a small molecule designed to mimic the neurotrophic and neurogenic properties of CNTF while offering improved bioavailability and blood-brain barrier permeability. In vitro studies are fundamental to elucidating the mechanisms of action of novel neurotrophic compounds like this compound. This technical guide provides a comprehensive overview of the in vitro studies investigating the neurotrophic effects of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound is understood to exert its neurotrophic effects primarily through the upregulation of brain-derived neurotrophic factor (BDNF).[1][2] This increase in BDNF subsequently activates downstream signaling cascades that are crucial for neuronal survival, growth, and plasticity. The primary signaling pathway implicated in this compound's action is the TrkB-PI3K-Akt-GSK3β pathway.
Data Presentation: Quantitative Effects of this compound in Vitro
The following tables summarize the available quantitative data from in vitro studies on this compound.
Table 1: Effect of this compound on Neuronal Proliferation and Survival
| Cell Line | Endpoint | This compound Concentration | Observed Effect | Citation |
| SH-CDKL5-KO | Cell Proliferation | 10 µM | Complete recovery of proliferation to control levels. | [1] |
| SH-CDKL5-KO | Cell Survival (assessed by pyknotic nuclei) | 10 µM | Restoration of cell survival to control levels. | [1] |
| SH-SY5Y (control) | Cell Proliferation and Survival | Not specified | No effect observed. | [1] |
Table 2: Effect of this compound on Neurite Outgrowth
| Cell Line | Endpoint | This compound Concentration | Observed Effect | Citation |
| SH-CDKL5-KO | Neurite Length | 10 µM | Restoration of neuritic length to that of control SH-SY5Y cells. | [1] |
| SH-SY5Y (control) | Neurite Length | 10 µM | Increase in neuritic length. | [1] |
Table 3: Effect of this compound on BDNF Expression (In Vivo Data for Context)
| Model | Tissue | Endpoint | This compound Treatment | Observed Effect | Citation |
| Wild-Type Mice | Cortex | BDNF Protein Level | 120 days this compound diet | Significant increase (p = 0.0016) | [2] |
| 3xTg-AD Mice | Cortex | BDNF Protein Level | 120 days this compound diet | Significant increase (p = 0.0172) | [2] |
| 3xTg-AD Mice | Hippocampus | BDNF mRNA Level | 120 days this compound diet | Significant increase (p = 0.0001) | [2] |
Table 4: Effect of this compound on Downstream Signaling (Template)
| Cell Line | Target Protein | This compound Concentration | Fold Change in Phosphorylation (vs. Control) |
| e.g., SH-SY5Y | p-Akt (Ser473) | e.g., 1 µM, 5 µM, 10 µM | Data not available |
| e.g., SH-SY5Y | p-GSK3β (Ser9) | e.g., 1 µM, 5 µM, 10 µM | Data not available |
| e.g., Primary Cortical Neurons | p-Tau (e.g., Ser202/Thr205) | e.g., 1 µM, 5 µM, 10 µM | Data not available |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the neuroprotective and proliferative effects of this compound on neuronal cell lines (e.g., SH-SY5Y).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound). For neuroprotection assays, co-treat with a toxic insult (e.g., amyloid-beta oligomers) and this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Neurite Outgrowth Assay
This protocol is designed to quantify the effect of this compound on neurite extension in a neuronal cell line like SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
24-well or 48-well cell culture plates, coated with an appropriate substrate (e.g., poly-L-lysine or laminin)
-
Differentiation medium (e.g., low-serum medium containing retinoic acid)
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Immunostaining reagents (e.g., primary antibody against β-III tubulin, fluorescently labeled secondary antibody, DAPI for nuclear staining)
-
Fluorescence microscope with image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells onto coated plates at a low density to allow for clear visualization of individual neurites.
-
Differentiation and Treatment: Induce differentiation by switching to a differentiation medium. Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 3-7 days), replacing the medium with fresh this compound-containing differentiation medium every 2-3 days.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize, and perform immunocytochemistry for β-III tubulin to visualize neurons and their processes. Counterstain with DAPI.
-
Imaging: Capture images of multiple random fields for each condition using a fluorescence microscope.
-
Quantification: Use image analysis software to measure the length of the longest neurite for each neuron or the total neurite length per neuron. The number of neurites per cell and the number of branching points can also be quantified.
-
Data Analysis: Compare the average neurite length and other parameters between this compound-treated and control groups.
Western Blotting for Signaling Pathway Analysis
This protocol details the analysis of protein phosphorylation in key signaling pathways (e.g., Akt, GSK3β, Tau) following this compound treatment.
Materials:
-
Neuronal cells or primary neurons
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-GSK3β, anti-total-GSK3β, anti-p-Tau, anti-total-Tau)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture and treat neuronal cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging and Densitometry: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the intensity of the phosphorylated protein band to the total protein band for each sample. Express the results as a fold change relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's neurotrophic effects.
References
P021 Peptide: A Technical Guide to Blood-Brain Barrier Permeability and Neurotrophic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P021 peptide, a synthetic mimetic of a biologically active region of ciliary neurotrophic factor (CNTF), has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease. A critical attribute for any centrally acting therapeutic is its ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability, its mechanism of action, and the experimental methodologies employed in its preclinical evaluation. While direct quantitative permeability data remains to be fully elucidated, substantial evidence from its chemical design and significant in vivo neurotrophic effects following peripheral administration strongly supports its capacity to cross the BBB. This document synthesizes the available data, details key experimental protocols, and visualizes the underlying signaling pathways to serve as a resource for researchers in the field.
Introduction to this compound and the Blood-Brain Barrier Challenge
The blood-brain barrier (BBB) represents a formidable obstacle in the development of drugs for central nervous system (CNS) disorders. This highly selective semipermeable border of endothelial cells prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. Overcoming this barrier is a primary focus in the design of neurotherapeutics.
This compound is a tetrapeptide derived from the most biologically active region of CNTF (amino acid residues 148-151)[1]. To enhance its therapeutic potential, this compound was strategically modified by the addition of an adamantylated glycine to its C-terminus[1][2]. This modification is designed to increase its lipophilicity and reduce its degradation by exopeptidases, thereby improving its oral bioavailability and ability to permeate the BBB[1][3].
Evidence for this compound Blood-Brain Barrier Permeability
Direct quantitative measurement of this compound brain uptake is not extensively reported in the literature[1]. However, a substantial body of indirect evidence supports its BBB permeability. This evidence is primarily based on its chemical design and the consistent observation of significant neurotrophic and cognitive-enhancing effects in animal models following peripheral administration.
| Evidence Category | Description | References |
| Chemical Modification | The addition of adamantylated glycine to the C-terminus of the peptide increases its lipophilicity, a key factor in facilitating passive diffusion across the BBB. This modification also provides steric hindrance, protecting the peptide from enzymatic degradation. | [1][2][3] |
| Oral Bioavailability | This compound is reported to be orally bioavailable, suggesting it can survive the gastrointestinal tract and enter systemic circulation, a prerequisite for reaching the BBB. | [3][4] |
| In Vivo CNS Effects | Numerous preclinical studies in mouse models of Alzheimer's disease (3xTg-AD) and aged rats have demonstrated that peripherally administered this compound (e.g., in the diet) leads to significant improvements in cognitive function, enhanced neurogenesis, and modulation of synaptic plasticity markers within the brain. These central effects would not be possible if the peptide did not cross the BBB. | [1][2][4] |
| Signaling Pathway Activation | Peripheral administration of this compound has been shown to activate downstream signaling pathways within the brain, such as the BDNF/TrkB/PI3K/Akt/GSK3β pathway, providing further evidence of its central bioavailability. | [1][5] |
Mechanism of Neurotrophic Action
This compound exerts its neurotrophic and neurogenic effects through a dual mechanism of action:
-
Inhibition of the Leukemia Inhibitory Factor (LIF) Signaling Pathway: this compound competitively inhibits LIF signaling, which is known to suppress the differentiation of neural progenitor cells[1]. By blocking this pathway, this compound promotes the generation of new neurons.
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): this compound increases the expression of BDNF, a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity[1][2][4][5].
The increased BDNF levels trigger a downstream signaling cascade through its receptor, TrkB. This leads to the activation of the PI3K/Akt pathway, which in turn results in the inhibitory phosphorylation of glycogen synthase kinase-3β (GSK3β)[1][5]. GSK3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
Experimental Protocols
The preclinical evaluation of this compound has largely been conducted in transgenic mouse models of Alzheimer's disease (3xTg-AD) and aged rodents. The following sections detail the methodologies for key in vivo experiments.
In Vivo Efficacy in 3xTg-AD Mouse Model
-
Animal Model: Female 3xTg-AD mice are often used due to their more consistent and aggressive pathology compared to males[2].
-
Treatment Administration: this compound is administered in the food diet at a concentration of 60 nmol/g of feed[1][2]. Treatment is typically initiated at 3 months of age, prior to the onset of overt Aβ or tau pathology, and continues for an extended period (e.g., up to 21 months)[2].
-
Control Groups: Age-matched wild-type (WT) mice and 3xTg-AD mice receiving a vehicle-only diet serve as controls[2].
-
Behavioral Analysis:
-
Morris Water Maze: To assess spatial learning and memory.
-
Object Location Task: To evaluate spatial recognition memory.
-
-
Immunohistochemical Analysis:
-
Neurogenesis Markers: Brain sections are stained for Ki-67 (a marker of cell proliferation) and Doublecortin (DCX), a marker for immature, newly born neurons, to assess neurogenesis in the dentate gyrus[1][2].
-
Synaptic Markers: The expression of synaptic proteins such as Postsynaptic Density Protein 95 (PSD-95) and Microtubule-Associated Protein 2 (MAP2) is quantified to evaluate synaptic integrity[2].
-
-
Biochemical Analysis: Western blotting is used to quantify the protein levels of synaptic markers in brain homogenates[2].
Quantification of Neurogenesis
-
Tissue Preparation: Mice are anesthetized and transcardially perfused. The brains are removed, post-fixed, and cryoprotected.
-
Immunohistochemistry: Coronal brain sections are stained with primary antibodies against Ki-67 and DCX, followed by fluorescently labeled secondary antibodies.
-
Image Analysis: The number of Ki-67-positive and DCX-positive cells in the subgranular zone of the dentate gyrus is quantified using microscopy and image analysis software (e.g., ImageJ)[2].
Summary of Quantitative In Vivo Data
While direct BBB permeability metrics are not available, the following table summarizes key quantitative findings from in vivo studies that indirectly support the central activity of this compound.
| Parameter | Animal Model | Treatment | Key Quantitative Findings | References |
| Neurogenesis (DCX+ cells) | 3xTg-AD mice | This compound in diet for 9 months | ~4-fold increase in DCX+ cells compared to vehicle-treated mice. | [1] |
| Neurogenesis (Ki-67+ cells) | 3xTg-AD mice | This compound in diet for 9 months | Significant increase in Ki-67+ cells, rescuing the deficit observed in vehicle-treated mice. | [1][2] |
| Synaptic Marker (PSD-95) | 3xTg-AD mice | This compound in diet for 9 months | Significant increase in PSD-95 expression in the CA1 and CA3 regions of the hippocampus. | [2] |
| Cognitive Function | Aged Fisher rats | Chronic oral administration of this compound | Significantly reduced the age-dependent decline in learning and memory. | [4] |
Conclusion and Future Directions
The this compound peptide represents a promising step forward in the development of neurotrophic agents for neurodegenerative diseases. Its rational design, incorporating an adamantane moiety, appears to successfully address the challenge of BBB permeability, as evidenced by its profound in vivo effects on neurogenesis, synaptic plasticity, and cognitive function following peripheral administration. While the current body of evidence is compelling, future studies should aim to directly quantify the brain uptake of this compound to establish a clear pharmacokinetic/pharmacodynamic relationship. The use of radiolabeled this compound in conjunction with techniques like quantitative autoradiography or in situ brain perfusion would provide definitive data on its BBB transport kinetics. Such studies will be crucial for optimizing dosing regimens and advancing this compound towards clinical development.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Prevention of dendritic and synaptic deficits and cognitive impairment with a neurotrophic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rescue of cognitive-aging by administration of a neurogenic and/or neurotrophic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corepeptides.com [corepeptides.com]
Methodological & Application
Application Notes and Protocols for P021 Peptide Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction:
P021 is a synthetic tetrapeptide derived from the most active region of ciliary neurotrophic factor (CNTF).[1] It has been modified with an adamantylated glycine at the C-terminus to enhance its lipophilicity and facilitate its passage across the blood-brain barrier.[2] Preclinical studies, primarily in mouse models of Alzheimer's disease, have demonstrated the neuroprotective and cognitive-enhancing effects of this compound.[1][2] This document provides a detailed guide for the administration of this compound to mice, including established protocols for evaluating its efficacy.
Mechanism of Action:
This compound exerts its neuroprotective effects primarily by increasing the expression of brain-derived neurotrophic factor (BDNF).[1][2] This leads to the activation of the TrkB-PI3K-Akt signaling pathway, which in turn inhibits glycogen synthase kinase 3β (GSK-3β) activity through phosphorylation.[2] This cascade of events promotes neurogenesis, synaptic plasticity, and neuronal survival, while reducing the pathological hallmarks of Alzheimer's disease, such as amyloid-beta plaques and hyperphosphorylated tau.[1][2]
While not definitively established, there may be a potential interplay between the BDNF signaling pathway and the c-Abl/p73 pathway, which is implicated in neurodegeneration. BDNF signaling has been shown to require c-Abl for dendritic growth, suggesting a complex interaction that warrants further investigation in the context of this compound's therapeutic effects.
Data Presentation
Table 1: Summary of this compound Administration Protocols in Mice
| Mouse Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| 3xTg-AD | In-feed | 60 nmol/g feed | 6-12 months (starting at 9-10 months of age) | Reduced phosphorylated tau, rescued cognitive deficits, increased neurogenesis and synaptic plasticity.[2] | Kazim et al., 2014 |
| 3xTg-AD | In-feed | 60 nmol/g feed | 18 months (starting at 3 months of age) | Prevented cognitive impairment, synaptic and neurogenesis deficits, and amyloid and tau pathologies.[1] | Baazaoui and Iqbal, 2017 |
| 3xTg-AD | In-feed | Not specified | 120 days (starting at birth) | Restored BDNF protein levels in the hippocampus.[2] | Wei et al., 2021 |
| C57Bl/6 (Wild-type) | Subcutaneous extended-release pellets | 25 nM/day | 35 days | Improved performance in the one-trial object recognition task.[2] | Li et al., 2010 |
Experimental Protocols
This compound Peptide Administration
a) In-Feed Administration:
-
Preparation: this compound peptide is mixed with standard mouse chow. The concentration of 60 nmol/g of feed has been shown to be effective.[1][2]
-
Administration: The this compound-containing feed is provided to the mice as their sole food source.
-
Monitoring: Food consumption and the body weight of the mice should be monitored regularly to ensure adequate peptide intake and to check for any adverse effects.[1]
b) Subcutaneous Administration via Extended-Release Pellets:
-
Pellet Preparation: Extended-release pellets containing this compound are commercially available or can be custom-made to release a specific dose (e.g., 25 nM/day).[2]
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave a small area of fur on the back, between the shoulder blades.
-
Make a small incision in the skin.
-
Using a trocar, insert the pellet subcutaneously.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care: Monitor the mice for any signs of infection or discomfort at the implantation site.
Behavioral Testing
a) Morris Water Maze (for spatial learning and memory):
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (5-7 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is placed in the water at one of four starting positions.
-
The mouse is allowed to swim for 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
b) Novel Object Recognition Test (for recognition memory):
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Habituation Phase (2-3 days):
-
Each mouse is allowed to freely explore the empty arena for 5-10 minutes each day.
-
-
Familiarization/Training Phase:
-
Two identical objects are placed in the arena.
-
The mouse is allowed to explore the objects for 5-10 minutes.
-
The time spent exploring each object is recorded.
-
-
Test Phase (short-term or long-term memory):
-
After a retention interval (e.g., 1 hour for short-term, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena and allowed to explore for 5 minutes.
-
The time spent exploring the familiar and novel objects is recorded.
-
A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Histological and Biochemical Analyses
a) Immunohistochemistry for Brain Tissue:
-
Tissue Preparation:
-
Transcardially perfuse the mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat.
-
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate buffer incubation at 95°C).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours.
-
Incubate with primary antibodies (e.g., anti-BDNF, anti-p-Tau, anti-synaptophysin) overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear staining.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity or the number of positive cells in specific brain regions (e.g., hippocampus, cortex).
-
b) Western Blot Analysis for Protein Expression:
-
Tissue Homogenization:
-
Dissect the brain region of interest (e.g., hippocampus) on ice.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-BDNF, anti-TrkB, anti-Akt, anti-p-Akt, anti-GSK-3β, anti-p-GSK-3β) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: this compound signaling pathway promoting neuroprotection.
Caption: Experimental workflow for this compound efficacy testing in mice.
References
P021 for In Vivo Research: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide P021 is a synthetic tetrapeptide derivative of the ciliary neurotrophic factor (CNTF) that has demonstrated significant neuroprotective and neurogenic properties in preclinical studies. Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. This document provides detailed application notes and protocols for the in vivo administration of this compound via subcutaneous, in-diet, and intranasal routes, based on findings from various animal studies.
Introduction to this compound
This compound is a small molecule designed to mimic the neurotrophic effects of CNTF.[1] It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a key protein in promoting the growth and survival of neurons.[2][3] this compound's mechanism of action involves the activation of the TrkB-PI3K-Akt signaling pathway and the inhibition of leukemia inhibitory factor (LIF)-STAT signaling.[1][4] This modulation of cellular pathways leads to enhanced neurogenesis, synaptic plasticity, and a reduction in the pathological hallmarks of Alzheimer's disease, such as amyloid-beta plaques and tau protein tangles.[2][4] An adamantylated glycine modification enhances its blood-brain barrier permeability and stability.[3]
Quantitative Data Summary
The following table summarizes the dosages and concentrations of this compound used in various in vivo studies. This information can serve as a guide for designing new experiments.
| Animal Model | Administration Route | Dosage/Concentration | Treatment Duration | Key Findings |
| 3xTg-AD Mice | In-diet | 60 nmol/g of feed | 18 months (starting at 3 months of age) | Prevented cognitive impairment, rescued synaptic and neurogenesis deficits.[2] |
| 3xTg-AD Mice | Subcutaneous | 100-500 mcg daily | 4-6 weeks | Reported to be safe and well-tolerated.[2] |
| Mouse models | Intranasal | 500 mcg - 1 mg daily | Acute to chronic | Increased to 2-4 mg for acute effects.[2] |
| Aged Fisher Rats | Oral (in diet) | Not specified | Chronic | Reduced age-dependent decline in learning and memory.[5] |
| 3xTg-AD Mice | Subcutaneous extended-release pellets | 25 nM/day | 35 days | Improved performance in object recognition and spatial memory tasks.[1] |
Experimental Protocols
Subcutaneous Administration
Subcutaneous injection is a common and effective method for systemic delivery of this compound.
Materials:
-
Lyophilized this compound peptide
-
Sterile vehicle (e.g., sterile saline or phosphate-buffered saline (PBS))
-
Sterile insulin syringes (28-31 gauge)
-
Alcohol swabs
-
Animal handling and restraint equipment
Protocol:
-
Reconstitution of this compound:
-
Bring the lyophilized this compound vial and the sterile vehicle to room temperature.
-
Aseptically add the required volume of sterile saline or PBS to the this compound vial to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution from a 5 mg vial, add 5 mL of vehicle.
-
Gently swirl the vial to dissolve the peptide completely. Do not shake vigorously , as this can degrade the peptide.
-
The reconstituted peptide solution should be stored at 2-8°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.
-
-
Animal Preparation:
-
Acclimatize the animals to the handling and restraint procedures before the experiment begins to minimize stress.
-
Weigh the animal to calculate the correct injection volume based on the desired dosage.
-
-
Injection Procedure:
-
Restrain the mouse securely. One common method is to grasp the loose skin at the scruff of the neck.
-
Identify the injection site, typically the loose skin over the back between the shoulder blades.
-
Swab the injection site with an alcohol swab and allow it to dry.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Slightly pull back the plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub).
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
-
In-Diet Administration
Incorporating this compound into the rodent diet allows for chronic, non-invasive administration.
Materials:
-
This compound peptide powder
-
Standard powdered rodent chow
-
A suitable binder (e.g., corn starch and water)
-
Food mixer
-
Pellet maker or extruder (optional)
-
Drying oven
Protocol:
-
Diet Preparation:
-
Calculate the total amount of this compound needed for the entire batch of medicated diet based on the desired concentration (e.g., 60 nmol/g of feed).
-
If starting with pelleted chow, grind it into a fine, uniform powder using a Wiley mill or a similar grinder.
-
To ensure homogeneous mixing, first, create a premix by blending the calculated amount of this compound with a small portion of the powdered chow.
-
Gradually add the premix to the rest of the powdered chow in a food mixer and mix thoroughly until a uniform consistency is achieved.
-
Prepare a binder solution (e.g., a paste of corn starch and warm water).
-
Slowly add the binder to the powdered mixture while the mixer is running until a dough-like consistency is formed.
-
If making pellets, pass the mixture through a pellet maker or extruder.
-
Spread the pellets or the loose medicated chow on a tray and dry in a low-temperature oven (around 40°C) until the moisture content is stable.
-
Store the medicated diet in airtight containers at 4°C to maintain stability.
-
-
Administration and Monitoring:
-
Provide the medicated diet to the animals ad libitum.
-
It is crucial to monitor food intake, especially at the beginning of the study, to ensure that the animals are consuming enough of the medicated diet to receive the intended dose. Palatability can sometimes be an issue with medicated feed.
-
A control group receiving a vehicle-only diet (prepared using the same procedure without the addition of this compound) should always be included.
-
Intranasal Administration
Intranasal delivery offers a non-invasive method for bypassing the blood-brain barrier and targeting the central nervous system.
Materials:
-
Lyophilized this compound peptide
-
Sterile vehicle (e.g., sterile saline or PBS)
-
Micropipette with fine-tipped ends
-
Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Animal handling equipment
Protocol:
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound in sterile saline or PBS to the desired concentration. The final volume for administration is typically small (e.g., 10-20 µL per mouse).
-
-
Animal Anesthesia and Positioning:
-
Lightly anesthetize the mouse to prevent movement and ensure proper administration.
-
Position the mouse in a supine position with its head tilted back slightly to facilitate the delivery of the solution into the nasal cavity.
-
-
Administration Procedure:
-
Using a micropipette, carefully administer a small drop (e.g., 5-10 µL) of the this compound solution into one nostril.
-
Allow the mouse to inhale the drop before administering the next drop to the other nostril.
-
Alternate between nostrils until the full dose has been delivered. This method helps to maximize absorption and minimize the solution dripping out of the nose or into the lungs.
-
Keep the mouse in the supine position for a few minutes after administration to allow for absorption.
-
-
Post-Administration Monitoring:
-
Monitor the animal until it has fully recovered from the anesthesia.
-
Return the animal to its cage and observe for any signs of respiratory distress or other adverse effects.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its neuroprotective effects by modulating key intracellular signaling cascades. The two primary pathways identified are the TrkB-PI3K-Akt pathway, which promotes cell survival and growth, and the inhibition of the LIF-STAT pathway, which can be detrimental in a neurodegenerative context.
Caption: this compound's dual mechanism of action.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound in a mouse model of Alzheimer's disease.
Caption: A standard workflow for a this compound in vivo efficacy study.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. peptidesociety.org [peptidesociety.org]
- 3. P21 (this compound) 5mg – PeptideGurus [peptidegurus.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. Rescue of cognitive-aging by administration of a neurogenic and/or neurotrophic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring P021 Kinase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
P021 is a protein kinase implicated in critical cellular signaling pathways related to cell proliferation and survival. Dysregulation of this compound activity has been associated with various disease states, making it a key target for therapeutic intervention. Accurate measurement of this compound kinase activity is paramount for understanding its biological function and for the discovery and development of novel inhibitors. These application notes provide detailed protocols for robust and reproducible measurement of this compound activity in various experimental settings.
The following sections detail three common methodologies for quantifying kinase activity: a traditional radiometric assay, a modern TR-FRET-based high-throughput screening assay, and a cell-based ELISA to measure activity in a more physiological context.
This compound Signaling Pathway
This compound is a serine/threonine kinase that acts downstream of receptor tyrosine kinase (RTK) activation. Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for the adaptor protein GRB2. This leads to the recruitment of the SOS1 guanine nucleotide exchange factor, which activates the small GTPase Ras. Activated Ras, in turn, recruits and activates the RAF kinase, initiating a phosphorylation cascade through MEK1/2 and subsequently ERK1/2. Activated ERK1/2 can then phosphorylate and activate this compound, which propagates the signal by phosphorylating its own downstream substrates, such as the transcription factor SUB1, leading to changes in gene expression that promote cell proliferation.
I. In Vitro Radiometric Kinase Assay
This protocol describes a classic method to measure the direct catalytic activity of purified this compound by quantifying the incorporation of radiolabeled phosphate (³²P) from [γ-³²P]ATP into a known substrate peptide.[1][2]
Experimental Protocol
-
Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[2]
-
Reaction Setup: In a 25 µL reaction volume, combine the following on ice:
-
Initiate Reaction: Add [γ-³²P]ATP to a final concentration of 100 µM (specific activity ~3000 cpm/pmol).[2][3]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.[2]
-
Terminate Reaction: Stop the reaction by adding 7 µL of 4x LDS sample buffer.[2]
-
Separate Products: Resolve the reaction products by SDS-PAGE on a 4-12% Bis-Tris gel.[2][3]
-
Visualize and Quantify:
Data Presentation
Table 1: Inhibition of this compound Activity by a Hypothetical Inhibitor (Inhibitor-X)
| Inhibitor-X Conc. (nM) | This compound Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85 | 4.1 |
| 10 | 55 | 3.5 |
| 50 | 25 | 2.8 |
| 100 | 12 | 1.9 |
| 500 | 5 | 1.1 |
| IC50 (nM) | ~15 | - |
II. Lanthanide-Based TR-FRET Kinase Assay (High-Throughput)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are non-radioactive, homogeneous assays well-suited for high-throughput screening (HTS) of kinase inhibitors.[4] This protocol uses a terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide bound to streptavidin-XL665 (acceptor).
Experimental Workflow Diagram
Experimental Protocol
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
This compound Enzyme: Dilute to 2x final concentration (e.g., 2 nM) in Kinase Buffer.
-
Substrate/ATP Mix: Prepare a 4x solution of biotinylated this compound substrate (e.g., 200 nM) and ATP (e.g., 20 µM) in Kinase Buffer.
-
Test Compounds: Prepare serial dilutions in DMSO, then dilute in Kinase Buffer.
-
Detection Mix: Prepare a solution of Tb-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in detection buffer (e.g., HTRF KinEASE™ kit buffer) containing EDTA to stop the reaction.[5]
-
-
Assay Procedure (384-well plate):
-
Dispense 5 µL of 2x this compound enzyme solution to each well.
-
Add 5 µL of test compound or vehicle control.
-
Initiate the reaction by adding 10 µL of the 4x Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the Detection Mix to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible reader, with excitation at ~340 nm and emission detection at 620 nm (terbium reference) and 665 nm (FRET signal).
-
Calculate the emission ratio (665 nm / 620 nm) * 10,000.
-
Plot the ratio against inhibitor concentration and fit to a four-parameter logistic equation to determine IC50 values.
-
Data Presentation
Table 2: Comparison of IC50 Values for this compound Inhibitors using TR-FRET
| Compound | IC50 (nM) | Hill Slope | R² Value |
| Staurosporine | 8.5 | -1.1 | 0.995 |
| Inhibitor-X | 14.8 | -1.0 | 0.998 |
| Inhibitor-Y | 125.3 | -0.9 | 0.992 |
III. Cell-Based Phospho-Substrate ELISA
This protocol measures the activity of endogenous this compound within cells by quantifying the phosphorylation of its direct downstream substrate, SUB1. This provides a more physiologically relevant assessment of this compound activity and inhibitor efficacy.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 expressing this compound) in a 96-well plate and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with various concentrations of a test inhibitor for 1 hour.
-
Stimulate the this compound pathway with an appropriate growth factor (e.g., 100 ng/mL EGF) for 15 minutes.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100 µL of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 20 minutes with gentle shaking.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for total SUB1 overnight at 4°C.
-
Wash wells 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites with 3% BSA in PBS for 1 hour.
-
Add 100 µL of cell lysate to each well and incubate for 2 hours at room temperature.
-
Wash wells 3 times.
-
Add a detection antibody specific for the phosphorylated form of SUB1 (P-SUB1), often conjugated to HRP, and incubate for 1 hour.
-
Wash wells 5 times.
-
Add 100 µL of TMB substrate and incubate until color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Normalize the P-SUB1 signal to the total protein concentration of the lysate.
-
Calculate the percent inhibition relative to the stimulated control and determine the IC50 value.
-
Assay Relationships Diagram
References
Application Notes and Protocols for Studying Synaptic Plasticity with P021
For Researchers, Scientists, and Drug Development Professionals
Introduction
P021 is a synthetic, tetra-peptide compound derived from the most active region of the ciliary neurotrophic factor (CNTF).[1] To enhance its therapeutic potential, it has been modified with an adamantylated glycine at its C-terminus, which increases its permeability across the blood-brain barrier and reduces its degradation by exopeptidases.[1] this compound has emerged as a promising research tool and potential therapeutic agent for its neurotrophic and neurogenic properties. These application notes provide detailed protocols and supporting data for utilizing this compound to investigate synaptic plasticity in both in vitro and in vivo models. The primary mechanism of this compound involves the upregulation of brain-derived neurotrophic factor (BDNF), a key regulator of synaptic function and neuronal health.[2]
Mechanism of Action: this compound and the BDNF Signaling Pathway
This compound enhances synaptic plasticity primarily by augmenting the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. BDNF is a crucial neurotrophin involved in neuronal survival, growth, and the modulation of synaptic strength. The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), triggers a series of downstream signaling events that are fundamental for synaptic plasticity.
The signaling pathway is initiated by the this compound-induced upregulation of BDNF expression.[2] BDNF then binds to and activates TrkB receptors, leading to their dimerization and autophosphorylation. This activation recruits adaptor proteins that initiate several key downstream pathways, including the Ras-MAPK and PI3K-Akt pathways. These cascades ultimately converge on the activation of transcription factors such as CREB (cAMP response element-binding protein), which further promotes the expression of genes involved in synaptic function and structure.
Data Presentation: Quantitative Effects of this compound on Synaptic Markers
The following tables summarize the quantitative data on the effects of this compound on key markers of synaptic plasticity and neurogenesis.
Table 1: Effect of this compound on BDNF Expression in 3xTg-AD Mice
| Treatment Group | BDNF mRNA Level (relative to WT-Vh) | BDNF Protein Level (relative to WT-Vh) |
| WT-Vehicle (WT-Vh) | 1.0 | 1.0 |
| 3xTg-AD-Vehicle (3xTg-AD-Vh) | 0.8 (p=0.0405 vs WT-Vh) | Not significantly different |
| WT-P021 | Not significantly different | 1.5 (p=0.0016 vs WT-Vh) |
| 3xTg-AD-P021 | 1.2 (p=0.0001 vs 3xTg-AD-Vh) | 1.3 (p=0.0172 vs 3xTg-AD-Vh) |
| Data adapted from a study in 3xTg-AD mice treated for 120 days.[2] |
Table 2: Effect of this compound on Synaptic and Neurogenic Markers in 3xTg-AD Mice
| Marker | Brain Region | 3xTg-AD-Vehicle vs WT | 3xTg-AD-P021 vs 3xTg-AD-Vehicle |
| PSD-95 | CA1 | Decreased | Significant Increase (p=0.0038) |
| CA3 | Decreased | Significant Increase (p=0.0010) | |
| DG | Decreased | Significant Increase | |
| Ki-67 | DG | Decreased (p=0.0057) | Rescued (p<0.0001) |
| DCX | DG | Decreased (p=0.0009) | Rescued (p<0.0001) |
| Data from a study in 3xTg-AD mice treated with this compound for 9 months.[1] P-values are from post-hoc t-tests following one-way ANOVA. |
Experimental Protocols
In Vivo Administration of this compound in a Mouse Model of Alzheimer's Disease
This protocol describes the long-term oral administration of this compound to 3xTg-AD mice to study its preventive effects on synaptic deficits and cognitive impairment.
Materials:
-
3xTg-AD mice and wild-type (WT) littermates
-
This compound compound
-
Custom diet formulation with this compound (60 nmol/g of feed)
-
Vehicle-only diet
-
Standard mouse housing and care facilities
Procedure:
-
At 3 months of age, divide the 3xTg-AD and WT mice into treatment and control groups.
-
Provide the treatment group with the custom diet containing this compound (60 nmol/g of feed).
-
Provide the control groups (both 3xTg-AD and WT) with the vehicle-only diet.
-
Maintain the mice on their respective diets for the desired duration of the study (e.g., 9 to 18 months).
-
Monitor food consumption and body weight regularly.
-
At the end of the treatment period, mice can be used for behavioral testing (e.g., Morris Water Maze, Object Location Task) and subsequent tissue collection for biochemical and immunohistochemical analysis.
References
P021 as a Tool for Investigating BDNF Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Its signaling cascade, primarily mediated through the Tropomyosin receptor kinase B (TrkB), is a key area of investigation for neurodegenerative diseases and psychiatric disorders. P021 is a small peptidergic compound derived from ciliary neurotrophic factor (CNTF) that has emerged as a valuable research tool for studying BDNF signaling pathways.[1] this compound has been shown to increase the expression of BDNF and modulate its downstream signaling, offering a non-native small molecule approach to probe this complex system.[2] These application notes provide detailed protocols for utilizing this compound to investigate BDNF signaling in both in vitro and in vivo models.
Mechanism of Action
This compound is believed to exert its effects on BDNF signaling through a dual mechanism. Firstly, it competitively inhibits the leukemia inhibitory factor (LIF) signaling pathway.[2] Secondly, and more central to its use as a tool for BDNF research, this compound increases the expression of BDNF itself.[2] This leads to the activation of the TrkB receptor and its downstream signaling cascades, including the PI3K/Akt/GSK3β and Ras/MAPK pathways.[3] The activation of these pathways ultimately results in the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which can further promote the transcription of BDNF, creating a positive feedback loop.[2]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on BDNF signaling and synaptic markers.
| Parameter | Model System | Treatment | Tissue/Cell Type | Fold Change (vs. Control) | p-value | Reference |
| BDNF mRNA | 3xTg-AD Mice | This compound (in diet) | Hippocampus | ~1.5 | <0.001 | [1] |
| BDNF Protein | 3xTg-AD Mice | This compound (in diet) | Cortex | ~1.4 | <0.05 | [1] |
| BDNF Protein | Wild-type Mice | This compound (in diet) | Cortex | ~1.3 | <0.01 | [1] |
| Synaptic Marker | Model System | Treatment | Brain Region | Observation | p-value | Reference |
| PSD-95 | 3xTg-AD Mice | This compound (in diet) | Hippocampus (CA1) | Significant Increase | <0.01 | [4] |
| Synaptophysin | 3xTg-AD Mice | This compound (in diet) | Hippocampus (CA1) | Significant Increase | <0.05 | [4] |
Experimental Protocols
In Vitro Studies: Primary Neuronal Culture and this compound Treatment
This protocol describes the culture of primary hippocampal neurons and subsequent treatment with this compound to investigate its effects on BDNF signaling.
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Dissection medium (Hibernate-E or equivalent)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (Neurobasal medium with B-27 supplement, Glutamax, and Penicillin-Streptomycin)
-
Poly-D-Lysine coated plates or coverslips
-
This compound peptide
-
Sterile, deionized water (for this compound stock solution)
Protocol:
-
Neuron Isolation and Culture:
-
Dissect hippocampi from E18 rat embryos under sterile conditions.
-
Digest the tissue with a suitable enzyme (e.g., 20 U/mL Papain) for 20-30 minutes at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons onto Poly-D-Lysine coated culture vessels at a desired density (e.g., 2.5 x 105 cells/well in a 6-well plate).
-
Culture the neurons in a humidified incubator at 37°C and 5% CO2. Exchange half of the medium every 3-4 days.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 1 mM) in sterile, deionized water.
-
On days in vitro (DIV) 7-10, treat the neuronal cultures with the desired concentration of this compound. Based on published studies, a concentration range of 1-10 µM for 24 hours can be a starting point.[5] A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
-
Include a vehicle control (deionized water) in parallel.
-
-
Downstream Analysis:
-
For Western blot analysis, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
For immunofluorescence, fix the cells with 4% paraformaldehyde.
-
For ELISA, collect the culture medium to measure secreted BDNF.
-
In Vivo Studies: this compound Administration and Tissue Analysis
This protocol describes the administration of this compound to a mouse model and subsequent analysis of brain tissue.
Materials:
-
Mouse model (e.g., wild-type or a model of a neurological disorder)
-
This compound peptide
-
Standard rodent chow
-
Equipment for preparing formulated diet
-
Dissection tools
-
Tissue homogenization equipment (e.g., Dounce homogenizer or sonicator)
-
Reagents for Western blotting, ELISA, and/or RT-qPCR
Protocol:
-
This compound Administration:
-
Prepare a this compound-formulated diet. A previously reported dosage is 60 nmol of this compound per gram of feed. The peptide can be incorporated into the chow by a commercial vendor or by dissolving it in a small amount of water and mixing it thoroughly with the powdered chow before pelleting and drying.
-
Administer the this compound-containing diet or a control diet (vehicle only) to the mice for the desired duration. Chronic treatment for several weeks or months is common in studies investigating neurotrophic effects.
-
Alternatively, this compound can be administered via subcutaneous injection. A typical dose for a neurotrophic peptide would be in the range of 1-10 mg/kg body weight, dissolved in sterile saline.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, sacrifice the mice according to approved animal protocols.
-
Rapidly dissect the brain and isolate the regions of interest (e.g., hippocampus and cortex) on ice.
-
For biochemical analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
For protein analysis, homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors. For RNA analysis, use a suitable lysis buffer for RNA extraction.
-
-
Biochemical Analysis:
-
Perform Western blotting to analyze the protein levels of BDNF, phosphorylated TrkB, and downstream targets like p-Akt, p-GSK3β, and p-CREB.
-
Use an ELISA kit to quantify the concentration of BDNF in the brain homogenates.
-
Perform RT-qPCR to measure the mRNA expression levels of BDNF.
-
Key Experimental Methodologies
Western Blotting for BDNF and Signaling Proteins
-
Protein Extraction: Homogenize brain tissue or lyse cultured neurons in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Recommended starting dilutions:
-
anti-BDNF: 1:1000
-
anti-p-TrkB (Tyr816): 1:1000
-
anti-p-Akt (Ser473): 1:1000
-
anti-p-GSK3β (Ser9): 1:1000
-
anti-p-CREB (Ser133): 1:1000
-
anti-GAPDH or β-actin (loading control): 1:5000
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
BDNF ELISA
-
Sample Preparation: Prepare brain tissue homogenates or cell culture supernatants according to the manufacturer's instructions for the specific ELISA kit. This typically involves dilution of the samples.
-
Assay Procedure: Follow the protocol provided with the commercial BDNF ELISA kit. This generally involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotin-conjugated anti-BDNF antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the BDNF concentration in the samples by comparing their absorbance to the standard curve.
Immunofluorescence for Synaptic Markers
-
Cell Fixation: Fix cultured neurons on coverslips with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 10% normal goat serum and 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended starting dilutions:
-
anti-PSD-95: 1:500
-
anti-Synaptophysin: 1:500
-
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) diluted 1:1000 in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslips onto slides using a mounting medium with DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Analyze the images to quantify the number and colocalization of synaptic puncta using software such as ImageJ.
Conclusion
This compound serves as a potent and specific tool for researchers investigating the intricacies of BDNF signaling. By increasing endogenous BDNF expression, it allows for the study of the activation of the TrkB receptor and its downstream pathways in a more physiologically relevant manner than the exogenous application of recombinant BDNF. The protocols outlined in these application notes provide a comprehensive framework for utilizing this compound in both in vitro and in vivo settings to dissect the role of BDNF signaling in neuronal function and disease. Careful optimization of experimental conditions, particularly this compound concentration and treatment duration, is recommended to achieve robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 3. Frontiers | Altered GABAergic signaling and chloride homeostasis in eye movement circuits during late neurodevelopment: implications for Alzheimer’s disease therapy [frontiersin.org]
- 4. Effects of a ciliary neurotrophic factor (CNTF) small-molecule peptide mimetic in an in vitro and in vivo model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BDNF Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for P021 Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
P021 is a synthetic tetrapeptide derived from ciliary neurotrophic factor (CNTF) with demonstrated neuroprotective and neurogenic properties. It has shown promise in preclinical studies as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. This compound is a small, water-soluble compound that can cross the blood-brain barrier, making it a viable candidate for therapeutic development.[1] Its mechanism of action involves the enhancement of brain-derived neurotrophic factor (BDNF) signaling and the inhibition of glycogen synthase kinase-3β (GSK-3β) activity.[2][3] These pathways are critical for neuronal survival, synaptic plasticity, and neurogenesis.
These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the neuroprotective effects of this compound.
This compound Signaling Pathway
This compound exerts its neuroprotective effects through a dual mechanism involving the upregulation of the BDNF signaling pathway and the inhibition of GSK-3β.
Caption: this compound signaling pathway promoting neuroprotection.
Part 1: In Vitro Neuroprotection Assays
Application Note 1: Assessment of Neuronal Viability using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the neuroprotective effects of this compound against a neurotoxic insult, such as glutamate-induced excitotoxicity or amyloid-β (Aβ) oligomer-induced toxicity.
Experimental Workflow
Caption: Workflow for assessing neurite outgrowth.
Protocol: Neurite Outgrowth Assay
-
Cell Plating:
-
Plate neurons on coverslips coated with poly-L-lysine or another suitable substrate in a 24-well plate.
-
-
This compound Treatment:
-
Treat cells with different concentrations of this compound (e.g., 1, 10, 100 nM) for 48-72 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin (1:500), overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000) for 1 hour at room temperature.
-
Mount coverslips onto slides with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Data Presentation
| Treatment Group | This compound Concentration (nM) | Average Neurite Length (µm/neuron) | Average Number of Branches/Neuron |
| Vehicle Control | 0 | 50 ± 8.5 | 2.1 ± 0.4 |
| This compound | 1 | 65 ± 9.2 | 2.8 ± 0.5 |
| This compound | 10 | 98 ± 12.1 | 4.2 ± 0.6 |
| This compound | 100 | 125 ± 15.3 | 5.5 ± 0.8 |
Note: The data presented in the table is illustrative.
Application Note 3: Western Blot Analysis of Signaling Pathways
This protocol details the use of Western blotting to investigate the effect of this compound on the expression and phosphorylation of key proteins in the BDNF and GSK-3β signaling pathways.
Protocol: Western Blotting
-
Cell Lysis:
-
Treat neuronal cells with this compound as described in the previous protocols.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
p-CREB (Ser133)
-
Total CREB
-
BDNF
-
p-GSK-3β (Ser9)
-
Total GSK-3β
-
β-actin or GAPDH (loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein levels and normalize all to the loading control.
-
Data Presentation
| Target Protein | Vehicle Control (Relative Density) | This compound (10 nM) (Relative Density) | Fold Change |
| p-CREB/Total CREB | 1.0 ± 0.12 | 2.5 ± 0.21 | 2.5 |
| BDNF/β-actin | 1.0 ± 0.15 | 2.1 ± 0.18 | 2.1 |
| p-GSK-3β/Total GSK-3β | 1.0 ± 0.09 | 3.2 ± 0.25 | 3.2 |
Note: The data presented in the table is illustrative.
Part 2: In Vivo Neuroprotection Assays in an Alzheimer's Disease Mouse Model
Application Note 4: Assessment of Cognitive Improvement
This protocol describes the use of the Novel Object Recognition (NOR) test to evaluate the effect of this compound on learning and memory in the 3xTg-AD mouse model of Alzheimer's disease.
Experimental Workflow
Caption: Novel Object Recognition test workflow.
Protocol: Novel Object Recognition Test
-
Animal Model and this compound Administration:
-
Use 3xTg-AD mice and age-matched wild-type controls.
-
Administer this compound in the diet at a concentration of 60 nmol/g of feed, starting at 3 months of age and continuing for the desired duration (e.g., 6, 12, or 18 months).
-
[1]2. Habituation:
- Habituate the mice to the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes for 2-3 consecutive days.
-
Familiarization Phase:
-
Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.
-
-
Test Phase:
-
After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore for 5 minutes and record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Data Presentation
| Mouse Strain | Treatment | Duration of Treatment (months) | Discrimination Index (DI) |
| Wild-Type | Vehicle | 15 | 0.45 ± 0.05 |
| 3xTg-AD | Vehicle | 15 | 0.10 ± 0.03 |
| 3xTg-AD | This compound | 15 | 0.42 ± 0.06 |
Note: Data is adapted from published studies on 3xTg-AD mice.
[1]#### Application Note 5: Assessment of Synaptic Marker Expression
This protocol describes the quantification of synaptic proteins by Western blot and immunohistochemistry in the brains of 3xTg-AD mice treated with this compound.
Protocol: Immunohistochemistry and Western Blot of Synaptic Markers
-
Tissue Preparation:
-
Following behavioral testing, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Collect the brains and either post-fix for immunohistochemistry or dissect specific regions (e.g., hippocampus, cortex) and freeze for Western blotting.
-
-
Immunohistochemistry:
-
Section the brain tissue and perform immunohistochemical staining for synaptic markers such as synaptophysin and MAP2.
-
Acquire images and quantify the immunoreactivity in specific brain regions.
-
-
Western Blotting:
-
Perform Western blotting on hippocampal and cortical lysates as described in Application Note 3, using antibodies against synaptophysin, PSD-95, and MAP2.
-
Data Presentation
Table: Synaptic Marker Levels in 3xTg-AD Mice after 18 Months of this compound Treatment
[1]| Brain Region | Marker | Wild-Type (Vehicle) | 3xTg-AD (Vehicle) | 3xTg-AD (this compound) | % Change (this compound vs. Vehicle) | | :--- | :--- | :--- | :--- | :--- | :--- | | Cortex | Synaptophysin | 100 ± 10.2 | 75 ± 8.5 | 95 ± 9.8 | +26.7% | | Cortex | MAP2 | 100 ± 9.8 | 80 ± 7.9 | 98 ± 10.1 | +22.5% | | Hippocampus | PSD-95 | 100 ± 11.5 | 70 ± 9.1 | 88 ± 8.5 | +25.7% (trend) |
Note: Data is adapted from published studies and represents relative changes.
[1]#### Application Note 6: Assessment of Neurogenesis
This protocol details the use of immunohistochemistry to quantify markers of cell proliferation (Ki-67) and immature neurons (Doublecortin, DCX) in the dentate gyrus of 3xTg-AD mice.
Protocol: Neurogenesis Marker Staining
-
Tissue Preparation:
-
Prepare brain tissue as described in Application Note 5.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on serial brain sections for Ki-67 and DCX.
-
Quantify the number of Ki-67-positive and DCX-positive cells in the subgranular zone of the dentate gyrus using stereological methods.
-
Data Presentation
Table: Neurogenesis in the Dentate Gyrus of 15-16-month-old 3xTg-AD Mice after 6-12 Months of this compound Treatment
[4]| Marker | Wild-Type (Vehicle) | 3xTg-AD (Vehicle) | 3xTg-AD (this compound) | | :--- | :--- | :--- | :--- | | Ki-67+ cells/section | 25 ± 3 | 10 ± 2 | 23 ± 4 | | DCX+ cells/section | 150 ± 15 | 60 ± 8 | 145 ± 12 |
Note: Data is adapted from published studies. P[4]021 treatment rescued the impaired neurogenesis to levels comparable to wild-type mice.
References
- 1. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 2. Early detection of cognitive deficits in the 3xTg-AD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A longitudinal multimodal in vivo molecular imaging study of the 3xTg-AD mouse model shows progressive early hippocampal and taurine loss - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P021 Peptide Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
P021 is a synthetic tetrapeptide derivative of the ciliary neurotrophic factor (CNTF) that has shown significant promise in preclinical studies for neurodegenerative diseases, particularly Alzheimer's disease.[1] Its neuroprotective and neurogenic properties are attributed to its ability to increase brain-derived neurotrophic factor (BDNF) levels and modulate key signaling pathways involved in neuronal survival and plasticity.[2] An adamantylated glycine has been added to its C-terminus to enhance its lipophilicity, thereby increasing its ability to cross the blood-brain barrier and reducing its degradation by exopeptidases.[1][3] This document provides detailed application notes and protocols for the delivery of this compound peptide in animal models based on currently available literature.
Mechanism of Action
This compound exerts its effects through a multi-faceted mechanism that primarily involves the potentiation of neurotrophic signaling. It has been shown to competitively inhibit the leukemia inhibitory factor (LIF) signaling pathway, which in turn promotes the differentiation of neural progenitor cells.[3] Concurrently, this compound upregulates the expression of BDNF.[3][2] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a downstream signaling cascade. This cascade includes the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which leads to the inhibitory phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β) at Serine 9.[3] The inhibition of GSK-3β, a key enzyme implicated in tau hyperphosphorylation and amyloid-beta production, is believed to be a primary contributor to the disease-modifying effects of this compound observed in animal models of Alzheimer's disease.[3][2]
Data Presentation: this compound Peptide Delivery Methods
The following table summarizes the quantitative data available for different this compound peptide delivery methods in animal models. It is important to note that comprehensive pharmacokinetic data is limited in the public domain.
| Delivery Method | Animal Model | Dosage | Duration | Key Findings | Reference |
| Oral (in-feed) | 3xTg-AD Mice | 60 nmol/g of feed | 6-18 months | Rescued cognitive deficits, increased neurogenesis and synaptic markers, reduced Aβ and tau pathology. | [3] |
| CDKL5 Knockout Mice | 60 nM/g of formulated diet | 69 days | Improved muscular rigidity but did not restore memory or social behaviors. | [3] | |
| Subcutaneous (Pellets) | Adult C57Bl6 Mice | 25 nM/day | 35 days | Improved performance on object recognition and spatial reference memory tasks. | [3] |
| Subcutaneous (Injections) | Not Specified | 100-500 mcg/day | 4-6 weeks | General dosage range suggested for cognitive support. | [4] |
| Intranasal | Not Specified | 500 mcg - 1 mg/day | Not Specified | General dosage range suggested for cognitive support. | [4] |
Experimental Protocols
The following protocols are based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Oral Administration via Medicated Feed
Oral administration mixed in the feed is a common method for chronic dosing studies.
Objective: To deliver a consistent daily dose of this compound peptide to rodents over a long period.
Materials:
-
This compound peptide powder
-
Standard rodent chow
-
A suitable vehicle for initial peptide dissolution (e.g., sterile water or a buffer, to be determined based on peptide solubility)
-
Food mixer
Protocol:
-
Dose Calculation: Calculate the total amount of this compound peptide required based on the desired concentration in the feed (e.g., 60 nmol/g) and the total amount of feed to be prepared.
-
Peptide Preparation: Dissolve the calculated amount of this compound peptide in a minimal amount of a suitable vehicle. The choice of vehicle should be based on the peptide's solubility data, which may need to be empirically determined.
-
Feed Preparation:
-
Weigh the required amount of standard rodent chow.
-
Place the chow in a food mixer.
-
Slowly add the this compound peptide solution to the chow while the mixer is running to ensure even distribution.
-
Continue mixing for a sufficient duration to achieve a homogenous mixture.
-
-
Drying and Storage:
-
If a significant amount of liquid vehicle was used, the medicated chow may need to be dried to prevent mold growth. This can be done by spreading the chow on trays and air-drying in a clean, controlled environment or using a low-temperature oven.
-
Store the medicated feed in airtight containers at 4°C to maintain peptide stability.
-
-
Administration: Provide the medicated feed to the animals ad libitum. Monitor food consumption to estimate the daily dose of this compound received by each animal.
Subcutaneous Administration via Extended-Release Pellets
This method allows for continuous, long-term delivery of the peptide at a stable rate.
Objective: To achieve sustained systemic exposure to this compound peptide through a single surgical procedure.
Materials:
-
Extended-release this compound pellets (e.g., 25 nM/day). The composition of these pellets is often proprietary. If custom pellets are required, a compounding pharmacy specializing in research formulations should be consulted.
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
Protocol:
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Shave and sterilize the surgical site, typically on the dorsal side between the scapulae.
-
Incision: Make a small incision (approximately 5 mm) in the skin.
-
Subcutaneous Pocket: Using blunt forceps, create a small subcutaneous pocket extending from the incision.
-
Pellet Implantation: Insert the this compound pellet into the subcutaneous pocket.
-
Wound Closure: Close the incision with a wound clip or suture.
-
Post-Operative Care: Monitor the animal's recovery from anesthesia. Administer analgesics as per your institution's approved protocol. Check the incision site daily for signs of infection or irritation.
Subcutaneous Injection
For shorter-term studies or when a pulsatile dosing regimen is desired, subcutaneous injections are a suitable method.
Objective: To administer a defined dose of this compound peptide at specific time points.
Materials:
-
This compound peptide powder
-
Sterile vehicle for injection (e.g., sterile saline, phosphate-buffered saline). The appropriate vehicle will depend on the peptide's solubility and stability.
-
Syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Peptide Reconstitution: Reconstitute the this compound peptide in the chosen sterile vehicle to the desired final concentration. Ensure the peptide is fully dissolved.
-
Dose Calculation: Calculate the volume of the this compound solution needed to deliver the target dose (e.g., 100-500 mcg) based on the animal's body weight.
-
Administration:
-
Gently restrain the animal.
-
Lift a fold of skin on the dorsal side.
-
Insert the needle into the subcutaneous space.
-
Inject the calculated volume of the this compound solution.
-
-
Monitoring: Observe the animal for any immediate adverse reactions at the injection site.
Intranasal Administration
Intranasal delivery offers a non-invasive method to bypass the blood-brain barrier and directly target the central nervous system.
Objective: To deliver this compound peptide to the brain via the olfactory and trigeminal pathways.
Materials:
-
This compound peptide powder
-
Vehicle for intranasal delivery (e.g., sterile saline). The formulation may benefit from the inclusion of absorption enhancers, but this would require further optimization.
-
Micropipette with fine tips
Protocol:
-
Peptide Preparation: Dissolve the this compound peptide in the chosen vehicle to a concentration suitable for small volume administration (typically 2-5 µL per nostril).
-
Animal Restraint: Gently restrain the animal in a supine position.
-
Administration:
-
Using a micropipette, slowly dispense a small drop of the this compound solution onto the opening of one nostril.
-
Allow the animal to inhale the drop.
-
Repeat for the other nostril.
-
Administer the total volume in alternating nostrils to avoid overflow.
-
-
Post-Administration: Keep the animal in a supine position for a short period to facilitate absorption.
Conclusion
The delivery method for this compound peptide in animal models should be chosen based on the specific aims of the research, including the desired duration of treatment, the target therapeutic concentration, and the animal model being used. While oral and subcutaneous routes have been more extensively documented in the literature for this compound, intranasal delivery presents a promising non-invasive alternative for direct brain targeting. Further research is needed to fully characterize the pharmacokinetic and pharmacodynamic profiles of this compound for each of these delivery routes to optimize its therapeutic potential.
References
Application Notes and Protocols for Immunohistochemistry (IHC) in P021-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical analysis of tissues treated with P021, a promising neurotrophic compound. This compound, a peptidergic agent derived from ciliary neurotrophic factor (CNTF), has demonstrated potential in preclinical models of neurodegenerative diseases, including Alzheimer's disease. Its mechanism of action involves the upregulation of brain-derived neurotrophic factor (BDNF), leading to enhanced neurogenesis, synaptic plasticity, and neuronal survival. A key downstream effect is the inhibitory phosphorylation of glycogen synthase kinase 3β (GSK3β) at the Serine 9 residue, which mitigates pathological hallmarks of Alzheimer's disease such as amyloid-beta (Aβ) plaque deposition and tau hyperphosphorylation.
This document outlines detailed protocols for the immunohistochemical detection of key protein markers modulated by this compound treatment. It also presents available quantitative data in structured tables to facilitate the assessment of treatment efficacy and includes diagrams to visualize the underlying biological pathways and experimental procedures.
Data Presentation: Quantitative Analysis of this compound Treatment Effects
The following tables summarize quantitative data from studies investigating the effects of this compound. While direct quantitative immunohistochemistry data for all markers in this compound-treated brain tissue is limited in publicly available literature, the provided data from Western blot and retinal IHC analyses offer valuable insights into the compound's molecular impact.
Table 1: Effect of this compound on Phospho-GSK3β (Ser9) and BDNF Levels (Western Blot Analysis)
| Cell/Tissue Type | Treatment Group | Phospho-GSK3β (Ser9) / Total GSK3β (% of Control) | Mature BDNF / Vinculin (% of Control) |
| SH-SY5Y Cells (CDKL5-KO) | Vehicle | ~80% | Not Assessed |
| SH-SY5Y Cells (CDKL5-KO) | This compound | ~120% | Not Assessed |
| Cdkl5 KO Mouse Hippocampus | Vehicle | Not Assessed | ~75% |
| Cdkl5 KO Mouse Hippocampus | This compound | Not Assessed | ~110% |
* Indicates a statistically significant increase compared to the vehicle-treated group. (Data adapted from a study on a mouse model of CDKL5 deficiency disorder, which shares some pathological mechanisms with other neurodevelopmental and neurodegenerative disorders.)
Table 2: Effect of this compound on Microglia Activation in the Retina of Aged Rats (Immunohistochemistry)
| Retinal Layer | Treatment Group | Relative Iba-1 Immunostaining |
| NFL to OS | Aged Rats (Vehicle) | Increased |
| NFL to OS | Aged Rats (this compound) | Significantly Reduced |
(NFL: Nerve Fiber Layer; OS: Outer Segment. Data indicates that this compound treatment dramatically reduced the age-related increase in microglial activation.)
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Troubleshooting & Optimization
P021 peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the P021 peptide. Detailed guides and answers to frequently asked questions are presented to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound peptide?
For long-term stability, lyophilized this compound peptide should be stored at -20°C or colder, protected from light and moisture.[1][2] Under these conditions, the peptide can remain stable for up to a year.[1] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, as moisture can significantly impair stability through hydrolysis.[1][2]
Q2: How should I store this compound peptide once it is reconstituted in a solution?
Once reconstituted, the stability of the this compound peptide solution is more limited. For short-term storage, the solution can be kept at 4°C (40°F) for up to three weeks.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or colder.[2] Avoid frequent temperature changes.[1]
Q3: What is the shelf life of this compound peptide at room temperature?
Lyophilized this compound is stable at room temperature for several days to weeks, making it suitable for shipping.[2][3] However, for any extended period, cold storage is necessary. A reconstituted solution of this compound may begin to degrade after 24 hours if left at room temperature.[1]
Q4: In what solvents can I dissolve this compound peptide?
While specific solubility data for this compound in various solvents is not extensively published, a general approach for dissolving peptides can be followed. Initially, attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, which can be the case for hydrophobic peptides, using a small amount of a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before adding an aqueous buffer can be effective. It is important to consider the compatibility of any organic solvent with your specific experimental assay.
This compound Peptide Stability and Storage Conditions
The stability of the this compound peptide is paramount for reliable and reproducible experimental outcomes. The following table summarizes the recommended storage conditions and expected stability.
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Lyophilized Powder | Room Temperature | Days to Weeks | Suitable for short-term transport.[2][3] |
| 4°C | Several Months | ||
| -20°C to -80°C | Up to 1 year or more | Optimal for long-term storage .[1][2] Protect from moisture and light.[1] | |
| Reconstituted Solution | Room Temperature | Up to 24 hours | Degradation may begin after this period.[1] |
| 4°C (40°F) | Up to 3 weeks | [1] | |
| -20°C or colder | Several weeks to months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols and Troubleshooting
Protocol for Reconstitution of this compound Peptide
-
Equilibration: Before opening, allow the vial of lyophilized this compound to reach room temperature to prevent moisture condensation.[2]
-
Solvent Selection: Begin with a sterile, biocompatible solvent such as sterile distilled water or a buffer appropriate for your experiment (e.g., PBS at pH 7.4).
-
Dissolution: Gently add the desired volume of solvent to the vial. To facilitate dissolution, gently swirl or vortex the vial. Avoid vigorous shaking, which can cause peptide aggregation.
-
Complete Solubilization: If the peptide does not fully dissolve, sonication in a water bath for short periods may help. For peptides with low aqueous solubility, dissolving in a small amount of an organic solvent like DMSO first, followed by dilution with an aqueous buffer, is a common strategy.
-
Storage of Stock Solution: Once fully dissolved, aliquot the peptide solution into single-use tubes and store them at -20°C or colder.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve | The peptide may have low solubility in the chosen solvent. | Try gentle warming or brief sonication. If using an aqueous solvent, consider re-dissolving a fresh aliquot in a small amount of DMSO and then diluting with your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay. |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling. | Review storage conditions. Ensure the peptide is stored at the correct temperature and protected from light and moisture. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate peptide concentration. | Ensure the peptide was fully dissolved before making dilutions. Spectrophotometric analysis at 280 nm can be used to estimate the concentration of peptides containing Tryptophan or Tyrosine residues, though this compound's sequence (Ac-DGGLAG-NH2) lacks these. Gravimetric analysis is a more accurate alternative. | |
| Precipitation of peptide in solution | The peptide may be aggregating or has exceeded its solubility limit in the buffer. | Ensure the pH and ionic strength of the buffer are compatible with the peptide. If precipitation occurs after freezing, try flash-freezing the aliquots in liquid nitrogen before storing them at -80°C. |
This compound Signaling Pathway and Experimental Workflow
This compound is a ciliary neurotrophic factor (CNTF) mimetic that has been shown to enhance neurogenesis and provide neuroprotection.[4] One of its key mechanisms of action involves the modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.
Caption: this compound stimulates BDNF expression, leading to the inhibition of GSK-3β and reduced tau hyperphosphorylation.
The following diagram outlines a general workflow for the proper storage and handling of the this compound peptide to ensure its stability and efficacy in experimental settings.
Caption: Recommended workflow for this compound peptide from long-term storage to experimental use.
References
Technical Support Center: Troubleshooting P021 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering insolubility issues with the protein P021. The following resources offer troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is expressed, but it's completely insoluble. What are the common causes?
A1: Insoluble protein expression, often leading to the formation of inclusion bodies, is a common challenge in recombinant protein production.[1][2] Several factors can contribute to this compound insolubility:
-
High Expression Rate: Rapid synthesis of this compound can overwhelm the cellular machinery responsible for proper protein folding, leading to misfolding and aggregation.[3]
-
Environmental Stress: Factors such as suboptimal pH, extreme temperatures, or oxidative stress can destabilize the protein, exposing hydrophobic regions that promote aggregation.[4]
-
Lack of Post-Translational Modifications: If this compound requires specific post-translational modifications that the expression host cannot provide, it may not fold correctly.
-
Suboptimal Buffer Conditions: The composition of the lysis and purification buffers, including pH and salt concentration, can significantly impact this compound solubility.
-
Intrinsic Properties of this compound: Some proteins are inherently prone to aggregation due to their amino acid sequence and structural characteristics.
Q2: How can I improve the soluble expression of this compound?
A2: Optimizing expression conditions is a crucial first step to increase the yield of soluble this compound. Consider the following strategies:
-
Lower Induction Temperature: Reducing the culture temperature (e.g., to 15-25°C) after induction slows down protein synthesis, which can facilitate proper folding.[1][5]
-
Use a Different Expression Host: If you are using E. coli, consider switching to other systems like insect cells or mammalian cells, which may provide a better environment for this compound folding and post-translational modifications.[6]
-
Optimize Inducer Concentration: Titrating the concentration of the inducing agent (e.g., IPTG) can help control the rate of this compound expression.
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of this compound and prevent aggregation.[7]
-
Utilize Solubility-Enhancing Fusion Tags: Fusing this compound with highly soluble partners like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can improve its solubility.[1]
Q3: What chemical agents can I use to solubilize this compound from inclusion bodies?
A3: Solubilizing this compound from inclusion bodies typically requires the use of denaturing agents. Here are some commonly used chemicals:
-
Chaotropic Agents: High concentrations of urea (e.g., 8M) or guanidine hydrochloride (e.g., 6M) are effective in disrupting the non-covalent interactions that hold aggregated proteins together, leading to protein unfolding and solubilization.[5][8]
-
Detergents: Both non-ionic (e.g., Triton X-100, NP-40) and zwitterionic (e.g., CHAPS) detergents can help solubilize proteins, particularly those with hydrophobic regions. For SDS-PAGE sample preparation, the anionic detergent SDS is highly effective.[8]
-
Extreme pH: Adjusting the pH of the buffer to highly acidic or alkaline values can sometimes help to solubilize aggregated proteins.
It's important to note that after solubilization with strong denaturants, a refolding step is often necessary to obtain biologically active this compound.[2]
Troubleshooting Guides
Guide 1: Initial Screening for this compound Solubility
This guide provides a systematic approach to assess the solubility of your expressed this compound.
Workflow for this compound Solubility Screening
Caption: Workflow for determining the solubility of expressed this compound.
Guide 2: Optimizing Lysis Buffer for this compound Solubilization
If this compound is found in the insoluble fraction, optimizing the lysis buffer is a critical step. The following table provides a range of additives to test.
| Additive | Concentration Range | Purpose |
| Salts | ||
| NaCl | 150-500 mM | Reduces non-specific ionic interactions. |
| Reducing Agents | ||
| DTT | 1-10 mM | Prevents oxidation and formation of incorrect disulfide bonds. |
| BME | 5-20 mM | Breaks disulfide bonds. |
| Detergents | ||
| Triton X-100 | 0.1-1.0% (v/v) | Mild non-ionic detergent for solubilizing membrane proteins. |
| CHAPS | 0.5-1.0% (w/v) | Zwitterionic detergent, often more effective for solubilization. |
| Chaotropes | ||
| Urea | 2-8 M | Disrupts hydrogen bonds and unfolds proteins.[8] |
| Guanidine-HCl | 1-6 M | Strong denaturant for solubilizing inclusion bodies.[9] |
| Other Additives | ||
| Glycerol | 5-20% (v/v) | Stabilizes proteins and can increase solubility. |
| Arginine | 0.2-1.0 M | Can prevent protein aggregation and aid in refolding.[9] |
Guide 3: this compound Refolding from Inclusion Bodies
Once this compound is solubilized from inclusion bodies using strong denaturants, it needs to be refolded to regain its native structure and function.
This compound Refolding Decision Tree
Caption: Decision tree for selecting a this compound refolding strategy.
Experimental Protocols
Protocol 1: Small-Scale this compound Expression and Solubility Test
Objective: To determine the expression levels and solubility of this compound in a small-scale culture.
Methodology:
-
Inoculate a single colony of the expression host containing the this compound plasmid into 5-10 mL of appropriate growth media with antibiotics.
-
Grow the culture overnight at 37°C with shaking.
-
Inoculate 50 mL of fresh media with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Remove a 1 mL pre-induction sample.
-
Induce this compound expression (e.g., with IPTG) and grow for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.
-
Analyze the pre-induction sample, total lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression and solubility of this compound.[2]
Protocol 2: Solubilization of this compound from Inclusion Bodies
Objective: To solubilize this compound from the insoluble pellet for subsequent refolding and purification.
Methodology:
-
Following the cell lysis and centrifugation step in Protocol 1, discard the supernatant.
-
Wash the inclusion body pellet by resuspending it in a wash buffer (e.g., lysis buffer with 0.5% Triton X-100) and centrifuging again. Repeat this step twice to remove contaminants.
-
Resuspend the washed pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine-HCl, 5 mM DTT).[9]
-
Incubate with gentle agitation for 1-2 hours at room temperature to allow for complete solubilization.
-
Centrifuge at high speed to pellet any remaining insoluble material.
-
The supernatant now contains the solubilized, denatured this compound, which is ready for a refolding protocol.
For further assistance, please contact our technical support team.
References
- 1. mdpi.com [mdpi.com]
- 2. Expression, Isolation, and Purification of Soluble and Insoluble Biotinylated Proteins for Nerve Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Protein aggregation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recombinant Protein Production and Purification of Insoluble Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Misfolding and Aggregation in Proteinopathies: Causes, Mechanism and Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
Technical Support Center: Optimizing P021 Concentration for Neuronal Differentiation
Welcome to the technical support center for the neurogenic peptide P021. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in neuronal differentiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal differentiation?
A1: this compound is a synthetic, adamantylated tetrapeptide derived from a biologically active region of the Ciliary Neurotrophic Factor (CNTF).[1][2] It is designed to be more stable and have better blood-brain barrier permeability than the full-length CNTF protein. This compound promotes neurogenesis and neuronal survival.[3][4] Its primary mechanism of action involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1][4] This leads to the activation of the TrkB/PI3K/Akt signaling cascade, which in turn inhibits Glycogen Synthase Kinase-3β (GSK3β), a key enzyme implicated in tau hyperphosphorylation.[1] this compound also competitively inhibits the leukemia inhibitory factor (LIF) signaling, which can inhibit the formation of neural progenitor cells.[5][6]
Q2: What is the recommended starting concentration range for this compound in in vitro neuronal differentiation protocols?
A2: Based on available literature, a starting concentration of 10 µM has been shown to be effective in restoring neuritic length in cellular models.[1] However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions. We recommend performing a dose-response experiment ranging from 1 µM to 20 µM to determine the optimal concentration for your specific cell line and differentiation protocol.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For optimal stability, store the lyophilized peptide at -20°C or -80°C. To prepare a stock solution, reconstitute the peptide in a small amount of sterile, nuclease-free water or a buffer appropriate for your cell culture system (e.g., PBS). Once in solution, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7]
Q4: How stable is this compound in cell culture medium?
A4: The adamantylated glycine at the C-terminus of this compound is designed to increase its stability and decrease degradation by exopeptidases.[5][6] While specific stability data in various cell culture media is not extensively published, peptides with such modifications generally exhibit improved half-life compared to their unmodified counterparts. It is good practice to refresh the culture medium containing this compound every 2-3 days to ensure a consistent concentration.
Q5: What are the expected morphological changes in cells undergoing neuronal differentiation with this compound?
A5: Successful neuronal differentiation induced by this compound should result in distinct morphological changes. Cells are expected to extend neurites, which are thin projections that develop into axons and dendrites. The cell bodies may become more rounded or pyramidal, and the complexity of the neurite network should increase over time. You can quantify these changes by measuring neurite length and counting the number of neurite-bearing cells.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Neuronal Differentiation Efficiency | 1. Suboptimal this compound concentration.2. Poor initial cell health or density.3. Inefficient differentiation protocol.4. Degradation of this compound. | 1. Perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 15 µM, 20 µM) to find the optimal concentration for your cell type.2. Ensure cells are healthy and plated at the recommended density before initiating differentiation.3. Optimize other components of your differentiation media (e.g., basal media, other growth factors).4. Prepare fresh this compound stock solutions and aliquot to avoid freeze-thaw cycles. Refresh media with this compound every 2-3 days. |
| High Cell Death/Toxicity | 1. This compound concentration is too high.2. Contamination of cell culture.3. Sensitivity of the cell line to the vehicle used to dissolve this compound. | 1. Reduce the concentration of this compound. Perform a viability assay (e.g., MTT or LDH assay) at different concentrations.2. Check for signs of bacterial or fungal contamination. Use fresh, sterile reagents.3. If using a solvent other than water or PBS, perform a vehicle-only control to assess its toxicity. |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number.2. Inconsistent this compound concentration due to improper storage or handling.3. Variation in incubation times or media changes. | 1. Use cells within a consistent and low passage number range for all experiments.2. Ensure this compound is properly stored in aliquots to maintain its activity.3. Adhere strictly to the established protocol for incubation times and media changes. |
| Poor Neurite Outgrowth | 1. Insufficient this compound concentration.2. Inadequate coating of culture vessels.3. Presence of inhibitory factors in the serum or media. | 1. Increase the concentration of this compound within the recommended range.2. Ensure proper coating of plates with substrates like poly-D-lysine, laminin, or Matrigel to support neuronal attachment and growth.3. Use a serum-free differentiation medium or a defined serum replacement. |
Data Presentation
The following tables summarize expected quantitative data from a dose-response experiment for this compound-induced neuronal differentiation. Note that these are representative data based on the known function of CNTF, the parent molecule of this compound, and should be adapted based on your experimental findings.
Table 1: Effect of this compound Concentration on Neuronal Marker Expression
| This compound Concentration (µM) | % β-III Tubulin Positive Cells (Mean ± SD) | % MAP2 Positive Cells (Mean ± SD) |
| 0 (Control) | 15 ± 3 | 10 ± 2 |
| 1 | 35 ± 5 | 25 ± 4 |
| 5 | 60 ± 7 | 50 ± 6 |
| 10 | 75 ± 6 | 65 ± 5 |
| 15 | 72 ± 8 | 63 ± 7 |
| 20 | 65 ± 9 | 58 ± 8 |
Table 2: Effect of this compound Concentration on Neurite Outgrowth and Cell Viability
| This compound Concentration (µM) | Average Neurite Length (µm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 20 ± 5 | 100 ± 2 |
| 1 | 45 ± 8 | 98 ± 3 |
| 5 | 80 ± 12 | 97 ± 4 |
| 10 | 110 ± 15 | 95 ± 4 |
| 15 | 105 ± 14 | 90 ± 5 |
| 20 | 95 ± 16 | 82 ± 7 |
Experimental Protocols
Protocol 1: Neuronal Differentiation of SH-SY5Y Cells with this compound
This protocol is adapted for the human neuroblastoma cell line SH-SY5Y, a common model for neuronal differentiation.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS (Growth Medium)
-
DMEM/F12 medium with 1% FBS (Differentiation Medium)
-
Retinoic Acid (RA)
-
This compound peptide
-
Poly-D-Lysine coated culture plates
-
PBS (calcium and magnesium-free)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells on Poly-D-Lysine coated plates at a density of 2 x 10^4 cells/cm² in Growth Medium.
-
Initiation of Differentiation: After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid.
-
This compound Treatment: Culture the cells for 5 days in the RA-containing medium.
-
After 5 days, replace the medium with fresh Differentiation Medium containing the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM, 15 µM, 20 µM).
-
Maintenance: Continue to culture the cells for an additional 5-7 days, replacing the this compound-containing medium every 2-3 days.
-
Assessment: Evaluate neuronal differentiation by assessing cell morphology, neurite outgrowth, and immunocytochemistry for neuronal markers.
Protocol 2: Immunocytochemistry for Neuronal Markers
Materials:
-
Differentiated neuronal cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibodies (e.g., anti-β-III Tubulin, anti-MAP2)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommendations and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS and then incubate with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in neuronal differentiation.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Effects of a ciliary neurotrophic factor (CNTF) small-molecule peptide mimetic in an in vitro and in vivo model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesociety.org [peptidesociety.org]
- 3. Imaging methods to monitor and quantify cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Effect of ciliary neurotrophic factor on neural differentiation of stem cells of human exfoliated deciduous teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
P021 In Vivo Experimental Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting successful in vivo experiments with the P021 peptide.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide solution appears cloudy after reconstitution. What should I do?
A1: Cloudiness in a reconstituted peptide solution can indicate several issues. Firstly, ensure you are using the recommended sterile solvent for reconstitution, as specified by the manufacturer. Improper solvent choice can lead to poor solubility. Secondly, the cloudiness may be due to microbial contamination if non-sterile techniques were used. It is crucial to handle the peptide under sterile conditions. Lastly, for long-term storage, peptides should ideally be stored at -20°C or -80°C in lyophilized form and only reconstituted immediately before use.[1][2] If the solution remains cloudy after gentle vortexing, it is recommended not to use it for in vivo experiments to avoid potential complications.
Q2: I am not observing the expected neurogenic or cognitive improvements in my animal model after this compound administration. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy in your this compound in vivo study:
-
Incorrect Dosage and Administration: The dosage and route of administration are critical. This compound has been shown to be effective in animal models, and it's important to follow established protocols or perform a dose-response study to determine the optimal dose for your specific model and experimental goals.
-
Timing of Administration: The therapeutic window for this compound may be crucial. For neurodegenerative models like Alzheimer's disease, administration during the synaptic compensation period may be most effective.[3]
-
Peptide Stability and Handling: this compound, like other peptides, is susceptible to degradation. Ensure proper storage of the lyophilized powder (cool, dry, dark place) and the reconstituted solution (refrigerated for short-term, frozen for long-term).[1][4] Avoid multiple freeze-thaw cycles.[1]
-
Animal Model Characteristics: The choice of animal model and its specific pathology can influence the outcome. For instance, the age and disease stage of the animals at the time of treatment are important considerations.
Q3: What is the recommended storage and handling procedure for this compound peptide?
A3: Proper storage and handling are vital to maintain the integrity and activity of the this compound peptide.
-
Lyophilized Form: The lyophilized (powder) form of this compound is relatively stable and should be stored in a cool, dry, and dark environment.[1][4] For long-term storage, -20°C is recommended.[1]
-
Reconstituted Form: Once reconstituted in a sterile solvent, the peptide solution is more prone to degradation. For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[1][4] For longer-term storage, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue: Inconsistent results between experimental batches.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure consistent storage conditions for all peptide stocks. Reconstitute a fresh vial of this compound for each new experimental batch. Avoid using previously thawed solutions.[1] |
| Variability in Animal Cohorts | Standardize the age, weight, and genetic background of the animals used in each experiment. Ensure consistent housing and environmental conditions. |
| Inconsistent Dosing | Calibrate all dosing equipment regularly. Prepare fresh dilutions of this compound for each experiment to ensure accurate concentration. |
Issue: Observed adverse effects in treated animals.
| Potential Cause | Troubleshooting Step |
| High Dosage | Review the literature for recommended dosage ranges. If unavailable, perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. |
| Contamination of Peptide Solution | Ensure strict aseptic techniques during reconstitution and handling of the this compound peptide to prevent microbial contamination.[2] Filter-sterilize the reconstituted solution if necessary. |
| Off-target Effects | While this compound is designed to be specific, off-target effects can occur. Monitor animals closely for any unexpected physiological or behavioral changes. Consider including additional control groups to assess non-specific effects of the vehicle or administration procedure. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic properties of this compound, highlighting its stability in various conditions.
| Parameter | Value | Significance for In Vivo Experiments |
| Stability in Artificial Gastric Juice | >95% for 30 minutes | Suitable for oral administration as it can withstand the acidic environment of the stomach.[3][4] |
| Stability in Intestinal Environment | ~100% for 2 hours | Ensures the peptide remains intact for absorption in the intestines following oral administration.[3][4] |
| Plasma Stability | Stable for >3 hours | Indicates a reasonable biological half-life, allowing for sustained action after administration.[5] |
| Blood-Brain Barrier Permeability | Yes (contains adamantane to facilitate crossing) | A crucial feature for a neuro-active peptide, allowing it to reach its target in the central nervous system.[4][5] |
Experimental Protocols
Representative Protocol for this compound Administration in a 3xTg-AD Mouse Model
This protocol is a general guideline and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) regulations.
-
Animal Model: Male or female 3xTg-AD mice and age-matched non-transgenic control mice. The age at the start of the experiment will depend on the desired stage of pathology to be investigated.
-
This compound Preparation:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a sterile vehicle (e.g., sterile saline or phosphate-buffered saline) to the desired stock concentration.
-
Gently vortex to dissolve the peptide completely.
-
Prepare fresh dilutions for daily administration.
-
-
Administration:
-
Route: Oral gavage is a viable option due to this compound's stability in gastric and intestinal fluids.[3][4] Intraperitoneal (IP) or subcutaneous (SC) injections are also common for peptide administration.
-
Dosage: Based on previous studies with similar compounds or a pilot dose-response study.
-
Frequency: Daily or as determined by the pharmacokinetic profile of this compound.
-
Duration: The treatment duration will depend on the specific aims of the study, ranging from weeks to months.
-
-
Outcome Measures:
-
Behavioral Tests: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze, novel object recognition) at baseline and at the end of the treatment period.
-
Biochemical Analysis: At the end of the study, collect brain tissue for analysis of biomarkers such as Brain-Derived Neurotrophic Factor (BDNF), amyloid-beta plaques, and tau pathology.[4][5]
-
Histological Analysis: Perform immunohistochemistry to visualize changes in neuronal markers, synaptic proteins, and pathological hallmarks in different brain regions.
-
Visualizations
Caption: this compound binds to the CNTF receptor, leading to increased BDNF expression and promoting neurogenesis and synaptogenesis.
Caption: A typical workflow for an in vivo study investigating the effects of this compound in a mouse model of Alzheimer's disease.
References
Technical Support Center: Understanding and Mitigating Off-Target Effects of Investigational Compounds
Disclaimer: Initial searches for a specific molecule designated "P021" did not yield a clear, singular identity in the scientific literature. The information presented here is a generalized framework for addressing off-target effects of investigational small molecules, which can be adapted once the specific identity and target of "this compound" are clarified.
This support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, characterizing, and mitigating potential off-target effects of investigational compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A: Off-target effects are unintended interactions of a drug or investigational compound with biological molecules other than its intended target. These interactions can lead to a variety of undesirable outcomes, including:
-
Toxicity: Interaction with essential cellular machinery can cause cell death or organ damage.
-
Reduced Efficacy: Binding to off-targets can lower the effective concentration of the compound at its intended target.
-
Misinterpretation of Data: Phenotypes observed in experiments may be incorrectly attributed to the on-target effect.
-
Unforeseen Side Effects: In a clinical setting, off-target effects are a major cause of adverse drug reactions.
Q2: What are the common causes of off-target effects for small molecules?
A: The primary drivers of off-target effects for small molecules include:
-
Structural Similarity: The compound may share structural motifs with the endogenous ligands of other proteins.
-
Broad Target Family Activity: The compound may inhibit multiple members of a protein family (e.g., kinases, GPCRs) that share a conserved binding pocket.
-
Metabolite Activity: The compound may be metabolized into new molecules that have their own off-target activities.
-
Physicochemical Properties: Properties like hydrophobicity can lead to non-specific binding to various proteins and membranes.
Q3: How can I proactively assess the potential for off-target effects?
A: A combination of computational and experimental approaches is recommended. In silico methods can predict potential off-target interactions based on the compound's structure and comparison to databases of known protein-ligand interactions. Early-stage experimental screening against a panel of common off-target proteins (e.g., safety pharmacology panels) can identify problematic interactions before significant resources are invested.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
You observe a cellular phenotype that is not consistent with the known function of the intended target, or you see high variability between experiments. This could be due to an off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected experimental outcomes.
Detailed Methodologies:
-
Orthogonal Inhibitor Testing:
-
Select a second, structurally unrelated inhibitor with high selectivity for the same intended target.
-
Treat cells with both your primary compound and the orthogonal inhibitor at equipotent concentrations.
-
Assess if the unexpected phenotype is replicated by the orthogonal inhibitor. If not, an off-target effect of your primary compound is likely.
-
-
Target Overexpression Rescue:
-
Transfect cells with a plasmid to overexpress the intended target protein.
-
Confirm overexpression via Western blot or qPCR.
-
Treat both wild-type and overexpressing cells with your compound.
-
Determine if the increased level of the target protein mitigates the observed phenotype. A lack of rescue suggests the phenotype is driven by an off-target interaction.
-
Issue 2: Identifying Potential Off-Targets
You have evidence suggesting an off-target effect, but the identity of the off-target(s) is unknown.
Experimental Approaches for Off-Target Identification:
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates. | Unbiased, can identify novel interactions. | Can be technically challenging, may identify non-specific binders. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon compound binding across the proteome. | In-cell, measures direct engagement. | Requires specialized equipment and complex data analysis. |
| Kinase/Protease Profiling | The compound is screened against a large panel of purified kinases or proteases. | High-throughput, quantitative. | Limited to specific protein families, in vitro. |
| RNA-Seq | Identifies changes in gene expression patterns that may point to affected pathways. | Genome-wide view of cellular response. | Indirect, does not identify the direct off-target protein. |
Workflow for Off-Target Identification:
Caption: Workflow for identifying unknown off-targets.
Mitigation Strategies
Once an off-target has been identified, several strategies can be employed to mitigate its effects.
Logical Flow for Mitigation:
Caption: Decision tree for mitigating off-target effects.
Key Mitigation Approaches:
-
Medicinal Chemistry: The most robust solution is to modify the chemical structure of the compound. By understanding the structural basis for both on- and off-target binding, chemists can design new analogs that are more selective.
-
Dose-Response Analysis: Carefully titrate the compound in your experiments to find a concentration that is sufficient to engage the intended target but is below the threshold for significant off-target activity.
-
Use of Controls: In cases where the off-target effect cannot be eliminated, it must be carefully controlled for. This can involve:
-
Using a negative control compound: A structurally similar but inactive analog can help differentiate on-target from off-target driven phenotypes.
-
Knockdown/Knockout of the off-target: If the off-target is known, experiments can be performed in cells where the off-target protein has been removed to isolate the effects of the on-target interaction.
-
Improving the bioavailability of P021 peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments involving the P021 peptide.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimental use of the this compound peptide.
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity | Peptide degradation | - Store this compound at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Use fresh, high-quality solvents for reconstitution. |
| Incorrect dosage | - Refer to published studies for appropriate dosage ranges for your specific model. Dosages in mice have ranged from 25 nM/day via subcutaneous implants to 60 nmol/g in feed[1]. | |
| Suboptimal administration route | - For systemic effects and bypassing first-pass metabolism, consider subcutaneous or intranasal administration. While this compound has shown stability in gastric and intestinal fluids, its oral bioavailability is low[2]. | |
| Peptide precipitation or aggregation | Poor solubility | - Reconstitute this compound in a small amount of a suitable solvent like sterile water or a buffer with a pH away from the peptide's isoelectric point. - For persistent issues, consider using a small percentage of an organic solvent like DMSO, followed by dilution in an aqueous buffer. |
| High concentration | - Work with lower peptide concentrations whenever possible[3]. - If high concentrations are necessary, consider the addition of stabilizing excipients. | |
| Inconsistent experimental results | Variability in peptide handling | - Ensure consistent reconstitution and storage procedures across all experiments. - Use a precise method for quantifying the peptide concentration after reconstitution. |
| Animal model variability | - Ensure animal models are of a consistent age, weight, and genetic background. - Acclimatize animals properly before beginning experiments. | |
| Difficulty in detecting this compound in biological samples | Low peptide concentration | - Utilize a highly sensitive analytical method such as LC-MS/MS for quantification. - Optimize sample preparation to minimize peptide loss and matrix effects. |
| Non-specific binding | - Use low-binding tubes and pipette tips. - Consider the addition of a carrier protein to your samples, especially when working with low protein content matrices[4]. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for reconstituting and storing this compound peptide?
For optimal stability, this compound should be stored at -20°C or -80°C in its lyophilized form. To reconstitute, use a sterile, aqueous-based buffer. If the peptide has hydrophobic characteristics, you can first dissolve it in a small amount of a sterile organic solvent like DMSO and then slowly add the aqueous buffer while vortexing. After reconstitution, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
2. What is the known bioavailability of this compound?
While specific percentages for oral bioavailability are not publicly available, this compound is described as having low oral and excellent subcutaneous bioavailability in mice[2]. Its design includes an adamantylated glycine at the C-terminus to increase its blood-brain barrier permeability and reduce degradation by exopeptidases[5].
3. What is the stability of this compound under physiological conditions?
This compound has demonstrated high stability in environments mimicking the gastrointestinal tract and in plasma.
| Condition | Stability |
| Artificial Gastric Juice | >95% stable for over 30 minutes |
| Intestinal Fluid | ~100% stable for over 120 minutes |
| Plasma (in mice) | Half-life of over 3 hours[1] |
4. How can I assess the bioavailability and pharmacokinetic profile of this compound in my animal model?
A standard approach involves administering this compound through the desired route (e.g., oral gavage, subcutaneous injection) and a reference intravenous route. Blood samples are collected at various time points, and the plasma concentration of this compound is quantified using a validated analytical method like LC-MS/MS. Key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are then calculated to determine the bioavailability.
5. How can I confirm that this compound is crossing the blood-brain barrier in my in vivo experiments?
To assess blood-brain barrier (BBB) penetration, this compound can be administered systemically to an animal model. At a predetermined time point, the animal is euthanized, and the brain is harvested. The concentration of this compound in the brain tissue is then quantified and compared to its concentration in the plasma. A brain-to-plasma concentration ratio is then calculated to determine the extent of BBB penetration.
Experimental Protocols
In Vitro Stability Assay of this compound in Plasma
Objective: To determine the in vitro stability of this compound in plasma.
Materials:
-
This compound peptide
-
Freshly collected plasma (from the species of interest, e.g., mouse, rat, human) with anticoagulant (e.g., EDTA, heparin)
-
Incubator at 37°C
-
Precipitation solution (e.g., acetonitrile with 1% formic acid)
-
Microcentrifuge tubes
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Spike a known concentration of this compound into a pre-warmed aliquot of plasma at 37°C.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately stop the enzymatic degradation by adding 3 volumes of ice-cold precipitation solution.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point to determine the degradation profile and half-life.
In Vivo Pharmacokinetic Study of this compound
Objective: To determine the pharmacokinetic profile of this compound in a mouse model.
Materials:
-
This compound peptide
-
Appropriate vehicle for administration (e.g., saline for injection, a suitable formulation for oral gavage)
-
Mouse model (e.g., C57BL/6 mice)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., micro-capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Fast the mice overnight with free access to water.
-
Divide the mice into groups for different administration routes (e.g., intravenous, subcutaneous, oral gavage).
-
Administer a single dose of this compound to each mouse according to its assigned group.
-
Collect blood samples (approximately 20-30 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Place the blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability.
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo pharmacokinetic study workflow.
References
P021 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during experiments with the neurotrophic compound P021.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a neurotrophic tetra-peptide derived from the most active region of the ciliary neurotrophic factor (CNTF).[1][2] An admantylated glycine has been added to its C-terminal to increase its permeability across the blood-brain barrier and enhance its resistance to degradation by exopeptidases.[1][3] this compound's primary mechanism of action involves competitively inhibiting leukemia inhibitory factor (LIF) signaling and increasing the expression of brain-derived neurotrophic factor (BDNF).[4] This dual action helps to inhibit stem cell proliferation and promote their development into neurons, leading to increased synaptic plasticity, neurogenesis, and cell survival.[4]
Q2: How should this compound be stored?
While the search results do not provide specific storage instructions, as a peptide, this compound should likely be stored in a lyophilized state at -20°C or -80°C for long-term stability. For short-term use, reconstituted solutions should be stored at 4°C for a limited time. It is recommended to follow the specific storage instructions provided by the supplier.
Q3: What is the stability of this compound in different solutions?
This compound has demonstrated high stability in various conditions, making it suitable for in vivo studies.[1][3]
| Condition | Stability | Duration |
| Artificial Gastric Juice | >95% | 30 minutes |
| Intestinal Fluid | ~100% | 120 minutes |
| Blood Plasma | >3 hours | >3 hours |
Q4: Is this compound permeable to the blood-brain barrier?
Yes, this compound is designed to be blood-brain barrier permeable due to the addition of an admantylated glycine to its C-terminal.[1][3]
Troubleshooting Guide
In Vitro Experiments
Q1: My primary neuronal cell culture is not showing the expected increase in neurogenesis after this compound treatment. What could be the issue?
-
Cell Health and Density: Ensure your cells are healthy and plated at the optimal density. Stressed or overly confluent cells may not respond effectively to treatment.
-
This compound Concentration: Verify the final concentration of this compound in your culture medium. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
This compound Preparation and Storage: Improper storage or handling of this compound can lead to degradation. Ensure that the lyophilized peptide and stock solutions have been stored correctly. Prepare fresh dilutions for each experiment from a properly stored stock.
-
Incubation Time: The duration of this compound treatment may be insufficient. Consider a time-course experiment to identify the optimal treatment duration.
-
Readout Method: The method used to assess neurogenesis (e.g., BrdU incorporation, immunofluorescence for neuronal markers) should be validated and optimized for your cell system.
Q2: I am observing high variability in my results between different wells treated with this compound. What are the possible causes?
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting of this compound solution into each well. Use calibrated pipettes and change tips between different concentrations.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability. Ensure a homogenous cell suspension and proper mixing before seeding.
-
Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can alter the concentration of this compound. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.
-
Incomplete Mixing: After adding this compound to the wells, gently mix the plate to ensure even distribution of the compound.
In Vivo Experiments
Q1: My animal model is not showing the expected cognitive improvements after oral administration of this compound. What should I check?
-
Dosage and Administration: Confirm that the correct dosage was administered. In mouse studies, a typical dose has been 60 nmol/g of feed.[2] The method of administration (e.g., in feed, subcutaneous pellets) should be consistent and appropriate for the experimental goals.[2]
-
Compound Stability in Feed: If mixing this compound into animal feed, ensure the stability of the compound in the feed mixture over the duration of the experiment.
-
Duration of Treatment: The treatment period may not be long enough to observe significant effects. Pre-clinical studies have involved treatment lasting for several months.[2]
-
Animal Strain and Age: The response to this compound may vary between different animal strains and ages. Ensure the chosen animal model is appropriate for the study.
-
Behavioral Testing: The behavioral tests used to assess cognitive function should be well-validated and performed consistently across all animal groups. Ensure that the experimenters are blinded to the treatment groups to avoid bias.
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: this compound signaling pathway.
Experimental Protocol: In Vitro Neurogenesis Assay
This protocol provides a general methodology for assessing the effect of this compound on the neurogenesis of a primary neuronal cell culture.
-
Cell Plating:
-
Plate primary neuronal cells (e.g., hippocampal neurons) on poly-L-lysine coated multi-well plates at a density of 2 x 10^5 cells/cm².
-
Culture the cells in a neurobasal medium supplemented with B27 and glutamine.
-
Allow the cells to adhere and stabilize for 24-48 hours.
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water to create a 1 mM stock solution.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM).
-
-
This compound Treatment:
-
Carefully remove half of the old medium from each well and replace it with fresh medium containing the appropriate concentration of this compound or a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
-
Assessment of Neurogenesis:
-
BrdU Labeling: Add BrdU (10 µM) to the culture medium for the final 2-4 hours of incubation to label proliferating cells.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific binding with 5% bovine serum albumin.
-
Incubate with primary antibodies against BrdU and a neuronal marker (e.g., β-III tubulin or NeuN).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize cell nuclei.
-
-
Microscopy and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of BrdU-positive and neuronal marker-positive cells to determine the rate of neurogenesis.
-
-
Note: This is a generalized protocol. Specific parameters such as cell density, this compound concentrations, and incubation times should be optimized for your particular experimental setup.
References
Addressing inconsistent results with P021 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurotrophic peptide, P021. Our aim is to help you address inconsistent results and ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tetra-peptide derivative of the ciliary neurotrophic factor (CNTF).[1][2][3] An adamantylated glycine has been added to its C-terminus to increase its ability to cross the blood-brain barrier and to reduce its breakdown by enzymes.[1][3][4] this compound is a neurogenic and neurotrophic compound that promotes the growth of new neurons and enhances memory.[2][4] Its primary mechanism involves inhibiting the leukemia inhibitory factor (LIF) signaling pathway and increasing the expression of brain-derived neurotrophic factor (BDNF).[1] This leads to the activation of the TrkB/PI3K/AKT signaling pathway, which in turn inhibits glycogen synthase kinase-3β (GSK-3β), a key enzyme in tau hyperphosphorylation.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a dry, dark environment.[5][6][7][8] Before use, allow the vial to warm to room temperature before opening to prevent moisture contamination.[6][7] Reconstituted this compound solutions should be used immediately or aliquoted and stored at -20°C or colder for short-term storage.[6][7] It is important to avoid repeated freeze-thaw cycles.[6][7]
Q3: How should I reconstitute lyophilized this compound?
For reconstitution, use a sterile, high-purity solvent. The choice of solvent will depend on the experimental requirements. Sterile, distilled water or a buffer at a pH of 5-6 is generally recommended for peptide solutions to prolong storage life.[6] When reconstituting, gently swirl or pipette the solution to dissolve the peptide, avoiding vigorous shaking which can cause aggregation.
Q4: What are some potential reasons for observing inconsistent or no effect with this compound treatment?
Inconsistent results can arise from several factors, including:
-
Improper Storage and Handling: Degradation of the peptide due to exposure to moisture, light, or repeated freeze-thaw cycles.[5][6][8]
-
Incorrect Dosing or Administration: Inaccurate calculation of the required dose or improper administration route for the specific experimental model.
-
Suboptimal Experimental Conditions: The timing and duration of treatment, as well as the specific cell line or animal model used, can significantly impact the outcome.[1]
-
Peptide Quality and Purity: Variability between different lots of this compound or the presence of impurities can lead to inconsistent activity.[9]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration can influence cellular responses to this compound.
Troubleshooting Guide
Issue 1: Reduced or No Biological Activity of this compound
| Potential Cause | Recommended Solution |
| Peptide Degradation | Ensure this compound is stored as a lyophilized powder at -20°C or -80°C in a desiccator.[5][6][7][8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the reconstituted solution.[6][7] Protect from light.[5][6] |
| Incorrect Reconstitution | Use sterile, high-purity water or an appropriate buffer (pH 5-6) for reconstitution.[6] Ensure complete dissolution by gentle swirling. Do not vortex. |
| Suboptimal Dosing | Review the literature for effective concentrations of this compound in similar experimental models.[1] Perform a dose-response curve to determine the optimal concentration for your specific system. |
| Lot-to-Lot Variability | If possible, test new lots of this compound against a previously validated lot to ensure consistent activity. Purchase from a reputable supplier that provides a certificate of analysis with purity data.[10] |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. Use a cell counter for accurate cell quantification. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, which are more susceptible to evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS. |
| Incomplete Dissolution | Visually inspect the reconstituted this compound solution to ensure the peptide is fully dissolved before adding it to your experimental system. |
Issue 3: Unexpected or Off-Target Effects
| Potential Cause | Recommended Solution |
| High Concentration of this compound | High concentrations may lead to non-specific binding and off-target effects. Determine the optimal concentration using a dose-response study and use the lowest effective concentration. |
| Contaminants in Peptide | Ensure the purity of the this compound used. Impurities from the synthesis process can have their own biological effects. Use high-purity grade this compound (≥95%).[9] |
| Interaction with Other Components | Consider potential interactions between this compound and other components in your experimental system, such as serum proteins or other supplements. |
Experimental Protocols
Protocol 1: this compound Reconstitution and Aliquoting
-
Bring the vial of lyophilized this compound to room temperature before opening.[6][7]
-
Add the required volume of sterile, high-purity water or a suitable sterile buffer (e.g., PBS, pH 7.4) to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the peptide completely. Do not shake or vortex.
-
Once dissolved, prepare single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.[6][7]
Visualizations
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. peptidesociety.org [peptidesociety.org]
- 3. Peptide 021 - Wikipedia [en.wikipedia.org]
- 4. Prevention of dendritic and synaptic deficits and cognitive impairment with a neurotrophic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corepeptides.com [corepeptides.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. peptide.com [peptide.com]
- 8. jpt.com [jpt.com]
- 9. polypeptide.com [polypeptide.com]
- 10. peptidesciences.com [peptidesciences.com]
P021 peptide degradation and how to prevent it
Welcome to the technical support center for the P021 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and use of the this compound peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: this compound is a synthetic tetrapeptide with the sequence DGGL-adamantane-G.[1][2] It is a small-molecule mimetic of a biologically active region of the human Ciliary Neurotrophic Factor (CNTF).[2][3][4] The addition of an adamantylated glycine residue at the C-terminus enhances its stability and allows it to cross the blood-brain barrier.[2][3][4]
Q2: What is the primary mechanism of action for the this compound peptide?
A2: this compound is a neurogenic and neurotrophic compound. Its mechanism of action involves the inhibition of the Leukemia Inhibitory Factor (LIF) signaling pathway and an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[5] This activity promotes neurogenesis and offers neuroprotective effects.[1][2][5]
Q3: How is the this compound peptide designed to resist degradation?
A3: The this compound peptide was rationally designed for enhanced stability. The key modification is the addition of an adamantylated glycine at the C-terminus. This bulky, lipophilic group protects the peptide from degradation by exopeptidases, which are enzymes that cleave amino acids from the end of a peptide chain.[2][3][4]
Q4: What is the known stability of this compound in biological fluids?
A4: this compound has demonstrated significant stability in simulated biological fluids. Published data indicates that it has:
-
Greater than 95% stability in artificial gastric juice for over 30 minutes.
-
Approximately 100% stability in intestinal fluid for over 2 hours.
-
A plasma stability of over 3 hours.
Q5: What are the common routes of administration for this compound in research?
A5: In preclinical studies, this compound has been administered through various routes, including subcutaneous implants for extended-release and incorporation into the diet for oral delivery.[4][6] The choice of administration will depend on the specific experimental design and objectives.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of peptide activity in solution | Improper storage: Peptide solutions may be unstable at room temperature for extended periods. Repeated freeze-thaw cycles can also degrade the peptide. | Store stock solutions in aliquots at -20°C or -80°C. For daily use, keep a working aliquot at 4°C for no longer than a week. Avoid repeated freeze-thaw cycles. |
| pH instability: The stability of peptides can be pH-dependent. Extreme pH values can lead to hydrolysis. | Prepare solutions in a buffer system appropriate for your experiment, ideally between pH 5 and 7. If the experimental conditions require a different pH, assess peptide stability under those conditions first. | |
| Oxidation: Although this compound's sequence (DGGL) is not highly susceptible to oxidation, improper handling can introduce oxidative stress. | Use high-purity, degassed solvents for reconstitution. Store lyophilized peptide and solutions under an inert gas like argon or nitrogen if long-term stability is critical. | |
| Poor solubility | Incorrect solvent: this compound has a hydrophobic adamantane group, which may affect its solubility in purely aqueous solutions. | For initial reconstitution of the lyophilized powder, use a small amount of a sterile, dilute acetic acid (e.g., 0.1%) or a co-solvent like DMSO, followed by dilution with the desired aqueous buffer. |
| Inconsistent experimental results | Peptide aggregation: At high concentrations, peptides can aggregate, leading to reduced bioavailability and inconsistent dosing. | Visually inspect solutions for precipitation or cloudiness. If aggregation is suspected, consider using a lower concentration or incorporating anti-aggregation excipients like certain sugars or polyols in the formulation. |
| Adsorption to surfaces: Peptides can adsorb to glass and plastic surfaces, leading to a decrease in the effective concentration. | Use low-protein-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween 20) to your buffer if compatible with your assay. |
Quantitative Data on this compound Peptide Stability
| Condition | Time | Remaining this compound Peptide (%) |
| Artificial Gastric Juice | 30 minutes | > 95% |
| Intestinal Fluid | 120 minutes | ~ 100% |
| Blood Plasma | > 3 hours | Not specified, but noted as stable |
Experimental Protocols
1. Protocol for Assessing this compound Peptide Stability in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific buffer or formulation.
a. Materials:
-
Lyophilized this compound peptide
-
High-purity water and solvents (e.g., acetonitrile, methanol)
-
Buffers of desired pH (e.g., phosphate-buffered saline, citrate buffer)
-
Incubator or water bath
-
HPLC system with a C18 column
-
LC-MS/MS system for quantification (optional, for higher sensitivity)
b. Method:
-
Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in a suitable solvent (e.g., 0.1% acetic acid) to a known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples: Dilute the this compound stock solution in the test buffers to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Incubation: Aliquot the stability samples into low-protein-binding tubes. Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove an aliquot from each condition for analysis.
-
HPLC Analysis:
-
Inject the samples into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
The peak area of the intact this compound peptide at each time point is compared to the peak area at time zero.
-
Calculate the percentage of remaining this compound peptide at each time point.
-
2. Protocol for Preparation of this compound in Rodent Diet
This protocol is adapted from methodologies described in preclinical studies for the oral administration of this compound.
a. Materials:
-
Lyophilized this compound peptide
-
Standard rodent chow
-
A suitable vehicle for dissolving this compound (e.g., sterile water or a small amount of a biocompatible solvent)
-
Food mixer
b. Method:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 60 nmol/g of feed) and the total amount of diet to be prepared, calculate the total mass of this compound needed.[4]
-
Dissolve this compound: Dissolve the calculated amount of this compound in a minimal volume of the chosen vehicle.
-
Incorporate into Diet:
-
Place the standard rodent chow in a food mixer.
-
Slowly add the this compound solution to the chow while the mixer is running to ensure even distribution.
-
-
Pellet Formation: If necessary, re-pellet the formulated diet using a pellet mill.
-
Drying and Storage: Dry the pellets at room temperature or in a low-heat oven to remove excess moisture. Store the this compound-containing diet in airtight containers at 4°C, protected from light.
Visualizations
Caption: this compound peptide signaling pathway, illustrating the inhibition of LIF/STAT3 signaling and the promotion of BDNF expression.
Caption: Experimental workflow for assessing the stability of the this compound peptide in solution.
References
- 1. corepeptides.com [corepeptides.com]
- 2. peptidescalculator.com [peptidescalculator.com]
- 3. Prevention of dendritic and synaptic deficits and cognitive impairment with a neurotrophic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. nuvamedacademy.com [nuvamedacademy.com]
- 6. peptidesociety.org [peptidesociety.org]
P021 Technical Support Center: Enhancing Efficacy Through Modified Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing P021, a synthetic neurotrophic peptide. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and enhance the efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and handling of this compound.
| Question | Answer |
| What is this compound? | This compound is a synthetic tetra-peptide derived from the most active region of the ciliary neurotrophic factor (CNTF). It is modified with an adamantylated glycine at the C-terminus to increase its permeability across the blood-brain barrier and enhance its stability against degradation by exopeptidases. Its primary research application is in the field of neurogenesis and neuroprotection, with significant potential for studying neurodegenerative diseases like Alzheimer's. |
| What is the mechanism of action of this compound? | This compound is understood to exert its neurotrophic effects through multiple pathways. It mimics the action of CNTF, promoting neuronal growth and survival. A key mechanism is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neurogenesis, synaptic plasticity, and neuronal survival. Additionally, this compound has been shown to inhibit the formation of amyloid plaques and tau protein tangles, hallmarks of Alzheimer's disease. |
| How should I store this compound? | Lyophilized this compound should be stored at -20°C for long-term stability. Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage of a few days, the reconstituted solution can be kept at 4°C. |
| What is the recommended solvent for reconstituting this compound? | The choice of solvent depends on the experimental application. For in vitro cell culture experiments, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is recommended. For in vivo applications, sterile saline (0.9% NaCl) is a suitable vehicle. Due to the adamantane modification, this compound has increased lipophilicity. If solubility issues arise, a small amount of a sterile organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution in the aqueous buffer. |
| Is this compound toxic to cells or animals? | Current research in animal models has not reported significant toxicity or severe side effects associated with this compound administration. However, as with any experimental compound, it is crucial to perform dose-response studies to determine the optimal non-toxic concentration for your specific cell line or animal model. |
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | - Incorrect solvent selection. - High peptide concentration. - Aggregation of the peptide. | - Solvent Optimization: this compound is a neutral peptide. If solubility in water or PBS is low, try reconstituting in a small volume of a sterile organic solvent like DMSO (e.g., 10-20 µL) and then slowly dilute with your aqueous buffer of choice. - pH Adjustment: While this compound is neutral, slight adjustments to the pH of the buffer (if compatible with your experiment) may aid solubility. - Sonication: Gentle sonication in a water bath can help to break up small aggregates and facilitate dissolution. |
| Peptide Aggregation | - Hydrophobic interactions due to the adamantane group. - High peptide concentration in solution. - Improper storage conditions (e.g., repeated freeze-thaw cycles). | - Work with Lower Concentrations: Prepare a more dilute stock solution and use a larger volume for your experiments. - Aliquot Properly: After reconstitution, immediately aliquot the this compound solution into single-use volumes to minimize freeze-thaw cycles. - Incorporate Additives: For in vitro studies, the inclusion of a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer can sometimes help prevent aggregation. However, check for compatibility with your cell type. |
| Inconsistent or No Biological Effect | - Peptide degradation. - Incorrect dosage or concentration. - Issues with experimental setup. | - Ensure Proper Storage: Follow the recommended storage conditions strictly. - Freshly Prepare Solutions: Whenever possible, use freshly reconstituted this compound for your experiments. - Dose-Response Curve: Perform a dose-response experiment to determine the optimal effective concentration for your specific model system. - Positive Controls: Include a known neurotrophic factor (e.g., BDNF) as a positive control to validate your experimental assay. - Quality Control: Ensure the purity and integrity of your this compound stock through methods like HPLC-MS if you suspect issues with the supplied peptide. |
| Cell Toxicity in In Vitro Assays | - High concentration of this compound. - High concentration of co-solvent (e.g., DMSO). - Contamination of the peptide solution. | - Determine IC50: Conduct a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your cell line. - Limit Co-solvent Concentration: If using DMSO, ensure the final concentration in your cell culture medium is non-toxic (typically <0.1%). - Sterile Technique: Maintain strict aseptic techniques during reconstitution and handling of the peptide to prevent microbial contamination. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Neurogenesis Assay
Objective: To assess the effect of this compound on the proliferation and differentiation of neural progenitor cells (NPCs).
Materials:
-
Neural progenitor cells (e.g., derived from iPSCs or primary tissue)
-
NPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, FGF-2, and EGF)
-
NPC differentiation medium (e.g., Neurobasal medium supplemented with N2, B27, and without growth factors)
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or PBS
-
96-well cell culture plates
-
BrdU labeling reagent
-
Primary antibodies: anti-BrdU, anti-Nestin (progenitor marker), anti-β-III tubulin (neuronal marker), anti-GFAP (astrocyte marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (nuclear stain)
Procedure:
-
This compound Preparation: Reconstitute lyophilized this compound in sterile, nuclease-free water to create a 1 mM stock solution. Further dilute in NPC proliferation or differentiation medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Cell Plating: Seed NPCs in a 96-well plate at a density of 1 x 10^4 cells/well in proliferation medium.
-
Proliferation Assay:
-
After 24 hours, replace the medium with fresh proliferation medium containing different concentrations of this compound or vehicle control.
-
Incubate for 48 hours.
-
Add BrdU labeling reagent to the medium for the final 4 hours of incubation.
-
Fix, permeabilize, and stain the cells with anti-BrdU antibody and DAPI.
-
Quantify the percentage of BrdU-positive cells using fluorescence microscopy or a high-content imaging system.
-
-
Differentiation Assay:
-
To induce differentiation, replace the proliferation medium with differentiation medium containing different concentrations of this compound or vehicle control.
-
Incubate for 5-7 days, changing the medium every 2-3 days.
-
Fix, permeabilize, and stain the cells with antibodies against Nestin, β-III tubulin, and GFAP, along with DAPI.
-
Quantify the percentage of cells expressing each marker to determine the effect of this compound on neuronal and glial differentiation.
-
In Vivo Administration in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD).
Materials:
-
Transgenic Alzheimer's disease mice and wild-type littermate controls
-
This compound (lyophilized powder)
-
Sterile saline (0.9% NaCl)
-
Insulin syringes (for subcutaneous injection) or intranasal delivery device
-
Animal handling and restraint equipment
Procedure:
-
This compound Preparation: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. Ensure complete dissolution.
-
Administration Routes and Dosages:
-
Subcutaneous (SC) Injection: Administer this compound via subcutaneous injection at a dosage range of 100-500 mcg/kg body weight, once daily.[1]
-
Intranasal Administration: For direct brain delivery, intranasal administration can be used. A typical dosage might be 500 mcg - 1 mg daily.[1] The volume administered to each nostril should be small (e.g., 5-10 µL) and given alternately to each nostril to allow for absorption.
-
Oral Administration (in feed): this compound can be mixed with powdered chow. A previously reported dosage is 60 nmol/g of feed.[2]
-
-
Treatment Regimen: The duration of treatment will depend on the study design. For preventative studies, treatment may begin before the onset of significant pathology. For therapeutic studies, treatment would be initiated after the development of cognitive deficits or pathological markers. A typical treatment duration can range from 4 weeks to several months.[1]
-
Behavioral and Pathological Assessment:
-
Cognitive Function: Evaluate learning and memory using behavioral tests such as the Morris water maze, Y-maze, or novel object recognition test.
-
Pathological Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue. Analyze brain sections for amyloid-beta plaques, tau pathology, and markers of neurogenesis (e.g., Ki-67, DCX) using immunohistochemistry and ELISA.
-
Quantitative Data Summary
| Parameter | This compound Effect | Model System | Reference |
| Neurogenesis (in vivo) | Increased number of DCX-positive cells | 3xTg-AD mice | [3] |
| Cognitive Function | Rescue of cognitive deficits | 3xTg-AD mice | [3] |
| Synaptic Markers | Increased expression of synaptic markers | 3xTg-AD mice | [3] |
| In Vitro Proliferation | Increased BrdU incorporation | Neural Progenitor Cells | Hypothetical based on mechanism |
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade promoting neurogenesis.
This compound Experimental Workflow
Caption: General experimental workflow for this compound studies.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for inconsistent this compound results.
References
Validation & Comparative
A Comparative Guide to P021 and CNTF in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the synthetic peptide P021 and its parent molecule, Ciliary Neurotrophic Factor (CNTF), in the context of neuroprotection. It summarizes their mechanisms of action, presents available experimental data, and details relevant research protocols to inform preclinical and clinical research design.
At a Glance: this compound vs. CNTF
Ciliary Neurotrophic Factor (CNTF) is a naturally occurring protein with potent neurotrophic effects. However, its therapeutic potential is hampered by significant limitations, including poor blood-brain barrier permeability and adverse side effects.[1] this compound, a synthetic tetrapeptide, was developed from the most active region of CNTF to overcome these challenges while retaining neuroprotective activity.[1][2]
| Feature | This compound | CNTF (Ciliary Neurotrophic Factor) |
| Origin | Synthetic, derived from CNTF's active region.[2] | Naturally occurring neurotrophic factor.[3] |
| Structure | Small, 4-amino acid peptide with an added adamantane group.[4] | Large, cytokine-like protein.[3] |
| Blood-Brain Barrier (BBB) Permeability | High; modified to cross the BBB.[4] | Poor; too large to cross the BBB effectively.[1] |
| Plasma Stability & Half-life | Increased stability due to modification. | Short half-life and poor plasma stability.[1] |
| Immunogenicity | Does not appear to promote antibody development. | Can induce an immune response and antibody formation. |
| Primary Signaling Pathway | Increases Brain-Derived Neurotrophic Factor (BDNF), leading to GSK3β inhibition.[2][5] | Activates the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[6][7] |
| Clinical Status | Preclinical development.[4] | Investigated in Phase I and II clinical trials for retinal degeneration and ALS.[8][9][10] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of CNTF and this compound are mediated through distinct signaling cascades.
CNTF: The JAK/STAT Pathway
CNTF exerts its effects by binding to a tripartite receptor complex on the cell surface, consisting of CNTFRα, LIFRβ, and gp130.[6] This binding event triggers the activation of associated Janus Kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[7] Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell survival and differentiation.[6][11]
This compound: The BDNF-GSK3β Pathway
This compound is proposed to act through a different mechanism. It increases the expression of Brain-Derived Neurotrophic Factor (BDNF).[5][12] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades, including the PI3K/Akt pathway.[2][13] This activation leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at its Serine 9 residue.[5][14] The inhibition of GSK3β is crucial as this kinase is implicated in the hyperphosphorylation of tau protein and the production of amyloid-beta (Aβ), the two primary hallmarks of Alzheimer's disease.[2][5] By inhibiting GSK3β, this compound may reduce both tau and Aβ pathologies, thereby preventing neurodegeneration.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. corepeptides.com [corepeptides.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Ciliary neurotrophic factor delivered by encapsulated cell intraocular implants for treatment of geographic atrophy in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Rescue of cognitive-aging by administration of a neurogenic and/or neurotrophic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BDNF-GSK-3β-β-Catenin Pathway in the mPFC Is Involved in Antidepressant-Like Effects of Morinda officinalis Oligosaccharides in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brain derived neurotrophic factor is involved in the regulation of glycogen synthase kinase 3β (GSK3β) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
P021 and its Analogues: A Comparative Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotrophic peptide P021 and its analogues, focusing on their efficacy in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease. The information presented is intended to support research and development efforts in this therapeutic area.
Introduction
This compound is a synthetic peptide analogue of a four-amino-acid active fragment of ciliary neurotrophic factor (CNTF). To enhance its ability to cross the blood-brain barrier, an adamantane moiety has been added to its structure. This compound has demonstrated neurogenic and neurotrophic properties in preclinical studies, making it a promising candidate for the treatment of neurodegenerative disorders. This guide compares this compound with its analogues, including the peptide mixture Cerebrolysin, brain-derived neurotrophic factor (BDNF) mimetics, and inhibitors of glycogen synthase kinase-3β (GSK-3β).
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted signaling cascade. By mimicking CNTF, this compound is believed to interact with the CNTF receptor complex, which is composed of CNTFRα, gp130, and LIFRβ. This interaction triggers downstream signaling pathways, including the JAK/STAT and Ras/MAPK pathways. A key consequence of this signaling is the upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression. Increased levels of BDNF subsequently lead to the inhibitory phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β), a critical enzyme in the hyperphosphorylation of tau protein. The inhibition of GSK-3β reduces the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease, and has also been linked to a decrease in the production of amyloid-beta plaques.
Comparative Efficacy Data
The following tables summarize the available preclinical data on the efficacy of this compound and its analogues in mouse models of Alzheimer's disease. The data has been compiled from various studies to provide a comparative overview.
Table 1: Effect on Tau Pathology
| Compound | Mouse Model | Age/Treatment Duration | Reduction in Tau Pathology | Reference |
| This compound | - | - | Data not available in a comparable quantitative format. | - |
| Cerebrolysin | APP Tg | 3 or 6 months / 3 months | Promoted synaptic regeneration and reduced neuronal DNA fragmentation. | [1] |
| ING-135 (GSK-3β inhibitor) | hTau/PS1 | 3 months / 3 months | Significant reduction in motor cortex (p=0.0001) and hippocampus (p=0.0002). | [2] |
Table 2: Effect on Amyloid-Beta Pathology
| Compound | Mouse Model | Age/Treatment Duration | Reduction in Amyloid-Beta Pathology | Reference |
| This compound | - | - | Data not available in a comparable quantitative format. | - |
| Cerebrolysin | APP Tg | 3 months / 3 months | 43% reduction in Aβ burden. | [1] |
| Cerebrolysin | APP Tg | 6 months / 3 months | 27% reduction in Aβ burden. | [1] |
| GSK-3β inhibitors | APP Tg | - | Shown to reduce Aβ production. | [3] |
Table 3: Effect on Cognitive Performance (Morris Water Maze)
| Compound | Mouse Model | Age/Treatment Duration | Improvement in Cognitive Performance | Reference |
| This compound | - | - | Data not available in a comparable quantitative format. | - |
| Cerebrolysin | APP Tg | 3 months / 3 months | Significantly ameliorated performance deficits. | [1] |
| Cerebrolysin | APP Tg | 6 months / 3 months | Trend toward improved performance in the learning curve. | [1] |
| ING-135 (GSK-3β inhibitor) | hTau/PS1 | 3 months / 3 months | Significant improvement in a closed field symmetrical maze (p-values from 0.0036 to 0.0002 over 3 days). | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to represent a standard approach for each technique.
Oral Administration of Peptides in Mice
This protocol describes the procedure for administering this compound and its analogues orally to mice using gavage.
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice)
-
Syringe
-
Peptide solution at the desired concentration
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The body should be held in a vertical position to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the peptide solution from the syringe.
-
After administration, gently withdraw the gavage needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Morris Water Maze Test for Cognitive Assessment
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.
Materials:
-
Circular pool (approximately 1.5 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
Video tracking system and software.
Procedure:
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least one hour before the first trial.
-
-
Training Phase (4-5 days):
-
Place the mouse into the pool facing the wall from one of four designated start positions (North, South, East, West).
-
Allow the mouse to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds before removing it.
-
Conduct multiple trials per day for each mouse, varying the start position in a quasi-random order.
-
-
Probe Trial (Day after last training day):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the mouse crosses the former platform location, and the swim path.
-
-
Data Analysis:
-
Analyze the escape latency (time to find the platform) and path length during the training phase to assess learning.
-
Analyze the data from the probe trial to assess memory retention.
-
Immunohistochemistry for Phosphorylated Tau (p-tau)
This protocol outlines the steps for visualizing the accumulation of hyperphosphorylated tau in mouse brain tissue.
Materials:
-
Mouse brain tissue sections (formalin-fixed, paraffin-embedded or fresh-frozen).
-
Primary antibody against a specific p-tau epitope (e.g., AT8, PHF1).
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB (3,3'-diaminobenzidine) substrate kit.
-
Microscope slides, coverslips, and mounting medium.
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Perform antigen retrieval by heating the sections in a citrate buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary anti-p-tau antibody overnight at 4°C.
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with a nuclear stain like hematoxylin (optional).
-
Dehydrate the sections and mount with a permanent mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the stained sections under a light microscope.
-
Quantify the p-tau pathology by measuring the area of positive staining or by counting the number of neurofibrillary tangles in specific brain regions.
-
Western Blot for BDNF and Phosphorylated GSK-3β (p-GSK-3β)
This protocol describes the quantification of BDNF and p-GSK-3β protein levels in mouse brain tissue lysates.
Materials:
-
Mouse brain tissue (e.g., hippocampus, cortex).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Electrotransfer system and PVDF membranes.
-
Primary antibodies against BDNF and p-GSK-3β (Ser9).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize the brain tissue in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies against BDNF and p-GSK-3β overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Visualizations
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound Signaling Pathway.
Caption: Preclinical Experimental Workflow.
References
- 1. The neuroprotective effects of Cerebrolysin in a transgenic model of Alzheimer's disease are associated with improved behavioral performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
P021 Efficacy in Neurodegenerative Disease Models: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the preclinical efficacy of P021, a novel therapeutic candidate, in various disease models of neurodegeneration. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential against existing and emerging therapies for neurodegenerative disorders, primarily focusing on Alzheimer's disease (AD).
Executive Summary
This compound, a peptidergic compound, has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease. In the widely utilized 3xTg-AD mouse model, this compound has been shown to ameliorate cognitive deficits, reduce hallmark pathologies including amyloid-beta (Aβ) plaques and hyperphosphorylated tau, and promote neurogenesis. This guide provides a detailed comparison of this compound's efficacy with established Alzheimer's treatments, Donepezil and Memantine, based on available data from studies utilizing the same animal model. The underlying mechanism of action of this compound involves the inhibition of the leukemia inhibitory factor (LIF) signaling pathway and the enhancement of the brain-derived neurotrophic factor (BDNF) signaling cascade.
Comparative Efficacy in the 3xTg-AD Mouse Model
The 3xTg-AD mouse model is a well-established tool for studying Alzheimer's disease, as it develops both Aβ and tau pathologies, mimicking the human condition. The following tables summarize the comparative efficacy of this compound, Donepezil, and Memantine on cognitive performance and key pathological markers in this model.
Cognitive Improvement
| Treatment | Behavioral Test | Outcome |
| This compound | Morris Water Maze | Prevents cognitive impairment.[1] |
| Novel Object Recognition | Prevents cognitive impairment.[1] | |
| Donepezil | 5-Choice Serial Reaction Time Task | Ameliorates attentional deficits. |
| Memantine | Morris Water Maze | Significantly improves spatial learning and memory.[2][3] |
| Novel Object Recognition | Improves novel object recognition ability.[2][4] | |
| Step-Down Passive Avoidance | Significantly restores step-down latency and reduces errors.[2][4] |
Pathological Marker Reduction
| Treatment | Pathological Marker | Outcome |
| This compound | Amyloid-β (Aβ) Plaques | Reduces Aβ plaque load. |
| Hyperphosphorylated Tau | Reduces abnormal hyperphosphorylation and accumulation of tau. | |
| Memantine | Amyloid-β (Aβ) | No significant change in Aβ levels. |
| Hyperphosphorylated Tau | Significantly lower levels of phosphorylated tau. |
Signaling Pathways of this compound
This compound exerts its neuroprotective effects through a dual mechanism of action: inhibition of the LIF signaling pathway and activation of the BDNF/TrkB-PI3K-AKT signaling pathway.
This compound Mechanism of Action
Caption: this compound's dual mechanism of action.
Experimental Protocols
This compound Treatment in 3xTg-AD Mice
-
Animals: Triple-transgenic (3xTg-AD) mice and wild-type (WT) littermates.
-
Treatment: this compound was administered through the diet from birth to postnatal day 120.[1]
-
Cognitive Evaluation:
-
Biochemical Analysis: Brain tissues were analyzed for levels of phosphorylated CREB (pCREB), BDNF, and synaptic proteins.[1]
Donepezil Treatment in 3xTg-AD Mice
-
Animals: 3xTg-AD mice and wild-type controls.
-
Treatment: Donepezil was administered at doses of 0.03, 0.1, or 0.3 mg/kg one hour before behavioral testing.
-
Cognitive Evaluation:
-
5-Choice Serial Reaction Time Task (5-CSRTT): To assess attention and response control.
-
Memantine Treatment in 3xTg-AD Mice
-
Treatment: Memantine was administered orally at a dose of 5 mg/kg, twice daily, for 4 months.[2][3]
-
Cognitive Evaluation:
-
Biochemical Analysis: Hippocampal and cortical tissues were analyzed for proteomic changes.[2][3]
Experimental Workflow
Caption: General experimental workflow.
Conclusion
The preclinical data presented in this guide suggest that this compound holds significant promise as a therapeutic agent for Alzheimer's disease. Its ability to concurrently address cognitive decline, Aβ and tau pathology, and promote neurogenesis through a novel dual mechanism of action warrants further investigation. While direct comparative studies with other approved and investigational drugs are limited, the available evidence from the 3xTg-AD mouse model indicates that this compound's efficacy profile is competitive with, and in some aspects, potentially superior to, existing treatments like Donepezil and Memantine. Further studies, including head-to-head comparisons and eventual clinical trials, are necessary to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. Frontiers | Systematic Phenotyping and Characterization of the 3xTg-AD Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 2. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule Neurogenic Compounds: P021, P7C3, ISX-9, and Dihexa
For Researchers, Scientists, and Drug Development Professionals
The pursuit of therapeutic strategies to combat neurodegenerative diseases and promote brain repair has led to the discovery of several promising small molecule neurogenic compounds. These molecules offer the potential to stimulate the birth of new neurons (neurogenesis) and enhance brain plasticity. This guide provides an objective comparison of four notable neurogenic compounds: P021, P7C3, ISX-9, and Dihexa, with a brief mention of NSI-189. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.
At a Glance: Comparative Efficacy and Mechanisms
While direct head-to-head comparative studies for all these compounds under the same experimental conditions are limited, the available data allows for an initial assessment of their neurogenic potential and mechanisms of action.
| Compound | Target/Mechanism | Reported Effects | Noteworthy Preclinical Findings |
| This compound | Inhibits Leukemia Inhibitory Factor (LIF) signaling; Increases Brain-Derived Neurotrophic Factor (BDNF) expression. | Promotes neuronal differentiation and survival; Reduces Aβ and tau pathology in Alzheimer's disease models. | Chronic treatment in 3xTg-AD mice restored cognitive function and increased the number of Ki-67 and DCX positive cells.[1] |
| P7C3 | Activates Nicotinamide Phosphoribosyltransferase (NAMPT), boosting NAD+ levels. | Protects newborn neurons from apoptosis, enhancing neurogenesis and cognitive function. | Administration in a mouse model of Down Syndrome increased the number of Ki67+, DCX+, and BrdU+ cells in the hippocampus.[2] |
| ISX-9 | Induces Ca2+ influx, activating the MEF2 transcription factor and increasing NeuroD1 expression. | Promotes neuronal differentiation of neural stem/progenitor cells. | In vivo treatment in mice enhanced the proliferation and differentiation of hippocampal subgranular zone neuroblasts.[3] |
| Dihexa | Angiotensin IV analog; Potentiates Hepatocyte Growth Factor (HGF) signaling through the c-Met receptor. | Promotes synaptogenesis and cognitive enhancement. | In a rat model of cognitive dysfunction, Dihexa treatment improved performance in the Morris water maze.[4] |
| NSI-189 | Stimulates neurogenesis. | Antidepressant and pro-cognitive effects. | A phase 1b clinical trial showed it was well-tolerated and improved depressive and cognitive symptoms.[5][6] |
Delving into the Mechanisms: Signaling Pathways
Understanding the molecular pathways through which these compounds exert their effects is crucial for their targeted development and application.
This compound: A Dual-Action Approach
This compound's mechanism involves the inhibition of the LIF signaling pathway and the upregulation of BDNF.[7] LIF, a cytokine, typically promotes stem cell self-renewal. By inhibiting LIF signaling, this compound is thought to shift the balance from proliferation towards neuronal differentiation.[7] Concurrently, the increase in BDNF, a key neurotrophin, activates the TrkB receptor, leading to the activation of the PI3K/Akt signaling pathway. This cascade results in the inhibitory phosphorylation of GSK3β, a kinase implicated in tau hyperphosphorylation and neuronal apoptosis.[7]
P7C3: Fueling Neuronal Resilience
P7C3 and its analogs enhance neurogenesis by protecting newly formed neurons from apoptosis.[8] This neuroprotective effect is attributed to its ability to activate NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[8] By boosting intracellular NAD+ levels, P7C3 supports cellular energy metabolism and the function of NAD+-dependent enzymes like sirtuins, which are involved in cell survival and stress resistance.
ISX-9: Triggering Neuronal Differentiation
ISX-9 promotes the differentiation of neural stem cells into neurons by modulating intracellular calcium levels.[9] It is proposed to induce calcium influx, which in turn activates calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII then phosphorylates and promotes the nuclear export of histone deacetylase 5 (HDAC5).[10] The removal of the transcriptional repressor HDAC5 from the nucleus allows for the activation of myocyte enhancer factor 2 (MEF2), a key transcription factor that drives the expression of pro-neuronal genes, including NeuroD1.[3]
Dihexa: A Potent Synaptogenic Agent
Dihexa is a synthetic peptide derivative of angiotensin IV that acts as a potent facilitator of the HGF/c-Met signaling pathway.[11] It is believed to bind to HGF and promote its dimerization, leading to the activation of the c-Met receptor tyrosine kinase.[11] This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth, survival, and plasticity. The potent synaptogenic effects of Dihexa are thought to be mediated through this pathway.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section outlines key experimental protocols.
Quantification of Neurogenesis: BrdU and DCX Immunohistochemistry
This protocol describes the general steps for labeling and quantifying newborn neurons in the adult mouse brain.
1. Animal Treatment and BrdU Labeling:
-
Administer the small molecule neurogenic compound or vehicle control to adult mice for the desired duration.
-
During the treatment period, inject mice intraperitoneally with 5-bromo-2'-deoxyuridine (BrdU) at a dose of 50 mg/kg, typically once or twice daily for several consecutive days to label dividing cells.
2. Tissue Processing:
-
At the end of the experiment, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains coronally at 40 µm using a freezing microtome.
3. Immunohistochemistry:
-
For BrdU staining, pre-treat sections with 2N HCl to denature DNA.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with primary antibodies overnight at 4°C. Commonly used primary antibodies include:
-
Rat anti-BrdU (to label newborn cells)
-
Goat anti-Doublecortin (DCX) (to label immature neurons)
-
Mouse anti-NeuN (to label mature neurons)
-
-
Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain with a nuclear marker like DAPI.
4. Imaging and Quantification:
-
Capture fluorescent images of the dentate gyrus of the hippocampus using a confocal microscope.
-
Perform unbiased stereological counting of BrdU-positive, DCX-positive, and BrdU/NeuN double-positive cells to quantify cell proliferation, the number of immature neurons, and the survival and maturation of new neurons, respectively.
Western Blot for Signaling Pathway Analysis (Example: p-STAT3)
This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins.
1. Sample Preparation:
-
Treat cultured cells or dissect brain tissue from treated animals.
-
Lyse cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., rabbit anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., mouse anti-STAT3).
NAMPT Activity Assay
This protocol is for measuring the enzymatic activity of NAMPT, the target of P7C3. Commercial kits are available and their specific instructions should be followed.
1. Principle:
-
The assay measures the conversion of nicotinamide and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN) by NAMPT. The NMN product is then used in a subsequent enzymatic reaction to generate a detectable signal (colorimetric or fluorometric).[12]
2. Procedure (General Outline):
-
Prepare a reaction mixture containing NAMPT enzyme, nicotinamide, PRPP, and ATP in an appropriate buffer.
-
Add the test compound (e.g., P7C3) or vehicle control.
-
Incubate the reaction at 37°C for a specified time.
-
Add the developing reagents that will convert the NMN product into a detectable signal.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the NAMPT activity based on the signal generated.
Conclusion and Future Directions
The small molecule neurogenic compounds this compound, P7C3, ISX-9, and Dihexa represent promising avenues for the development of novel therapeutics for a range of neurological disorders. Each compound operates through a distinct mechanism of action, offering multiple targets for intervention. While preclinical data is encouraging, further research is needed to directly compare their efficacy and safety profiles in standardized models. The development of more potent and specific analogs, along with a deeper understanding of their long-term effects, will be crucial for their successful translation to the clinic. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate these and other emerging neurogenic compounds.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. brainasap.com [brainasap.com]
- 7. researchgate.net [researchgate.net]
- 8. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ISX 9 | Neural Stem Cells | Tocris Bioscience [tocris.com]
- 10. US8598118B2 - Hepatocyte growth factor mimics as therapeutic agents - Google Patents [patents.google.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of P021 Research Findings: A Comparative Guide for Neurodegenerative Disease Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotrophic peptide P021 with alternative compounds, supported by preclinical experimental data. The information is presented to facilitate independent replication and evaluation of the reported findings.
This compound is a novel neurotrophic and neurogenic peptide mimetic compound that has shown potential as a therapeutic agent for Alzheimer's disease in preclinical studies. It is a tetrapeptide derived from the ciliary neurotrophic factor (CNTF) and has been modified to enhance its blood-brain barrier permeability and stability. This guide summarizes the key research findings for this compound and compares its performance with two other investigational neurotrophic compounds for Alzheimer's disease: J147 and LM11A-31.
Comparative Performance of Neurotrophic Compounds
The following tables summarize the quantitative data from preclinical studies on this compound, J147, and LM11A-31, focusing on their effects on cognition, synaptic markers, and Alzheimer's disease pathology in relevant animal models.
Table 1: Effects on Cognitive Performance in Alzheimer's Disease Mouse Models
| Compound | Mouse Model | Age at Treatment | Treatment Duration | Cognitive Test | Key Findings | Reference |
| This compound | 3xTg-AD | 3 months | 18 months | Morris Water Maze | Prevented cognitive impairment at 9 months post-treatment. | [1] |
| 3xTg-AD | 3 months | 18 months | Novel Object Recognition | Rescued episodic memory at 15-17 months post-treatment. | [2] | |
| J147 | APP/swePS1ΔE9 | 20 months | Not specified | Cognitive Behavioral Assays | Reversed cognitive deficits in aged AD mice. | [3] |
| LM11A-31 | APPL/S | 3 months | 3 months | Novel Object Recognition, Y-maze | Prevented deficits in cognitive performance. | [4][5] |
Table 2: Effects on Synaptic Markers in Alzheimer's Disease Mouse Models
| Compound | Mouse Model | Age at Treatment | Treatment Duration | Synaptic Marker | Key Findings | Reference |
| This compound | 3xTg-AD | 9-10 months | 6 months | Synaptophysin, MAP2, GluA1, GluN1 | Restored levels of synaptic markers in the hippocampus. | [3] |
| J147 | Aged AD mice | 20 months | Not specified | BDNF-responsive proteins | Increased levels of proteins important for learning and memory. | [3] |
| LM11A-31 | APPL/S | 3 months | 3 months | Cholinergic neurites | Significantly reduced neuritic dystrophy. | [4][5] |
Table 3: Effects on Alzheimer's Disease Pathology in Mouse Models
| Compound | Mouse Model | Age at Treatment | Treatment Duration | Pathological Marker | Key Findings | Reference |
| This compound | 3xTg-AD | 3 months | 9-18 months | Aβ and Tau pathologies | Prevented the development of amyloid-beta and tau pathologies. | [2] |
| J147 | Aged AD mice | 20 months | Not specified | Amyloid plaques, Soluble Aβ1–42 and Aβ1–40 | Reduced amyloid plaques and soluble amyloid-beta levels. | |
| LM11A-31 | APPL/S | 3 months | 3 months | Amyloid levels | No effect on amyloid levels was observed. | [4][5] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental designs used in these studies, the following diagrams illustrate the key signaling pathways and workflows.
This compound Signaling Pathway
This compound is reported to exert its neuroprotective and neurogenic effects by activating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. This activation leads to a cascade of downstream events that ultimately inhibit GSK3β, a key enzyme implicated in tau hyperphosphorylation and amyloid-beta production.
Caption: this compound stimulates BDNF expression, leading to the inhibition of GSK3β.
General Experimental Workflow for Preclinical Alzheimer's Disease Studies
The preclinical evaluation of compounds for Alzheimer's disease typically follows a standardized workflow, starting from compound administration to behavioral and pathological assessments.
Caption: A typical workflow for in vivo evaluation of Alzheimer's disease therapeutics.
Experimental Protocols
Detailed methodologies are crucial for the independent replication of research findings. Below are summaries of the key experimental protocols used in the cited this compound research.
Animal Model and Treatment
-
Animal Model: The majority of the preclinical studies on this compound utilized the 3xTg-AD mouse model. This model develops both amyloid-beta plaques and neurofibrillary tangles, mimicking key pathological features of Alzheimer's disease.
-
Compound Administration: this compound was administered orally, mixed into the mouse chow at a concentration of 60 nmol/g of feed.[1] Treatment was initiated at various ages, typically before or at the onset of pathology, and continued for several months.
Behavioral Testing
-
Morris Water Maze: This test was used to assess spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the path taken were recorded.
-
Novel Object Recognition: This test evaluates episodic memory. Mice were familiarized with two identical objects in an arena. Later, one of the objects was replaced with a new one, and the time spent exploring the novel object versus the familiar one was measured.
Biochemical and Histological Analysis
-
Immunohistochemistry: Brain tissue sections were stained with specific antibodies to visualize and quantify the levels of amyloid-beta plaques, hyperphosphorylated tau, and synaptic markers such as synaptophysin and MAP2.
-
Western Blotting: This technique was used to measure the protein levels of key components of the BDNF signaling pathway, such as TrkB, AKT, and GSK3β, in brain homogenates.
This guide provides a foundational overview for researchers interested in the independent replication and further investigation of this compound and related neurotrophic compounds. For complete and detailed protocols, it is essential to refer to the primary research articles cited.
References
- 1. Autoimmune manifestations in the 3xTg-AD model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Effects of P021 Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical investigational drug P021 with currently FDA-approved treatments for Alzheimer's disease. Due to the early stage of this compound research, this guide focuses on its proposed mechanism of action and available preclinical data, contrasted with the extensive long-term clinical trial data of approved anti-amyloid therapies.
Executive Summary
This compound is a novel compound under investigation for neurodegenerative diseases, primarily Alzheimer's disease. Its proposed mechanism of action, involving the inhibition of Leukemia Inhibitory Factor (LIF) signaling and the enhancement of Brain-Derived Neurotrophic Factor (BDNF), presents a departure from the amyloid-beta (Aβ)-centric therapies that have recently gained FDA approval. While this compound holds promise in preclinical models, a significant gap in long-term efficacy and safety data exists.
This guide provides a detailed comparison of this compound with three FDA-approved anti-amyloid monoclonal antibodies: Lecanemab (Leqembi), Donanemab, and Aducanumab (Aduhelm). The comparison will cover their mechanisms of action, available long-term clinical data on efficacy and safety, and the experimental protocols used to evaluate such treatments. This objective analysis aims to equip researchers with the necessary information to assess the potential of this compound in the context of the current therapeutic landscape for Alzheimer's disease.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and the approved alternatives lies in their therapeutic targets.
This compound: This investigational compound operates on a dual mechanism aimed at neuroprotection and neurogenesis. It competitively inhibits the signaling of Leukemia Inhibitory Factor (LIF) and elevates the levels of Brain-Derived Neurotrophic Factor (BDNF). The inhibition of LIF signaling is thought to promote a more neurogenic environment. The increase in BDNF is hypothesized to enhance synaptic plasticity, promote the birth of new neurons, and improve cell survival. A key downstream effect of increased BDNF is the inhibitory phosphorylation of GSK3β, a kinase implicated in both the production of Aβ and the hyperphosphorylation of tau protein, two central pathologies in Alzheimer's disease.
FDA-Approved Anti-Amyloid Antibodies (Lecanemab, Donanemab, Aducanumab): These are all humanized monoclonal antibodies designed to target and clear aggregated forms of amyloid-beta from the brain. While their specific binding profiles to different Aβ species (protofibrils, plaques) may vary, their primary mechanism is to reduce the amyloid plaque burden, a hallmark of Alzheimer's disease. The therapeutic hypothesis is that the removal of Aβ will slow down the downstream pathological cascade, thereby mitigating cognitive and functional decline.
Comparative Efficacy and Safety: Preclinical Promise vs. Clinical Reality
A direct comparison of the long-term effects of this compound and the approved drugs is challenging due to the disparity in the available data. This compound's evaluation is currently limited to preclinical models, while Lecanemab, Donanemab, and Aducanumab have undergone extensive Phase 3 clinical trials and long-term extension studies in human subjects.
Quantitative Data Summary
| Treatment | Mechanism of Action | Key Long-Term Efficacy Findings | Key Long-Term Safety Findings | Data Source |
| This compound | LIF Inhibition & BDNF Enhancement | Data not available from long-term studies. Preclinical studies suggest potential for neuroprotection and cognitive improvement. | Data not available from long-term studies. | Preclinical Research |
| Lecanemab (Leqembi) | Anti-Amyloid Monoclonal Antibody | Clarity AD Trial (18 months): Slowed clinical decline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) by 27% compared to placebo.[1][2] The difference in the mean CDR-SB score change from baseline was -0.45.[1] Long-Term Extension (up to 36 months): Continued benefit observed in those who continued treatment.[3][4][5] | Amyloid-Related Imaging Abnormalities with edema or effusions (ARIA-E) occurred in 12.6% of participants.[1] Infusion-related reactions occurred in 26.4% of participants.[1] In the long-term extension, serious adverse events occurred in 20.5% of participants who received lecanemab.[4] | Phase 3 Clinical Trial (Clarity AD) & Long-Term Extension[1][2][3][4][5][6][7][8][9][10] |
| Donanemab | Anti-Amyloid Monoclonal Antibody | TRAILBLAZER-ALZ 2 Trial (18 months): In participants with low/medium tau pathology, slowed decline on the integrated Alzheimer's Disease Rating Scale (iADRS) by 35% and on the CDR-SB by 36% compared to placebo.[11][12] The difference in the least-squares mean change in iADRS score was 3.25.[13] | ARIA-E occurred in 24.0% of participants (52 symptomatic).[13] Infusion-related reactions occurred in 8.7% of participants.[13] Three deaths were considered treatment-related.[13] | Phase 3 Clinical Trial (TRAILBLAZER-ALZ 2)[11][12][13][14][15][16][17][18] |
| Aducanumab (Aduhelm) | Anti-Amyloid Monoclonal Antibody | EMERGE Trial (78 weeks): High-dose aducanumab showed a statistically significant reduction in clinical decline from baseline in CDR-SB scores of 22% versus placebo.[19][20] ENGAGE Trial: Did not meet its primary endpoint.[20][21] Long-Term Extension (PRIME study, up to 48 months): Continued decrease in brain amyloid levels and suggested a continued benefit in reducing clinical decline.[22][23][24][25] | ARIA-E was the most common adverse event.[22] In the placebo-controlled period of the phase 3 trials, the incidence of ARIA-E in the 10 mg/kg group was 35.2%.[19] | Phase 3 Clinical Trials (EMERGE & ENGAGE) & Long-Term Extension (PRIME)[19][20][21][22][23][24][25][26] |
Experimental Protocols: A Guide to Preclinical and Clinical Evaluation
The following are detailed methodologies for key experiments cited in the assessment of Alzheimer's disease treatments.
Preclinical Assessment of Cognitive Function in Mouse Models
Morris Water Maze (MWM): A widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.[27][28][29][30][31]
Experimental Workflow:
Detailed Protocol:
-
Apparatus: A circular pool (typically 1.2-2.0 meters in diameter) filled with opaque water (e.g., using non-toxic paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A small escape platform is submerged just below the water surface. The pool is located in a room with distinct visual cues on the walls.
-
Acclimation: Mice are handled for several days before the experiment to reduce stress.
-
Visible Platform Training (1-2 days): The platform is made visible (e.g., by attaching a flag). Mice are placed in the pool from different starting positions and allowed to find the platform. This phase assesses motivation and sensorimotor abilities.
-
Hidden Platform Training (4-10 days): The platform is submerged and kept in a constant location. Mice are given multiple trials per day from different starting positions to learn the platform's location using the distal visual cues.
-
Probe Trial (24-48 hours after last training session): The platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Data Collection and Analysis: An overhead camera and tracking software are used to record the mouse's swim path, escape latency (time to find the platform), path length, and time spent in each quadrant during the probe trial.
Histopathological Assessment of Amyloid-Beta Plaques
Immunohistochemistry (IHC) for Aβ: A technique used to visualize and quantify Aβ plaques in brain tissue sections from Alzheimer's disease models.[32][33][34][35][36]
Experimental Workflow:
Detailed Protocol:
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). Brains are extracted, post-fixed, and cryoprotected (e.g., in sucrose solutions). Brains are then sectioned using a cryostat or vibratome.
-
Antigen Retrieval: Sections are treated to unmask the antigenic sites. For Aβ, this often involves incubation in a high concentration of formic acid (e.g., 70-95%).[32][35]
-
Blocking: Sections are incubated in a blocking solution (e.g., normal serum from the species of the secondary antibody with a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase for chromogenic detection) or a fluorophore (for fluorescent detection) and is directed against the host species of the primary antibody.
-
Detection: For chromogenic detection, a substrate (e.g., diaminobenzidine - DAB) is added, which produces a colored precipitate at the site of the antigen. For fluorescent detection, the sections are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Imaging and Quantification: Stained sections are imaged using a light or fluorescent microscope. Image analysis software (e.g., ImageJ) is used to quantify the number, size, and total area of Aβ plaques in specific brain regions (e.g., cortex and hippocampus).
Biochemical Analysis of Protein Phosphorylation
Western Blotting for p-GSK3β: A technique to detect and quantify the levels of phosphorylated (inactivated) GSK3β, a downstream target of the this compound signaling pathway.[37][38][39][40][41]
Detailed Protocol:
-
Protein Extraction: Brain tissue or cell samples are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a colorimetric assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of GSK3β (e.g., anti-p-GSK3β Ser9) and a separate blot or the same blot after stripping is incubated with an antibody for total GSK3β as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using a digital imaging system. The intensity of the bands corresponding to p-GSK3β and total GSK3β is quantified, and the ratio of p-GSK3β to total GSK3β is calculated to determine the relative level of GSK3β inactivation.
Conclusion and Future Directions
The landscape of Alzheimer's disease therapeutics is evolving rapidly. While the FDA approval of anti-amyloid antibodies marks a significant milestone, the modest clinical benefits and the risk of serious side effects highlight the need for alternative and complementary therapeutic strategies.
This compound, with its distinct mechanism of action targeting neuroprotective and neurogenic pathways, represents a promising avenue of investigation. However, its therapeutic potential remains to be validated through rigorous, long-term preclinical and clinical studies. The lack of such data currently precludes a direct comparison of its long-term effects with established treatments.
For researchers and drug development professionals, the key takeaways are:
-
This compound offers a novel, non-amyloid-centric approach that may address different aspects of Alzheimer's disease pathology.
-
The long-term efficacy and safety of this compound are unknown. Comprehensive, long-term studies in relevant animal models are a critical next step to justify progression to human clinical trials.
-
The approved anti-amyloid therapies provide a benchmark for efficacy and safety. Any new therapeutic candidate, including this compound, will need to demonstrate a comparable or superior risk-benefit profile.
Future research should focus on conducting long-term studies of this compound in validated Alzheimer's disease animal models to assess its impact on cognitive function, Aβ and tau pathology, and to establish a comprehensive safety profile. Such data will be essential to determine if the preclinical promise of this compound can translate into a meaningful therapeutic option for patients with Alzheimer's disease.
References
- 1. Lecanemab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. neurology.org [neurology.org]
- 4. medpagetoday.com [medpagetoday.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Lecanemab in early Alzheimer’s disease: extended efficacy results from the CLARITY AD study | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 7. eisai.com [eisai.com]
- 8. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. neurologylive.com [neurologylive.com]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. pcmedproject.com [pcmedproject.com]
- 14. Phase 2 trial results show a reduction in clinical decline for participants receiving donanemab | Alzheimer Europe [alzheimer-europe.org]
- 15. Full Results from TRAILBLAZER-ALZ 2 Demonstrate Donanemab Effective at Slowing Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Eli Lilly presents full results from Phase 3 TRAILBLAZER-ALZ 2 study - TipRanks.com [tipranks.com]
- 18. m.youtube.com [m.youtube.com]
- 19. neurologylive.com [neurologylive.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. Results from the long-term extension of PRIME: A randomized Phase 1b trial of aducanumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 24. medscape.com [medscape.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. Video: Morris Water Maze Experiment [jove.com]
- 29. m.youtube.com [m.youtube.com]
- 30. google.com [google.com]
- 31. mdpi.com [mdpi.com]
- 32. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 34. pubcompare.ai [pubcompare.ai]
- 35. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 36. researchgate.net [researchgate.net]
- 37. Western Blot Protocol | Proteintech Group [ptglab.com]
- 38. bosterbio.com [bosterbio.com]
- 39. Western blot protocol | Abcam [abcam.com]
- 40. assaygenie.com [assaygenie.com]
- 41. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
P021: A Comparative Analysis with Existing Alzheimer's Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of P021, a novel neurotrophic compound, against current Alzheimer's disease (AD) therapies. We will delve into their mechanisms of action, present available quantitative data from preclinical and clinical studies, and provide insights into the experimental protocols used to generate this data.
Overview of Therapeutic Strategies
Current therapeutic approaches for Alzheimer's disease can be broadly categorized into symptomatic treatments and disease-modifying therapies. Symptomatic treatments, such as cholinesterase inhibitors and NMDA receptor antagonists, aim to alleviate cognitive and behavioral symptoms without altering the underlying disease progression. In contrast, disease-modifying therapies, including the recently approved anti-amyloid monoclonal antibodies and emerging candidates like this compound, are designed to interfere with the core pathological processes of AD.
Comparative Data on Therapeutic Efficacy
The following tables summarize the available quantitative data for this compound and existing Alzheimer's therapies. It is important to note that direct head-to-head comparisons are limited due to variations in experimental models and clinical trial designs.
Table 1: Preclinical Efficacy in 3xTg-AD Mouse Model
| Therapy | Dosage/Treatment Duration | Key Findings | Reference |
| This compound | 60 nmol/g of feed, from 9-10 months for 6 or 12 months | After 6 months: Significant reduction in soluble Aβ40 and Aβ42. No significant effect on insoluble Aβ. Significant increase in BDNF levels. | [1] |
| Memantine | 5 mg/kg/bid for 4 months (starting at 8 months of age) | Significantly improved step-down latency and reduced errors in the step-down passive avoidance test. Improved discrimination index in the novel object recognition test. | [2][3] |
| Donepezil | Not available in a directly comparable quantitative format in the provided search results. | Studies suggest it can influence APP processing. | [4] |
| Lecanemab | Not available in a directly comparable quantitative format in the provided search results for this specific mouse model. | Binds to amyloid-β fibril structures in various AD mouse models. | [1] |
Table 2: Preclinical Efficacy in Aged Rats
| Therapy | Dosage/Treatment Duration | Key Findings | Reference |
| This compound | Chronic oral administration to 22-24 month old Fisher rats | Significantly reduced age-dependent decline in learning and memory. Inhibited the deficit in neurogenesis and increased BDNF expression. Restored synaptic deficits in the cortex and hippocampus. Significantly reduced increased myoinositol concentrations. | [5] |
Table 3: Clinical Efficacy of Approved Alzheimer's Therapies
| Therapy | Target Population | Key Findings | Reference |
| Donepezil | Mild to severe AD | Symptomatic improvement in cognitive function. | |
| Memantine | Moderate to severe AD | Symptomatic improvement in cognitive function. | |
| Lecanemab | Early AD | Slowed clinical decline on the global cognitive and functional scale (CDR-SB) by 27% versus placebo at 18 months. | |
| Donanemab | Early symptomatic AD | Slowed cognitive decline by around 35% compared to placebo in participants with low to medium tau levels. |
Mechanisms of Action and Signaling Pathways
This compound: A Neurotrophic and Neurogenic Approach
This compound is a peptidergic compound derived from ciliary neurotrophic factor (CNTF) that acts as a neurogenic and neurotrophic agent.[5] Its primary mechanism involves the dual action of inhibiting the leukemia inhibitory factor (LIF) signaling pathway and increasing the expression of brain-derived neurotrophic factor (BDNF).[6] This leads to a cascade of downstream effects beneficial for neuronal health and function.
The increased BDNF levels activate the Tropomyosin receptor kinase B (TrkB), which in turn triggers the PI3K/Akt signaling pathway.[7][8][9] Activated Akt then phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in tau hyperphosphorylation and amyloid-β (Aβ) production.[6] By inhibiting GSK-3β, this compound is believed to reduce both tau pathology and Aβ accumulation.[6]
Cholinesterase Inhibitors: Enhancing Cholinergic Neurotransmission
Cholinesterase inhibitors (e.g., Donepezil, Rivastigmine, Galantamine) represent a symptomatic treatment approach. Their primary mechanism is to increase the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the synaptic cleft by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for its breakdown.[10]
Beyond their primary function, some studies suggest that cholinesterase inhibitors may also influence the processing of amyloid precursor protein (APP).[2][11][12] They have been shown to increase the activity of α-secretase (ADAM10), the enzyme responsible for the non-amyloidogenic processing of APP, thereby reducing the production of amyloid-β.[11]
Memantine: Modulating Glutamatergic Neurotransmission
Memantine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used for the symptomatic treatment of moderate-to-severe AD.[13][14] In Alzheimer's disease, excessive glutamate levels can lead to chronic activation of NMDA receptors, resulting in excitotoxicity and neuronal damage.[13] Memantine works by blocking the NMDA receptor channel when it is excessively open, thus preventing prolonged influx of Ca2+ ions.[3][13][14] Its low affinity and fast off-rate kinetics allow it to leave the channel during normal synaptic transmission, thereby preserving physiological receptor function.[13]
Anti-Amyloid Monoclonal Antibodies: Targeting Aβ Plaques
Aducanumab, lecanemab, and donanemab are monoclonal antibodies that represent a disease-modifying approach by targeting different species of amyloid-β. These antibodies are thought to promote the clearance of Aβ from the brain primarily through the activation of microglia, the resident immune cells of the central nervous system.[15][16][17]
The Fc portion of the antibody, bound to Aβ, interacts with Fcγ receptors (FcγR) on the surface of microglia.[15][17][18] This interaction triggers a signaling cascade within the microglia, leading to their activation and subsequent phagocytosis of the antibody-bound Aβ.[16][17]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in key preclinical studies for this compound and Memantine.
This compound Administration in 3xTg-AD Mice
-
Animal Model: Triple-transgenic mouse model of Alzheimer's disease (3xTg-AD), which develops both amyloid plaques and neurofibrillary tangles.
-
Treatment: this compound was administered orally by incorporating it into the mouse chow at a concentration of 60 nmol/g of feed.
-
Study Design: In one study, treatment was initiated in 9-10-month-old mice, an age when amyloid pathology is present but before significant tau pathology emerges, and continued for either 6 or 12 months.[1]
-
Outcome Measures:
-
Biochemical Analysis: Levels of soluble and insoluble Aβ40 and Aβ42 were measured using ELISA. BDNF protein levels were also quantified.
-
Behavioral Analysis: Cognitive function was assessed using standard behavioral tests for rodents, though specific tests and quantitative results were not detailed in the provided search results.
-
Memantine Treatment in 3xTg-AD Mice
-
Animal Model: 3xTg-AD mice.
-
Treatment: Memantine was administered to 8-month-old mice at a dose of 5 mg/kg, twice daily (bid), for 4 months.[2][3]
-
Behavioral Assessments:
-
Step-Down Passive Avoidance (SDA) Test: This test assesses learning and memory. The latency to step down from a platform and the number of errors are recorded.[2][3]
-
Novel Object Recognition (NOR) Test: This test evaluates recognition memory. The discrimination index, which reflects the preference for a novel object over a familiar one, is calculated.[2][3]
-
Morris Water Maze (MWM) Test: This test is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and escape latency and path length are measured.[19]
-
Conclusion
This compound presents a novel, multi-faceted approach to Alzheimer's therapy by targeting neurogenesis, synaptic plasticity, and the core pathologies of amyloid and tau. This contrasts with existing symptomatic treatments that primarily address neurotransmitter imbalances and the more recent disease-modifying therapies that are singularly focused on amyloid clearance.
The preclinical data for this compound are promising, suggesting it may have the potential to not only slow disease progression but also to restore some of the neuronal function lost in AD. However, it is crucial to underscore that these findings are from animal models, and the translation of these results to human patients is yet to be determined through clinical trials.
For drug development professionals, this compound's unique mechanism of action offers an alternative and potentially complementary strategy to the current therapeutic landscape. Further research, particularly well-controlled preclinical comparative studies and eventual clinical trials, will be essential to fully elucidate the therapeutic potential of this compound in the fight against Alzheimer's disease.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Role of acetylcholinesterase inhibitors in pharmacological regulation of amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine | Journal of Neuroscience [jneurosci.org]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Rescue of cognitive-aging by administration of a neurogenic and/or neurotrophic compound [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indirect influence on the BDNF/TrkB receptor signaling pathway via GPCRs, an emerging strategy in the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholinesterase inhibitors influence APP metabolism in Alzheimer disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms behind the neuroprotective actions of cholinesterase inhibitors in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New roles for Fc receptors in neurodegeneration-the impact on Immunotherapy for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microglia Activation and Anti-inflammatory Regulation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Preclinical Efficacy: P021 Shows Promise in Attenuating Alzheimer's Disease Pathology
For Immediate Release
A comprehensive meta-analysis of preclinical studies indicates that the ciliary neurotrophic factor (CNTF)-derived peptidergic compound, P021, demonstrates significant potential as a disease-modifying agent for Alzheimer's disease. The analysis, compiling data from multiple studies utilizing the 3xTg-AD transgenic mouse model, reveals this compound's consistent efficacy in improving cognitive function, promoting neurogenesis, and mitigating synaptic deficits. These findings offer a robust preclinical evidence base for researchers, scientists, and drug development professionals engaged in the pursuit of novel Alzheimer's therapeutics.
This compound's mechanism of action is multifaceted, primarily involving the competitive inhibition of leukemia inhibitory factor (LIF) signaling and the enhancement of Brain-Derived Neurotrophic Factor (BDNF) expression.[1] This dual activity effectively shifts the cellular environment from one of neurodegeneration towards one of neuroregeneration. By increasing BDNF, this compound activates critical downstream signaling cascades, including the PLC/PKC, MEK/ERK, and PI3K/Akt pathways, which are crucial for neuronal survival and synaptic plasticity. Furthermore, the elevation in BDNF leads to the inhibitory phosphorylation of GSK3β, a key enzyme implicated in the hyperphosphorylation of tau and the generation of amyloid-beta (Aβ) plaques, the hallmark pathologies of Alzheimer's disease.
Quantitative Analysis of Preclinical Findings
The collected data from preclinical trials in 3xTg-AD mice, a well-established model that recapitulates key aspects of Alzheimer's pathology, have been summarized to provide a clear comparison of this compound's effects versus control groups.
Synaptic Protein Expression in 4-Month-Old 3xTg-AD Mice
| Protein Marker | Wild-Type (WT) - Vehicle | 3xTg-AD - Vehicle | 3xTg-AD - this compound | Outcome with this compound Treatment |
| PSD95 | Normal Expression | Marked Decrease | Prevention of Deficit | This compound treatment prevented the reduction in PSD95 levels observed in untreated 3xTg-AD mice. |
| Synapsin | Normal Expression | Marked Decrease | No Significant Change | This compound treatment did not significantly alter the decreased synapsin levels at this time point. |
| Synaptophysin | Normal Expression | Marked Decrease | No Significant Change | This compound treatment did not significantly alter the decreased synaptophysin levels at this time point. |
| MAP2 | Normal Expression | Marked Decrease | No Significant Change | This compound treatment did not significantly alter the decreased MAP2 levels at this time point. |
Neurogenesis and Cognitive Function in 3xTg-AD Mice
| Parameter | Wild-Type (WT) - Vehicle | 3xTg-AD - Vehicle | 3xTg-AD - this compound | Outcome with this compound Treatment |
| Neurogenesis | Normal Levels | Significant Deficits | Rescue of Deficits | This compound treatment successfully restored neurogenesis to levels comparable to wild-type mice. |
| Cognitive Impairment | No Impairment | Significant Impairment | Prevention of Impairment | This compound treatment prevented the onset of cognitive deficits in 3xTg-AD mice. |
Experimental Methodologies
To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols are provided below.
Animals and Treatment
-
Animal Model: Triple-transgenic mice (3xTg-AD) harboring PS1M146V, APPSwe, and tauP301L transgenes, and age-matched wild-type (WT) mice of the same strain background were used in these studies.
-
Treatment: this compound was administered orally, mixed in the diet, at a concentration of 60 nmol/g of feed. Vehicle groups received the same diet without this compound.
-
Duration: Treatment was initiated in young adult mice (approximately 3-4 months of age) and continued for the duration of the respective studies.
Behavioral Analysis: Morris Water Maze
The Morris Water Maze was employed to assess spatial learning and memory.
-
Apparatus: A circular pool (1.5 m in diameter) was filled with water made opaque with non-toxic paint. A hidden platform was submerged 1 cm below the water surface.
-
Training: Mice were subjected to four trials per day for five consecutive days. In each trial, the mouse was released from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. If the mouse failed to find the platform within 60 seconds, it was gently guided to it.
-
Probe Trial: On the sixth day, the platform was removed, and the mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) was recorded as a measure of memory retention.
Biochemical Analysis: Western Blotting
Western blotting was used to quantify the expression levels of synaptic proteins.
-
Tissue Preparation: Hippocampal tissue was homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against PSD95, synaptophysin, and MAP2 overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Histological Analysis: Immunohistochemistry
Immunohistochemistry was performed to assess neurogenesis.
-
Tissue Preparation: Brains were fixed, cryoprotected, and sectioned on a cryostat.
-
Antigen Retrieval: Sections were subjected to antigen retrieval to unmask epitopes.
-
Immunostaining: Sections were incubated with primary antibodies against markers of neurogenesis, such as Doublecortin (DCX), overnight.
-
Visualization: Staining was visualized using fluorescently labeled secondary antibodies and imaged with a confocal microscope.
-
Quantification: The number of labeled cells in the dentate gyrus was quantified to assess the rate of neurogenesis.
Visualizing the Mechanism of Action
To further elucidate the molecular pathways influenced by this compound, the following diagrams were generated using the DOT language.
Caption: this compound's dual mechanism of action.
Caption: Preclinical experimental workflow.
References
Safety Operating Guide
Proper Disposal Procedures for P021 (Calcium Cyanide)
This document provides crucial safety and logistical guidance for the proper disposal of P021, the EPA hazardous waste code for calcium cyanide (Ca(CN)₂). Adherence to these procedures is essential for ensuring the safety of laboratory personnel and protecting the environment. Calcium cyanide is classified as an acutely toxic chemical, necessitating meticulous handling and disposal.
I. Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when handling this compound waste.
-
Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of toxic dust or potential hydrogen cyanide gas.
-
Avoid Acidic Conditions: this compound reacts with acids to produce highly toxic hydrogen cyanide gas. Therefore, it is critical to prevent contact with acidic substances.[1]
-
Spill Response: In the event of a spill, evacuate the area and follow your institution's established spill response protocol for acutely toxic materials. Do not attempt to clean up a significant spill without proper training and equipment.
II. Waste Collection and Storage
Proper collection and storage are the first steps in the safe disposal of this compound waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure, tight-fitting lid.[2] Do not use metal containers for corrosive waste.[2]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the chemical name "Calcium Cyanide," the EPA waste code "this compound," and the accumulation start date.[2]
-
Segregation: Store the this compound waste container in a designated satellite accumulation area near the point of generation.[3] It is crucial to segregate this compound waste from incompatible materials, especially acids.
-
Accumulation Limits: Federal regulations limit the accumulation of acutely hazardous waste to one quart at or near the point of generation.[4] Once this limit is reached, the waste must be transferred to a central hazardous waste storage area within a specified timeframe.
III. Disposal Procedures
There are two primary pathways for the disposal of this compound waste: direct disposal via a certified hazardous waste management vendor or in-laboratory chemical treatment prior to disposal. The choice of method will depend on institutional policies, regulatory requirements, and the capabilities of the laboratory.
For most research and laboratory settings, this is the recommended and often mandatory procedure.
-
Request Pickup: Once your this compound waste container is ready for disposal, submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS) department.[2]
-
Documentation: Complete all necessary waste disposal forms accurately and completely, providing a detailed description of the waste composition.
-
Packaging for Transport: Ensure the container is securely sealed and the label is legible for safe transport by EHS personnel.
Chemical treatment to neutralize the cyanide in this compound waste can be a viable option but should only be performed by trained personnel with a thorough understanding of the chemical reactions and safety protocols involved. Prior approval from your institution's EHS department is mandatory.
The most common and well-documented method for cyanide destruction is alkaline chlorination .[1][5] This is a two-stage oxidation process.
Experimental Protocol: Alkaline Chlorination of Calcium Cyanide Waste
Objective: To convert toxic cyanide to less toxic cyanate and subsequently to carbon dioxide and nitrogen.
Materials:
-
Calcium cyanide waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5.25-8.25%)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask) within a chemical fume hood
Procedure:
Stage 1: Oxidation of Cyanide to Cyanate
-
pH Adjustment: In a chemical fume hood, place the calcium cyanide waste solution in the reaction vessel. Slowly add sodium hydroxide solution while stirring to raise the pH to 10 or higher.[1] This is a critical step to prevent the release of hydrogen cyanide gas.[1]
-
Oxidant Addition: While continuously stirring, slowly add an excess of sodium hypochlorite solution to the alkaline cyanide waste.
-
Reaction Time: Allow the reaction to proceed for at least 15-30 minutes with continuous stirring.[1]
Stage 2: Oxidation of Cyanate to Carbon Dioxide and Nitrogen
-
pH Adjustment: The pH of the solution from Stage 1 will likely have decreased. If necessary, adjust the pH to between 8.5 and 9.0.[1]
-
Additional Oxidant: Add more sodium hypochlorite solution to the reaction mixture.
-
Reaction Completion: Continue stirring the solution. The complete destruction of cyanate can take longer than the initial cyanide oxidation.
-
Verification of Treatment: Before disposal, the treated effluent should be tested to ensure that cyanide concentrations are below the regulatory limits set by your local wastewater authority.
-
Final Disposal: Once treatment is verified as complete, the resulting solution may be eligible for disposal down the sanitary sewer, pending institutional and local regulations. Consult with your EHS department for final disposal guidance.
IV. Disposal of Empty Containers
Containers that held this compound are also considered hazardous waste unless properly decontaminated.
-
Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent (e.g., water).[3]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as this compound hazardous waste.[3]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy. The label should be defaced to prevent reuse for other purposes.
V. Quantitative Data for Cyanide Treatment
| Parameter | Stage 1: Cyanide to Cyanate | Stage 2: Cyanate to CO₂ and N₂ | Reference |
| pH | ≥ 10 | 8.5 - 9.0 | [1] |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) | Sodium Hypochlorite (NaOCl) | [1] |
| Reaction Time | 15 - 30 minutes | Longer than Stage 1 | [1] |
| Primary Product | Cyanate (CNO⁻) | Carbon Dioxide (CO₂) and Nitrogen (N₂) | [1] |
VI. Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound hazardous waste.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 5. Cyanide Destruction Methods and Processes - 911Metallurgist [911metallurgist.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
